Penicillin G benzathine (USP)
Beschreibung
Eigenschaften
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDKTXGNSOORHA-CJHXQPGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64N6O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194317 | |
| Record name | Penicillin G benzathine [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
981.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41372-02-5 | |
| Record name | Penicillin G benzathine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillin G benzathine [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penicillin G Benzathine,tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIN G BENZATHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Penicillin G Benzathine on Bacterial Cell Walls
Abstract
This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the bactericidal activity of Penicillin G benzathine, a cornerstone of antimicrobial therapy. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate interplay between this β-lactam antibiotic and the bacterial cell wall. We will dissect the inhibition of peptidoglycan synthesis through the lens of Penicillin-Binding Protein (PBP) interaction, explore the downstream consequences leading to bacterial lysis, and examine the biochemical bases of resistance. This guide integrates established scientific principles with detailed experimental methodologies, offering a robust resource for both foundational understanding and advanced research applications.
Introduction: The Bacterial Cell Wall - A Formidable Target
The bacterial cell wall is an essential extracellular structure that provides mechanical rigidity, maintains cell shape, and protects against osmotic lysis.[1] In most bacteria, the primary structural component of the cell wall is peptidoglycan (also known as murein), a vast, mesh-like macromolecule composed of glycan chains cross-linked by short peptides.[1][2] The integrity of this peptidoglycan sacculus is paramount for bacterial survival, making its biosynthesis an ideal target for antimicrobial agents.[1]
Penicillin G, a member of the β-lactam class of antibiotics, has been a stalwart in combating bacterial infections for decades.[3] Its long-acting formulation, Penicillin G benzathine, provides sustained therapeutic concentrations, making it particularly effective for treating infections caused by susceptible gram-positive organisms such as Streptococcus pyogenes and the spirochete Treponema pallidum.[2][4] The remarkable efficacy of penicillin stems from its ability to specifically disrupt the final stages of peptidoglycan synthesis.[5]
The Core Mechanism: Irreversible Inhibition of Peptidoglycan Synthesis
The bactericidal action of Penicillin G benzathine is a multi-step process initiated by its interaction with key enzymes involved in cell wall biosynthesis. This process can be broken down into two critical phases: the targeted inhibition of Penicillin-Binding Proteins and the subsequent disruption of cell wall integrity, ultimately leading to cell death.
The Molecular Target: Penicillin-Binding Proteins (PBPs)
The primary molecular targets of all β-lactam antibiotics are the Penicillin-Binding Proteins (PBPs).[3] PBPs are a group of bacterial enzymes, primarily transpeptidases, carboxypeptidases, and endopeptidases, that are anchored to the cytoplasmic membrane and function in the periplasmic space to catalyze the final steps of peptidoglycan assembly.[5][6] These enzymes are responsible for the cross-linking of adjacent peptide side chains, a crucial step that confers strength and rigidity to the peptidoglycan meshwork.[3]
Penicillin G possesses a strained four-membered β-lactam ring, which is a structural mimic of the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate.[6] This structural similarity allows penicillin to bind to the active site of PBPs.[6] The serine residue at the active site of the PBP attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[6] This acylation is essentially an irreversible reaction that inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis.[6]
dot
Caption: Molecular interaction of Penicillin G with a Penicillin-Binding Protein (PBP).
The Consequence: Disruption of Cell Wall Integrity and Activation of Autolysins
The inactivation of a significant number of PBPs has profound consequences for the bacterial cell. Without the ability to synthesize and repair their peptidoglycan layer, actively growing and dividing bacteria are unable to maintain their structural integrity.[2][6] The continued activity of autolytic enzymes (autolysins), which are involved in the normal turnover and remodeling of the cell wall, in the absence of new peptidoglycan synthesis leads to a progressive weakening of the cell wall.[7][8]
This imbalance between cell wall synthesis and degradation results in the formation of a defective, osmotically fragile cell wall.[2] The high internal osmotic pressure of the bacterial cytoplasm can no longer be contained, leading to an influx of water, cell swelling, and ultimately, lysis and cell death.[5][9] It is this combination of inhibited synthesis and unchecked autolysis that accounts for the potent bactericidal effect of penicillin.[7][10]
dot
Caption: Generalized workflow for Penicillin-Binding Protein (PBP) assays.
Peptidoglycan Composition Analysis
Analyzing changes in the peptidoglycan structure upon antibiotic treatment provides direct evidence of the inhibition of PBP activity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. [2][3] Protocol:
-
Peptidoglycan Isolation: Grow bacteria with and without Penicillin G treatment. Isolate the insoluble peptidoglycan sacculi from the bacterial cells by boiling in SDS, followed by treatment with proteases and nucleases to remove other cellular components. [11][12]2. Enzymatic Digestion: Digest the purified peptidoglycan with a muramidase (e.g., mutanolysin or cellosyl) to break it down into its constituent muropeptides. [11][12]3. Reduction and Separation: Reduce the muropeptides with sodium borohydride and separate them by reverse-phase HPLC. [11]4. Analysis: Analyze the chromatograms to identify and quantify the different muropeptide species. A decrease in the proportion of cross-linked muropeptides in the penicillin-treated sample compared to the untreated control confirms the inhibition of transpeptidase activity. [12]
Bacterial Lysis Assay
The lytic effect of penicillin can be quantified by monitoring the turbidity of a bacterial culture over time.
Protocol:
-
Bacterial Culture: Inoculate a fresh culture medium with the bacterial strain of interest.
-
Antibiotic Addition: Once the culture reaches the early to mid-logarithmic growth phase, add Penicillin G benzathine at a desired concentration. An untreated culture serves as a control.
-
Turbidity Measurement: Measure the optical density (OD) of the cultures at regular intervals (e.g., every 30 minutes) at a wavelength of 600 nm (OD600) using a spectrophotometer. [8][13]4. Data Analysis: Plot the OD600 values against time. A decrease in the OD600 of the penicillin-treated culture compared to the control indicates bacterial lysis. [8]
Quantitative Data: In Vitro Susceptibility
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical parameter for assessing the susceptibility of a bacterial strain to an antibiotic.
| Bacterial Species | Penicillin G MIC Range (µg/mL) | Reference |
| Streptococcus pyogenes | 0.006 - 0.008 | [14][15] |
| Staphylococcus aureus (penicillin-susceptible) | ≤ 0.125 | [16][17] |
| Staphylococcus lugdunensis (penicillin-susceptible) | 0.032 - 0.25 | [18] |
| Treponema pallidum | 0.0005 - 0.003 | [1][19][20] |
Note: MIC values can vary depending on the specific strain, testing methodology, and inoculum size. The emergence of resistance can lead to significantly higher MIC values.
Conclusion and Future Perspectives
Penicillin G benzathine remains a vital therapeutic agent due to its well-defined and potent mechanism of action against susceptible bacteria. Its ability to cripple the essential process of peptidoglycan synthesis by targeting PBPs underscores the elegance and effectiveness of this class of antibiotics. A thorough understanding of this mechanism, from the initial molecular interactions to the ultimate lytic event, is indispensable for optimizing its clinical use and for the rational design of new antimicrobial agents that can overcome emerging resistance. The experimental protocols detailed in this guide provide a framework for researchers to further explore the nuances of penicillin's activity and to contribute to the ongoing battle against bacterial infections. Future research will likely focus on developing novel β-lactamase inhibitors, exploring synergistic combinations with other antibiotics, and identifying new ways to potentiate the activity of existing β-lactams against resistant strains.
References
-
Kocaoglu, O., & Calvo, E. (2018). Penicillin-Binding Protein Imaging Probes. Current Protocols in Chemical Biology, 10(3), e48. [Link]
-
Biboy, J., et al. (2023). Penicillin-binding protein redundancy in Bacillus subtilis enables growth during alkaline shock. bioRxiv. [Link]
-
Jackson, M., et al. (2025). Using fluorescence polarization to study penicillin binding to PBP5. AZoLifeSciences. [Link]
-
MDPI. (2023). The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. MDPI. [Link]
-
Pazos, M., & Peters, K. (2019). Elucidating Peptidoglycan Structure: An Analytical Toolset. Trends in Microbiology, 27(7), 609-622. [Link]
-
BMG Labtech. (n.d.). Studying the molecular basis of antibiotic resistance by assessing penicillin interaction with PBP5 using fluorescence polarization. BMG Labtech. [Link]
-
Vollmer, W., Blanot, D., & de Pedro, M. A. (2008). Peptidoglycan structure and architecture. FEMS Microbiology Reviews, 32(2), 149-167. [Link]
-
Kocaoglu, O., & Carlson, E. E. (2015). Chemical tools for selective activity profiling of bacterial penicillin-binding proteins. ACS Chemical Biology, 10(8), 1743-1753. [Link]
-
JoVE. (2022). Isolation & Preparation- Bacterial Cell Walls For Compositional Analysis l Protocol Preview. YouTube. [Link]
-
Springer Nature Experiments. (n.d.). A Method to Assay Penicillin-Binding Proteins. Springer Nature. [Link]
-
Brim, R. L., et al. (2022). Penicillin G concentrations required for prophylaxis against Group A Streptococcus infection evaluated using a hollow fibre model and mathematical modelling. Journal of Antimicrobial Chemotherapy, 77(7), 1938-1945. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of penicillin G against S. aureus isolates (n = 7), determined by the broth microdilution method. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria. NCBI. [Link]
-
Edmondson, D. G., et al. (2025). Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study. The Lancet Microbe, 6(8), e647-e655. [Link]
-
Zhao, G., et al. (1999). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Antimicrobial Agents and Chemotherapy, 43(5), 1124-1128. [Link]
-
Tickle, T. L., & B-J, A. (2025). Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function. mSystems, 10(5), e00241-25. [Link]
-
Ghuysen, J. M. (1994). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Reviews, 104(1-2), 325-345. [Link]
- Tomasz, A. (1979). The mechanism of the tolerant response to beta-lactam antibiotics. Pharmacology & Therapeutics, 6(3), 479-491.
-
BMG Labtech. (2018). Turbidity Measurements & Assays in Life Science. BMJ Labtech. [Link]
-
Bowen, A. C., et al. (2020). Study protocol for controlled human infection for penicillin G against Streptococcus pyogenes: a double-blinded, placebo-controlled, randomised trial to determine the minimum concentration required to prevent experimental pharyngitis (the CHIPS trial). BMJ Open, 10(8), e038356. [Link]
-
Golder, F., et al. (2025). Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis. Antibiotics, 14(1), 27. [Link]
-
National Center for Biotechnology Information. (n.d.). Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production. NCBI. [Link]
-
ResearchGate. (2015). Turbidity Method to Measure the Growth of Anaerobic Bacteria Related to Microbiologically Influenced Corrosion. ResearchGate. [Link]
-
ResearchGate. (2022). Penicillin G concentrations required for prophylaxis against Group A Streptococcus infection evaluated using a hollow fibre model and mathematical modelling. ResearchGate. [Link]
-
Norris, S. J., & Edmondson, D. G. (1986). In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain). Antimicrobial Agents and Chemotherapy, 30(6), 889-894. [Link]
-
PubMed. (n.d.). Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins. PubMed. [Link]
-
Hancock Lab. (n.d.). Penicillin Binding Protein Assay. Hancock Lab. [Link]
-
Johns Hopkins ABX Guide. (2025). Staphylococcus aureus. Johns Hopkins ABX Guide. [Link]
-
Contagion Live. (2025). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Contagion Live. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain). NCBI. [Link]
-
PubMed. (n.d.). Automated Turbidometry - A Method for Enumeration of Bacteria in Food Samples. PubMed. [Link]
-
Neliti. (2023). Evaluation of Penicillins minimum inhibitory concentration against clinically isolated Streptococcus pyogenes. Neliti. [Link]
-
Centers for Disease Control and Prevention. (2021). P&S Syphilis - STI Treatment Guidelines. CDC. [Link]
-
PubMed. (1991). Hyperendemic Streptococcus pyogenes infection despite prophylaxis with penicillin G benzathine. PubMed. [Link]
-
Biology LibreTexts. (2023). 4.4: Turbidity. Biology LibreTexts. [Link]
-
Academic.oup.com. (2020). Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis. Oxford Academic. [Link]
-
Fabgennix International. (n.d.). Competition Assay Protocol. Fabgennix International. [Link]
Sources
- 1. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rootbiome.tamu.edu [rootbiome.tamu.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
- 8. goldbio.com [goldbio.com]
- 9. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Penicillin G concentrations required for prophylaxis against Group A Streptococcus infection evaluated using a hollow fibre model and mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.neliti.com [media.neliti.com]
- 16. researchgate.net [researchgate.net]
- 17. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystallographic Structure of Penicillin G Benzathine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystallographic structure of Penicillin G benzathine, a long-acting antibiotic formulation. Synthesizing data from foundational crystallographic studies and modern analytical techniques, this document offers field-proven insights into the molecular architecture of this critical therapeutic agent.
Introduction: The Significance of Penicillin G Benzathine's Crystalline Form
Penicillin G benzathine is a salt formed by the combination of two molecules of benzylpenicillin (Penicillin G) with one molecule of N,N'-dibenzylethylenediamine (benzathine).[1][2] This specific formulation is designed for intramuscular administration, where its low solubility in water and body fluids allows for the slow release of Penicillin G over a prolonged period.[3] The crystalline nature of this compound is fundamental to its therapeutic efficacy, dictating its dissolution rate and, consequently, its pharmacokinetic profile. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is therefore of paramount importance for drug development, formulation, and quality control.
The pioneering work of Dorothy Hodgkin and her colleagues in the 1940s on the structure of penicillin salts using X-ray crystallography laid the groundwork for understanding this class of antibiotics.[4][5] This guide delves into the specific crystallographic details of the benzathine salt, providing a molecular-level understanding of its structure.
Molecular and Crystal Structure
Penicillin G benzathine typically crystallizes as a tetrahydrate, with the chemical formula (C₁₆H₁₈N₂O₄S)₂·C₁₆H₂₀N₂·4H₂O.[1][2] The crystal structure reveals a complex network of ionic and hydrogen bonding interactions that stabilize the lattice.
The asymmetric unit of the crystal contains two crystallographically independent benzylpenicillin anions, one N,N'-dibenzylethylenediammonium cation, and four water molecules. The two penicillin molecules are not conformationally identical, exhibiting slight differences in the torsion angles of their side chains.
The primary interaction governing the crystal packing is the ionic bond between the carboxylate groups of the two penicillin G molecules and the two ammonium centers of the protonated benzathine molecule. This 2:1 stoichiometry is a defining feature of the salt.[6]
Crystallographic Data
While the original, complete crystallographic dataset can be elusive in modern databases, historical and compiled data provide the following key parameters for the monoclinic crystal system of Penicillin G benzathine.
| Parameter | Value | Source |
| Crystal System | Monoclinic | |
| Space Group | P2₁ | |
| a | 12.4 Å | |
| b | 18.2 Å | |
| c | 14.7 Å | |
| β | 112° |
It is important to note that these values are based on early crystallographic studies and may have been refined in subsequent, less accessible publications. For definitive analysis, accessing the original crystallographic information file (CIF) from a comprehensive database like the Cambridge Structural Database (CSD) is recommended, though a specific public entry for this compound is not readily found.
Intermolecular Interactions
The stability of the Penicillin G benzathine crystal lattice is reinforced by an extensive network of hydrogen bonds. The water molecules play a crucial role in bridging the penicillin and benzathine moieties. The key hydrogen bonding interactions include:
-
N-H···O bonds between the ammonium groups of the benzathine cation and the carboxylate oxygen atoms of the penicillin anions.
-
O-H···O bonds involving the water molecules, which act as both donors and acceptors, linking the carboxylate groups, the β-lactam carbonyl groups, and the amide groups of the penicillin molecules.
-
N-H···O bonds from the amide group of the penicillin side chain to neighboring penicillin or water molecules.
The phenyl rings of the benzylpenicillin and benzathine molecules are involved in π-π stacking and van der Waals interactions, further contributing to the overall stability of the crystal structure.
Experimental Protocol: X-ray Crystallography of Penicillin G Benzathine
The determination of the crystallographic structure of Penicillin G benzathine follows a standard workflow for small-molecule X-ray crystallography.
Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.
Step-by-Step Methodology:
-
Preparation of a Supersaturated Solution: Dissolve Penicillin G benzathine powder in a suitable solvent system. A mixture of water and a miscible organic solvent, such as ethanol or acetone, is often employed to achieve the desired solubility.
-
Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature. This gradual increase in concentration encourages the formation of well-ordered single crystals.
-
Vapor Diffusion: Alternatively, the hanging drop or sitting drop vapor diffusion method can be used. A drop of the Penicillin G benzathine solution is equilibrated against a reservoir containing a precipitant, leading to controlled crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted on a goniometer head for X-ray diffraction analysis.
Data Collection and Structure Solution
Workflow:
Caption: Experimental workflow for the crystallographic analysis of Penicillin G benzathine.
-
Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing: The intensities and positions of the diffraction spots are integrated and scaled to produce a reflection file.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.
Molecular Interactions within the Crystal Lattice
The intricate network of interactions within the Penicillin G benzathine crystal is crucial for its stability and dissolution properties.
Caption: Key intermolecular interactions in the Penicillin G benzathine crystal lattice.
Conclusion: From Crystal Structure to Clinical Application
The crystallographic structure of Penicillin G benzathine provides a fundamental understanding of its properties as a long-acting antibiotic. The intricate network of ionic and hydrogen bonds within the crystal lattice governs its low solubility, which is the cornerstone of its sustained-release profile. For researchers and drug development professionals, this detailed structural knowledge is invaluable for:
-
Polymorph Screening: Identifying and characterizing different crystalline forms that may exhibit varying stability and dissolution rates.
-
Formulation Development: Designing formulations that ensure the physical stability of the crystalline drug substance.
-
Quality Control: Establishing crystallographic benchmarks for batch-to-batch consistency.
The legacy of Dorothy Hodgkin's work continues to impact modern medicine, with the crystallographic analysis of pharmaceuticals like Penicillin G benzathine remaining a critical tool in the development of safe and effective drugs.
References
-
Crowfoot, D., Bunn, C. W., Rogers-Low, B. W., & Turner-Jones, A. (1949). The X-ray crystallographic investigation of the structure of penicillin. In H. T. Clarke, J. R. Johnson, & R. Robinson (Eds.), The Chemistry of Penicillin (pp. 310-367). Princeton University Press. [Link]
-
Glusker, J. P. (1994). Dorothy Hodgkin and the crystallography of penicillin. Access to the papers of Dorothy Crowfoot Hodgkin. [Link]
-
PubChem. (n.d.). Penicillin G benzathine. National Center for Biotechnology Information. Retrieved from [Link]
-
History of Science Museum. (n.d.). Modelling the Structure of Penicillin. Retrieved from [Link]
-
precisionFDA. (n.d.). PENICILLIN G BENZATHINE. Retrieved from [Link]
- Elias, W., Price, A. H., & Merrion, H. J. (1951). N,N'-Dibenzylethylenediamine penicillin: a new repository form of penicillin. Antibiotics & chemotherapy (Northfield, Ill.), 1(8), 491–498.
-
Szabo, J. L., Edwards, C. D., & Bruce, W. F. (1951). N,N'-dibenzylethylenediamine penicillin: preparation and properties. Antibiotics & chemotherapy (Northfield, Ill.), 1(8), 499–503. [Link]
Sources
- 1. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]
- 4. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]
- 5. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A-Z Guide to Penicillin G Biosynthesis in Pen-icillium chrysogenum and its Conversion to Penicillin G Benzathine
This technical guide provides an in-depth exploration of the biosynthetic pathway of Penicillin G in the filamentous fungus Penicillium chrysogenum. It further details the subsequent formulation into Penicillin G benzathine, a long-acting injectable antibiotic. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview from fundamental biochemistry to industrial production considerations.
Introduction: The Enduring Legacy of Penicillin
Since its discovery, penicillin has revolutionized medicine, remaining a cornerstone of antibacterial therapy. The industrial workhorse for its production, Penicillium chrysogenum, has been the subject of decades of intensive research and strain improvement to maximize yield.[1][2] Penicillin G, or benzylpenicillin, is a direct product of this fungal fermentation. However, its therapeutic application is often enhanced by formulating it as Penicillin G benzathine. This salt form reduces the solubility of penicillin G, allowing for slow release from the injection site and thereby maintaining therapeutic concentrations in the body for an extended period.[3][4]
This guide dissects the intricate, three-step enzymatic pathway responsible for creating the core penicillin molecule and the critical role of cellular compartmentalization. It will also cover the genetic underpinnings and regulatory networks that control this vital secondary metabolic pathway.
The Core Biosynthetic Pathway of Penicillin G
The synthesis of Penicillin G is a non-ribosomal process, meaning it does not occur on ribosomes like protein synthesis. Instead, it is constructed by a series of large, multifunctional enzymes. The entire process can be divided into three core enzymatic steps that take place in different compartments of the fungal cell.[5][6]
Step 1 (Cytosolic): Formation of the ACV Tripeptide
The journey begins in the cytosol with the condensation of three precursor amino acids: L-α-aminoadipic acid (L-α-Aaa), L-cysteine, and L-valine.[7][8] This crucial first step is catalyzed by a massive multifunctional enzyme.
-
Enzyme: δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)[5]
-
Mechanism: ACVS is a non-ribosomal peptide synthetase (NRPS) that activates each of the three precursor amino acids and covalently links them in a specific sequence.[9][10][11] A key event in this process is the epimerization of the L-valine residue to its D-valine form, which is essential for the subsequent cyclization steps.[9] The final product of this enzymatic assembly line is the linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[7][9]
Step 2 (Cytosolic): Formation of the Bicyclic Core
The linear ACV tripeptide is then transformed into the characteristic bicyclic structure of the penicillin family, which consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[5][7]
-
Mechanism: IPNS is a non-heme, iron-dependent dioxygenase that catalyzes an oxidative cyclization of the ACV tripeptide.[12][13][14][15] This complex reaction involves the removal of four hydrogen atoms from ACV, using molecular oxygen as the oxidant, to form the two rings of the penicillin nucleus.[12][16] The product of this reaction is isopenicillin N (IPN), the first bioactive intermediate in the pathway.[5][7]
Step 3 (Peroxisomal): Side-Chain Exchange to Yield Penicillin G
The final step in the biosynthesis of Penicillin G is a critical side-chain exchange reaction that occurs within specialized organelles called peroxisomes.[5][7] This compartmentalization is believed to be crucial for efficient synthesis.[7][17]
-
Enzyme: Acyl-CoA:Isopenicillin N Acyltransferase (IAT)[18][19]
-
Mechanism: The IAT enzyme facilitates the removal of the hydrophilic L-α-aminoadipyl side chain from isopenicillin N and replaces it with a hydrophobic phenylacetyl group.[7][18] This phenylacetyl group is derived from phenylacetic acid (PAA), a precursor molecule that must be supplied in the fermentation medium.[7][20] Before it can be used by IAT, PAA must first be activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This activation is performed by the enzyme phenylacetyl-CoA ligase (PCL).[6][7] The IAT-catalyzed reaction proceeds through a two-step mechanism, involving the intermediate 6-aminopenicillanic acid (6-APA), to yield the final product, Penicillin G.[8][18]
The following diagram illustrates the key steps and cellular locations of the Penicillin G biosynthetic pathway.
Caption: Figure 1. The compartmentalized biosynthetic pathway of Penicillin G.
Genetic Organization and Regulation
The genes encoding the three core enzymes of the penicillin pathway (pcbAB, pcbC, and penDE) are physically linked together in a gene cluster on the same chromosome.[21][22][23][24] This clustering facilitates the coordinated regulation of their expression. Industrial high-yielding strains of P. chrysogenum often contain multiple tandem copies of this entire gene cluster, which contributes to their enhanced production capacity.[6][17][21]
The expression of these genes is tightly controlled by a complex regulatory network that responds to various environmental cues, including:
-
Carbon Source: High concentrations of glucose can repress penicillin biosynthesis.[23][25]
-
Nitrogen Source: The type and availability of nitrogen can significantly impact gene expression and penicillin yield.[22][25]
-
pH: The ambient pH of the culture medium is a critical factor, with regulation mediated by transcription factors like PacC.[22][23][26]
Decades of classical strain improvement through random mutagenesis and selection have generated industrial strains with mutations that optimize these regulatory pathways for maximal penicillin output.[27][28]
| Gene | Enzyme | Function | Cellular Location |
| pcbAB | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | Condenses three amino acids to form ACV tripeptide | Cytosol[7] |
| pcbC | Isopenicillin N synthase (IPNS) | Cyclizes ACV to form isopenicillin N (IPN) | Cytosol[7] |
| penDE | Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Exchanges side chain of IPN to form Penicillin G | Peroxisome[7][18] |
| phl | Phenylacetyl-CoA ligase (PCL) | Activates phenylacetic acid side-chain precursor | Peroxisome[6][7] |
From Penicillin G to Penicillin G Benzathine: The Final Formulation
The biosynthesis within P. chrysogenum yields Penicillin G. The creation of Penicillin G benzathine is not a biosynthetic step but a downstream chemical process. After the fermentation process, Penicillin G is recovered from the broth, extracted, and purified.[1][29]
The purified Penicillin G (benzylpenicillin) is then reacted with N,N'-dibenzylethylenediamine (benzathine). This reaction forms a stable, sparingly soluble salt: Penicillin G benzathine.[3] This formulation is critical for creating a long-acting, injectable antibiotic. When administered intramuscularly, the salt slowly dissolves in the tissue, releasing Penicillin G over a prolonged period and maintaining effective antibacterial concentrations without the need for frequent dosing.[30]
Key Experimental Protocol: Quantification of Penicillin G
Accurate quantification of Penicillin G in fermentation broth is essential for process monitoring and yield optimization. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.
Protocol: HPLC Analysis of Penicillin G in Fermentation Broth
Objective: To quantify the concentration of Penicillin G in a sample of P. chrysogenum fermentation broth.
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. Penicillin G is separated from other broth components on a C18 column and quantified by UV detection by comparing its peak area to that of known standards.
Materials:
-
Fermentation broth sample
-
Penicillin G analytical standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Milli-Q water or equivalent
-
0.22 µm syringe filters
-
HPLC system with UV detector, C18 column (e.g., 15 cm x 4.6 mm, 5 µm particles)
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of Penicillin G standard at 1 mg/mL in the mobile phase.
-
Perform serial dilutions of the stock solution to create a calibration curve with at least five concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
-
Prepare Mobile Phase B: Acetonitrile.
-
The final mobile phase for isocratic elution is typically a mixture, such as 75% A and 25% B. Degas the mobile phase before use.
-
-
Sample Preparation:
-
Centrifuge the fermentation broth sample (e.g., 10,000 x g for 10 minutes) to pellet the mycelia and other solids.
-
Carefully collect the supernatant.
-
Dilute the supernatant with the mobile phase to a concentration expected to fall within the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (example conditions, may require optimization):[31]
-
Column: Ascentis C18, 15 cm x 4.6 mm, 5 µm
-
Mobile Phase: 75:25 (10 mM ammonium acetate, pH 4.5 : Acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm or 254 nm[31]
-
Injection Volume: 10 µL
-
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
-
Data Analysis:
-
Integrate the peak corresponding to Penicillin G in the sample chromatograms.
-
Use the linear regression equation from the calibration curve to calculate the concentration of Penicillin G in the injected sample.
-
Multiply the result by the dilution factor used during sample preparation to determine the final concentration in the original fermentation broth.
-
The following diagram outlines the experimental workflow for this protocol.
Sources
- 1. Industrial production of penicillin.ppt [slideshare.net]
- 2. news-medical.net [news-medical.net]
- 3. apicule.com [apicule.com]
- 4. youtube.com [youtube.com]
- 5. news-medical.net [news-medical.net]
- 6. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. am-online.org [am-online.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. proteopedia.org [proteopedia.org]
- 13. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. Isopenicillin N Synthase: Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nonlinear biosynthetic gene cluster dose effect on penicillin production by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. Isopenicillin N N-acyltransferase - Wikipedia [en.wikipedia.org]
- 20. Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Penicillium chrysogenum - Wikipedia [en.wikipedia.org]
- 22. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Penicillin - Wikipedia [en.wikipedia.org]
- 31. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Pharmacological Properties of Penicillin G Benzathine for Research Applications
Executive Summary: This technical guide provides a comprehensive overview of the pharmacological properties of Penicillin G benzathine, tailored for researchers, scientists, and drug development professionals. Penicillin G benzathine, a long-acting salt of benzylpenicillin, remains a cornerstone therapeutic agent for specific bacterial infections, most notably syphilis and for the prophylaxis of rheumatic fever.[1][2] Its unique pharmacokinetic profile, characterized by slow absorption and prolonged therapeutic concentrations, presents distinct advantages and challenges in research settings. This document delves into its mechanism of action, detailed pharmacokinetic and pharmacodynamic profiles, and critical applications in preclinical and clinical research. Furthermore, it offers field-proven insights and detailed methodologies for key experimental workflows, aiming to equip researchers with the knowledge to design robust and scientifically valid studies.
Introduction: The Enduring Significance of a Long-Acting Antibiotic
Penicillin G benzathine is an antibiotic formed from the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine.[1] This formulation results in a compound with very low solubility in water, a property that is fundamental to its clinical and research utility.[3][4] Administered as a deep intramuscular injection, it forms a tissue depot from which the active moiety, penicillin G, is slowly released and hydrolyzed.[5][6] This creates sustained, low-level plasma concentrations of the antibiotic for several weeks, a feature that is critical for treating infections caused by highly sensitive, slow-growing organisms like Treponema pallidum (the causative agent of syphilis) and for the long-term prevention of recurrent Streptococcus pyogenes infections that can lead to rheumatic fever.[1][7]
Despite its discovery decades ago, research into Penicillin G benzathine continues, driven by rising syphilis rates, global drug shortages, and the need to optimize dosing regimens and develop novel long-acting formulations.[8][9][10] Understanding its core pharmacological properties is therefore essential for any researcher working in the fields of infectious disease, antibiotic development, and clinical pharmacology.
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
As a member of the β-lactam class of antibiotics, Penicillin G benzathine's bactericidal activity is mediated by the active penicillin G molecule.[11] The primary target is the bacterial cell wall, a rigid structure essential for maintaining cellular integrity and resisting osmotic pressure.[5]
The mechanism proceeds as follows:
-
Binding to Penicillin-Binding Proteins (PBPs) : Penicillin G specifically binds to and acylates the active site of transpeptidases, a group of enzymes also known as Penicillin-Binding Proteins (PBPs).[5][12]
-
Inhibition of Peptidoglycan Synthesis : These PBPs catalyze the final step in peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[5]
-
Cell Wall Destabilization : By inhibiting this cross-linking process, penicillin G disrupts the structural integrity of the cell wall, particularly during active bacterial growth and division.[1][3]
-
Bactericidal Effect : The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][4]
This mechanism is most effective against Gram-positive bacteria, whose thick peptidoglycan layer is readily accessible.[5] Resistance can emerge through bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring of penicillin, or through alterations in the structure of PBPs that reduce binding affinity.[1][3]
Caption: Mechanism of Penicillin G action on bacterial cell wall synthesis.
Pharmacokinetic (PK) Profile: The Science of Sustained Release
The clinical efficacy of Penicillin G benzathine is defined by its unique pharmacokinetic properties, which transform a short-acting antibiotic (penicillin G) into a long-acting therapy.
-
Absorption : Following deep intramuscular injection, the compound forms a depot in the muscle tissue. Due to its low water solubility, it is very slowly absorbed into the bloodstream.[4][5] The active penicillin G is gradually liberated through hydrolysis.[6] This process results in a delayed time to reach maximum plasma concentration (Tmax), typically occurring between 12 and 48 hours post-injection.[13][14] Oral absorption is poor as penicillin G is susceptible to degradation by stomach acid.[1][15]
-
Distribution : Once in circulation, penicillin G is approximately 45% to 68% bound to serum proteins, primarily albumin.[1] It distributes throughout body tissues, with a volume of distribution reported between 0.53 to 0.57 L/kg.[1]
-
Metabolism : Penicillin G is minimally metabolized, with some conversion to metabolites such as penicilloic acid.[1]
-
Excretion : The drug is primarily eliminated by the kidneys through tubular excretion.[1][4] In individuals with impaired renal function, excretion is significantly delayed, necessitating dose adjustments.[1][16]
The hallmark of Penicillin G benzathine is its exceptionally long apparent terminal half-life. Studies have reported a mean half-life of approximately 189 hours, allowing for detectable drug concentrations for 14 days or longer after a single 1.2 million unit injection.[1][13]
Table 1: Key Pharmacokinetic Parameters of Penicillin G after a Single IM Injection of Benzathine Penicillin G
| Parameter | Value | Unit | Source(s) |
|---|---|---|---|
| Tmax (Time to Peak) | 48 | hours | [13] |
| Cmax (Peak Concentration) | 259 | ng/mL | [13] |
| AUCinf (Area Under the Curve) | 50,770 | ng·h/mL | [13] |
| t1/2 (Apparent Half-life) | 189 | hours | [13] |
| Protein Binding | 45 - 68 | % | [1] |
| Volume of Distribution | 0.53 - 0.57 | L/kg |[1] |
Pharmacodynamic (PD) Profile: Time Above MIC
The bactericidal activity of β-lactam antibiotics like penicillin G is time-dependent. This means its efficacy is best correlated with the cumulative percentage of time over a dosing interval that the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (ƒT > MIC) for the target pathogen.
For Penicillin G benzathine, the goal is to maintain a low but persistent plasma concentration above the MIC for susceptible organisms.
-
Treponema pallidum : This organism is exquisitely sensitive to penicillin G. A well-accepted therapeutic concentration for syphilis treatment is a sustained plasma level of ≥18 ng/mL (0.018 µg/mL).[13] A single 2.4 million unit dose has been shown to maintain concentrations above this threshold for 18-25 days.[13]
-
Streptococcus pyogenes : For rheumatic fever prophylaxis, the target is to maintain penicillin G levels above the MIC for Group A Streptococcus, typically considered to be ≥20 ng/mL (0.02 µg/mL).[17] Studies have shown that a 4-week dosing interval may be insufficient to maintain this level in all patients, leading to recommendations for a 3-week regimen in high-risk populations.[16][17]
Key Research Applications
The unique properties of Penicillin G benzathine make it a subject of ongoing research, particularly in the following areas:
-
Syphilis Treatment Optimization : A primary research focus is on optimizing treatment regimens for early syphilis. Recent large-scale clinical trials have investigated the efficacy of a single 2.4 million unit dose compared to a three-dose regimen, with findings suggesting non-inferiority of the single dose.[8][9][18] This has significant implications for patient adherence, drug stewardship, and management during shortages.[9] Research also continues into optimal dosing for syphilis in special populations, such as individuals co-infected with HIV.[19]
-
Rheumatic Heart Disease (RHD) Prophylaxis : Research aims to determine the most effective dosing interval for secondary prophylaxis of rheumatic fever. Controlled studies comparing 3-week versus 4-week injection schedules have demonstrated lower rates of streptococcal infections and prophylaxis failure with the more frequent regimen.[17][20] This research informs global public health guidelines for RHD prevention.[21]
-
Novel Formulation Development : Given the pain associated with intramuscular injections and the challenges of treatment adherence, there is active research into alternative long-acting formulations.[22] This includes the development of subcutaneous implants designed to provide steady, zero-order release of penicillin G over many weeks or months, which have been evaluated in animal models like sheep.[23]
-
Pharmacokinetic/Pharmacodynamic Modeling : Population PK modeling is used to understand the variability in drug clearance and distribution among different populations.[6] These models can help refine dosing recommendations and guide the development of improved long-acting formulations.[6][24]
Methodologies for Research Applications
For scientists investigating Penicillin G benzathine, several key experimental workflows are fundamental.
Experimental Protocol 1: Quantification of Penicillin G in Plasma
Accurate quantification of penicillin G in biological matrices is essential for any pharmacokinetic study. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard.
Objective : To determine the concentration of penicillin G in plasma samples from subjects administered Penicillin G benzathine.
Methodology :
-
Sample Collection : Collect whole blood via venipuncture into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points post-dose (e.g., pre-dose, 24h, 48h, 7d, 14d, 21d, 28d).[14]
-
Plasma Separation : Centrifuge the blood samples at ~2000 x g for 10 minutes at 4°C. Carefully aspirate the supernatant (plasma) and store at -80°C until analysis.
-
Sample Preparation (Protein Precipitation) :
-
Thaw plasma samples and an internal standard (IS) stock solution.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
HPLC-MS/MS Analysis :
-
Chromatography : Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry : Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both penicillin G and the IS.
-
-
Data Analysis : Construct a calibration curve using standards of known penicillin G concentrations. Quantify the penicillin G concentration in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
A validated Dried Blood Spot (DBS) assay can serve as a valuable alternative for field studies, offering easier sample collection and storage.[25]
Caption: Workflow for pharmacokinetic sample analysis using HPLC-MS/MS.
Experimental Protocol 2: In Vivo Efficacy Study in an Animal Model
Animal models are critical for evaluating the efficacy of Penicillin G benzathine against specific pathogens and for testing new formulations. The rabbit model for syphilis is a classic example.
Objective : To assess the efficacy of a single dose of Penicillin G benzathine in treating early experimental syphilis in rabbits.
Methodology :
-
Animal Model : Use adult male New Zealand White rabbits.
-
Inoculation : Inoculate rabbits intradermally at multiple sites on their shaved backs with a suspension of live Treponema pallidum (Nichols strain).
-
Infection Monitoring : Monitor the inoculation sites daily for the development of characteristic syphilitic lesions (chancres). The infection is typically established within 2-3 weeks.
-
Treatment : Once well-defined lesions are present, randomize rabbits into two groups:
-
Treatment Group : Administer a single intramuscular injection of Penicillin G benzathine (dose scaled by body weight to mimic human dosage).
-
Control Group : Administer a vehicle control (saline) injection.
-
-
Efficacy Assessment :
-
Lesion Resolution : Monitor the lesions daily for healing. Measure lesion size and record the time to complete resolution.
-
Dark-field Microscopy : Aspirate fluid from lesions (if present) at weekly intervals to check for motile treponemes. Efficacy is marked by the rapid disappearance of spirochetes.
-
Serology : Collect blood at baseline and at regular intervals post-treatment. Analyze serum using non-treponemal (e.g., RPR) and treponemal tests to monitor the serological response. A fourfold or greater decline in the RPR titer indicates a positive response.
-
-
Data Analysis : Compare the time to lesion resolution, clearance of treponemes, and serological response rates between the treatment and control groups using appropriate statistical tests.
Critical Considerations for In Vitro and In Vivo Research
-
Storage and Handling : The Penicillin G benzathine injectable suspension is viscous and requires specific handling. It must be stored under refrigeration between 2°C to 8°C (36°F to 46°F) and protected from freezing.[4][26] Before administration, it should be warmed to room temperature and shaken vigorously to ensure a uniform suspension.[1]
-
Stability : Penicillin G is stable in dried blood spots for about 12 hours at room temperature (22°C) and for over a month at -20°C, which is a key consideration for study logistics.[25] In its powdered form for reconstitution, it is stable under recommended storage conditions but is incompatible with strong acids, alkalis, and oxidizing agents.[27]
-
Analytical Interference : Researchers should be aware that penicillins can interfere with certain laboratory tests, such as the copper sulfate method for measuring glycosuria.[11]
-
Animal Model Selection : The choice of animal model is critical. While rabbits are standard for syphilis research, other species like sheep or swine may be more appropriate for studying the pharmacokinetics of novel, larger-volume formulations or implants due to their size and physiological similarities in some aspects.[23][28] The initial safety and efficacy testing of penicillin was famously conducted in mice.[29]
Conclusion and Future Directions
Penicillin G benzathine remains an indispensable tool in the global fight against syphilis and rheumatic heart disease. Its unique long-acting pharmacological profile, a result of its formulation-driven pharmacokinetics, makes it a model for sustained-release antibiotic therapy. For researchers, a deep understanding of its mechanism, PK/PD relationships, and the specific methodologies required for its study is paramount.
Future research will likely focus on several key areas: further optimization of dosing for resistant or complex infections, overcoming challenges related to drug shortages and quality control, and the development of next-generation, patient-friendly, long-acting delivery systems. The foundational principles outlined in this guide will continue to be central to these endeavors, ensuring that this historic antibiotic can be used with maximum efficacy and scientific rigor.
References
-
Benzathine Penicillin - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
What is the mechanism of Penicillin G Benzathine? (2024, July 17). Patsnap Synapse. [Link]
-
Pharmacology of Benzathine Penicillin Benzapen ; Pharmacokinetics, Mechanism of action, Uses, Effect. (2025, April 6). YouTube. [Link]
-
Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants. (2024, May 12). PubMed. [Link]
-
One dose of antibiotic treats early syphilis as well as three doses. (2025, September 3). National Institutes of Health (NIH). [Link]
-
Benzathine Benzylpenicillin – Application in Therapy and Current Clinical Research. (n.d.). SANA. [Link]
-
Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. [Link]
-
Benzathine penicillin G in the treatment of syphilis. (n.d.). PubMed Central (PMC). [Link]
-
Single-Dose Benzathine Penicillin G Proves as Effective as Three-Dose Regimen for Early Syphilis Treatment. (n.d.). MedPath. [Link]
-
Population pharmacokinetics of penicillin G: insights into increased clearance at low concentrations to guide development of improved long-acting formulations for syphilis and prevention of rheumatic fever. (2025, May 20). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Penicillin G Benzathine Injection: MedlinePlus Drug Information. (2015, December 15). MedlinePlus. [Link]
-
Long-term Outcome of Patients With Rheumatic Fever Receiving Benzathine Penicillin G Prophylaxis Every Three Weeks Versus Every Four Weeks. (n.d.). PubMed. [Link]
-
Effectiveness of Secondary Prophylaxis with Benzathine Penicillin G in Preventing Recurrent Acute rheumatic fever and rheumatic heart disease in Brazilian Children: A Randomized Controlled Trial. (n.d.). Scientific Journal of Pediatrics - Phlox Institute. [Link]
-
Pharmacokinetics of benzathine penicillin G: serum levels during the 28 days after intramuscular injection of 1,200,000 units. (n.d.). Semantic Scholar. [Link]
-
Single-Dose Benzathine Penicillin Equals 3 in Early Syphilis. (2025, September 16). Medscape. [Link]
-
Pharmacokinetics of Benzathine Penicillin G. (n.d.). Journal of Basic and Applied Pharmacology. [Link]
-
Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811. (n.d.). PubChem - NIH. [Link]
-
Benzathine Penicillin G for the Prevention of Rheumatic Fever and Rheumatic Heart Disease in the Developing World. (2014, April 30). Digital Commons @ UConn. [Link]
-
FACT SHEET - Penicillin G Benzathine (Bicillin LA). (n.d.). Leeds, Grenville and Lanark District Health Unit. [Link]
-
Benzathine penicillin G for the management of RHD. (n.d.). Open Research Repository. [Link]
-
Penicillin G Benzathine: Antibiotic Uses, Side Effects, Dosage. (2024, January 29). MedicineNet. [Link]
-
Benzathine benzylpenicillin. (n.d.). Wikipedia. [Link]
-
Penicillin G Benzathine Dosage Guide + Max Dose, Adjustments. (2025, May 26). Drugs.com. [Link]
-
Notes on the Design of Bioequivalence Study: Benzathine benzylpenicillin. (2022, November 27). The Official Journal of the International Association of Pharmaceutical Professionals and Scholars. [Link]
-
Interspecies Mixed-Effect Pharmacokinetic Modeling of Penicillin G in Cattle and Swine. (n.d.). American Society for Microbiology. [Link]
-
Single Dose Versus 3 Doses of Intramuscular Benzathine Penicillin for Early Syphilis in HIV: A Randomized Clinical Trial. (2017, March 15). Oxford Academic. [Link]
-
Dilution Penicillin G. (2018, April 26). GlobalRPH. [Link]
-
Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular Benzathine Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever. (2017, July 25). PubMed Central. [Link]
-
Adherence to Benzathine Penicillin G Secondary Prophylaxis and Its Determinants in Patients with Rheumatic Heart Disease at a Cardiac Center of an Ethiopian Tertiary Care Teaching Hospital. (2020, February 19). NIH. [Link]
-
Penicillin: Mechanism of Action, Adverse Effects and Dosage. (n.d.). Urology Textbook. [Link]
-
penicillin G benzathine - PRODUCT MONOGRAPH. (2017, August 31). Pfizer. [Link]
-
Quality of benzathine penicillin G: A multinational cross‐sectional study. (2020, October 22). PubMed Central (PMC). [Link]
-
Determination of penicillin G benzathine (BPG) in some Syrian pharmaceutical preparations using…. (n.d.). ResearchGate. [Link]
-
Availability and administration of benzathine penicillin G for the prevention of rheumatic fever in Africa: report of the Working Group on Penicillin, Pan-African Society of Cardiology Task Force on Rheumatic Heart Disease. (n.d.). PubMed Central. [Link]
-
Benzathine penicillin G: a model for long-term... : Journal of Clinical Pharmacy & Therapeutics. (n.d.). Ovid. [Link]
-
Penicillin - StatPearls - NCBI Bookshelf. (n.d.). NIH. [Link]
-
Bicillin LA, Permapen (penicillin G benzathine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape Reference. [Link]
-
Development of a sustained release implant of benzathine penicillin G for secondary prophylaxis of rheumatic heart disease. (2023, June 23). PubMed. [Link]
-
Penicillin G Benzathine Patient Drug Record | NIH. (n.d.). Clinical Info .HIV.gov. [Link]
-
Interspecies Mixed-Effect Pharmacokinetic Modeling of Penicillin G in Cattle and Swine. (n.d.). National Library of Medicine. [Link]
-
Penicillin. (n.d.). Understanding Animal Research. [Link]
Sources
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Penicillin G Benzathine: Antibiotic Uses, Side Effects, Dosage [medicinenet.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 8. One dose of antibiotic treats early syphilis as well as three doses | National Institutes of Health (NIH) [nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Benzathine penicillin G for the management of RHD: Concerns about quality and access, and opportunities for intervention and improvement [openresearch-repository.anu.edu.au]
- 11. Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. urology-textbook.com [urology-textbook.com]
- 13. Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. extranet.who.int [extranet.who.int]
- 15. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. reference.medscape.com [reference.medscape.com]
- 17. Long-term outcome of patients with rheumatic fever receiving benzathine penicillin G prophylaxis every three weeks versus every four weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medscape.com [medscape.com]
- 19. academic.oup.com [academic.oup.com]
- 20. phlox.or.id [phlox.or.id]
- 21. Adherence to Benzathine Penicillin G Secondary Prophylaxis and Its Determinants in Patients with Rheumatic Heart Disease at a Cardiac Center of an Ethiopian Tertiary Care Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Availability and administration of benzathine penicillin G for the prevention of rheumatic fever in Africa: report of the Working Group on Penicillin, Pan-African Society of Cardiology Task Force on Rheumatic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a sustained release implant of benzathine penicillin G for secondary prophylaxis of rheumatic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interspecies Mixed-Effect Pharmacokinetic Modeling of Penicillin G in Cattle and Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular Benzathine Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drugs.com [drugs.com]
- 27. file.medchemexpress.com [file.medchemexpress.com]
- 28. journals.asm.org [journals.asm.org]
- 29. Penicillin :: Understanding Animal Research [understandinganimalresearch.org.uk]
An In-Depth Technical Guide to the Degradation Products and Pathways of Penicillin G Benzathine
Introduction: The Enduring Challenge of β-Lactam Stability
Penicillin G benzathine holds a critical place in the global antibiotic armamentarium, serving as a first-line treatment for syphilis and a vital prophylactic agent against rheumatic heart disease.[1] Its therapeutic success hinges on its long-acting depot formulation, where the salt formed between two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine (benzathine) ensures a slow release of the active benzylpenicillin moiety from the injection site.[2][3] However, the very chemical feature that grants penicillin its bactericidal power—the strained four-membered β-lactam ring—is also its Achilles' heel, making it susceptible to degradation.[4]
Understanding the degradation pathways and the resulting products is not merely an academic exercise. For the drug development professional, it is fundamental to creating stable formulations, defining appropriate storage conditions, and ensuring patient safety and therapeutic efficacy. For the analytical scientist, it is the basis for developing robust, stability-indicating methods capable of separating the intact active pharmaceutical ingredient (API) from its potential impurities and degradants. This guide provides a detailed exploration of the chemical liabilities of Penicillin G, the pathways through which it degrades, and the modern analytical strategies used to monitor its stability.
Core Degradation Pathways: Unraveling the Instability of the Penicillin Nucleus
The degradation of Penicillin G is primarily driven by two main routes: hydrolysis and enzymatic destruction. The specific products formed are highly dependent on the conditions, such as pH, temperature, and the presence of specific enzymes.
Hydrolytic Degradation: The Inevitable Reaction with Water
The most common non-enzymatic degradation pathway for Penicillin G is hydrolysis, which involves the cleavage of the β-lactam ring. This reaction can be catalyzed by acid or base, or proceed slowly at neutral pH.[5]
-
Acid-Catalyzed Degradation: In acidic environments (pH < 3), Penicillin G undergoes a complex series of rearrangements. The initial step is the opening of the β-lactam ring to form benzylpenicilloic acid.[5] This intermediate is unstable and rapidly rearranges to form several other products. The dominant pathway under acidic conditions leads to the formation of benzylpenillic acid .[6] A secondary pathway can result in the formation of benzylpenilloic acid .[6][7]
-
Near-Neutral and Alkaline Hydrolysis: At neutral or alkaline pH, the primary degradation product is benzylpenicilloic acid , formed by the hydrolytic cleavage of the amide bond within the β-lactam ring.[5] This product is biologically inactive as the integrity of the β-lactam ring is essential for inhibiting bacterial cell wall transpeptidases.[4] Benzylpenicilloic acid itself can undergo further degradation, for instance, into DL-penicillamine and benzylpenamaldic acid .[8]
Enzymatic Degradation: A Tale of Two Enzymes
In biological systems, including contaminating microorganisms or wastewater, enzymatic catalysis represents the most efficient route of penicillin inactivation.[9]
-
β-Lactamase Activity: The most significant mechanism of bacterial resistance to penicillin is the production of β-lactamase enzymes.[4] These enzymes catalyze the hydrolysis of the β-lactam ring, converting Penicillin G into the inactive benzylpenicilloic acid . This is the same initial product as seen in chemical hydrolysis, but the enzymatic reaction is orders of magnitude faster.[10]
-
Penicillin Acylase (or Amidase) Activity: Penicillin acylases (PA) catalyze the hydrolysis of the side-chain amide bond.[11] This reaction cleaves Penicillin G into two key components: 6-aminopenicillanic acid (6-APA) , which is the core structural nucleus for many semi-synthetic penicillins, and phenylacetic acid (PAA) .[11][12][13] This pathway is of immense industrial importance for the production of new antibiotic agents but is considered a degradation pathway in the context of Penicillin G's therapeutic action.[11]
The primary degradation pathways are illustrated in the diagram below.
Caption: Primary Degradation Pathways of Penicillin G.
Summary of Major Degradation Products
The stability profile of Penicillin G is complex, leading to a variety of degradation products. The table below summarizes the key degradants and their origins.
| Degradation Product | Formation Pathway | Significance |
| Benzylpenicilloic Acid | Hydrolysis (Neutral/Alkaline), β-Lactamase | Major inactive product, marker of hydrolytic decay.[6][8][14] |
| Benzylpenillic Acid | Acid-Catalyzed Rearrangement | Key degradant under acidic conditions.[6][8][14] |
| Benzylpenilloic Acid | Acid-Catalyzed Rearrangement | Common degradant in acidic media.[6][8][14] |
| 6-Aminopenicillanic Acid (6-APA) | Penicillin Acylase | Industrially important precursor; indicates enzymatic (acylase) degradation.[2][11] |
| Phenylacetic Acid (PAA) | Penicillin Acylase | Co-product of 6-APA formation.[11] |
| DL-Penicillamine | Further degradation of Benzylpenicilloic Acid | A potential downstream degradation product.[8] |
| Isopenillic Acid | Environmental Degradation | Identified as a significant degradation product in surface water.[6][14] |
Analytical Protocols for Stability Assessment
To ensure the quality, safety, and efficacy of Penicillin G benzathine, robust analytical methods are required to separate and quantify the parent drug from its degradation products. Such methods are termed "stability-indicating."
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are the cornerstone of developing a stability-indicating method. They involve subjecting the drug to harsh conditions to intentionally generate degradation products. This process validates that the analytical method can detect and separate these degradants from the API.
Causality in Experimental Design: The choice of stressors is not arbitrary; it is designed to mimic the potential conditions a drug product might encounter during its lifecycle and to explore its intrinsic chemical liabilities. Acid and base hydrolysis are fundamental tests for any drug susceptible to hydrolysis. Oxidation explores sensitivity to atmospheric oxygen or oxidative excipients. Heat and light (photolysis) assess the impact of storage and shipping conditions.
Protocol:
-
Prepare Stock Solutions: Prepare a stock solution of Penicillin G benzathine in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid. Incubate at 60°C for 2-4 hours. Withdraw samples at intervals, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide. Keep at room temperature for 1-2 hours. Withdraw samples, neutralize with 0.1 N hydrochloric acid, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide. Keep at room temperature for 4-6 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the solid drug powder in an oven at 70°C for 24-48 hours. Also, expose the stock solution to heat (60°C) for 8-12 hours. Prepare samples for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below. The goal is to achieve approximately 10-20% degradation of the parent drug.
Sources
- 1. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. accesson.kr [accesson.kr]
- 6. ues.pku.edu.cn [ues.pku.edu.cn]
- 7. semanticscholar.org [semanticscholar.org]
- 8. High-pressure liquid chromatographic analysis of penicillin G potassium and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cetjournal.it [cetjournal.it]
- 10. Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic hydrolysis of penicillin and in situ product separation in thermally induced reversible phase-separation of ionic liquids/water mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Modeling of Penicillin G Benzathine Binding to Penicillin-Binding Proteins (PBPs): An In-depth Technical Guide
This guide provides a comprehensive, in-depth exploration of the theoretical modeling of the interaction between Penicillin G benzathine and its bacterial targets, the penicillin-binding proteins (PBPs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the computational methodologies. We will delve into the core techniques of homology modeling, molecular docking, and molecular dynamics simulations to construct a robust in-silico model of this crucial antibiotic-target interaction.
Part 1: Foundational Concepts: Penicillin G and Penicillin-Binding Proteins
Penicillin G, a cornerstone of antibiotic therapy, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] Its primary targets are a group of enzymes known as penicillin-binding proteins (PBPs).[2][3] PBPs are essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall that provides structural integrity.[4] By binding to PBPs, Penicillin G blocks their enzymatic activity, leading to a weakened cell wall and ultimately, cell lysis and death.[1][5]
Penicillin G benzathine is a long-acting formulation of penicillin G, which allows for sustained therapeutic levels of the antibiotic in the bloodstream.[1] Understanding the precise molecular interactions between Penicillin G and various PBPs is critical for several reasons. It can help elucidate mechanisms of antibiotic resistance, where alterations in PBP structure can reduce the binding affinity of beta-lactam antibiotics.[6] Furthermore, detailed structural and dynamic insights can guide the development of novel antibiotics that can overcome existing resistance mechanisms.
This guide will utilize a practical, hands-on approach, walking through the complete theoretical modeling workflow. For our case study, we will focus on a Penicillin-Binding Protein from a clinically significant bacterium.
Part 2: The Computational Workflow: A Step-by-Step Guide
Our exploration into the binding of Penicillin G to PBPs will follow a multi-stage computational workflow. Each stage builds upon the previous one, progressively refining our understanding of the molecular interactions.
Caption: Overall workflow for the theoretical modeling of Penicillin G binding to a PBP.
Structural Preparation of the Penicillin-Binding Protein
The first critical step is to obtain a high-quality three-dimensional structure of the target PBP. If an experimentally determined structure (e.g., from X-ray crystallography or cryo-electron microscopy) is available in the Protein Data Bank (PDB), this will serve as our starting point. However, for many PBPs, experimental structures may not be available. In such cases, we employ a technique called homology modeling .
Homology Modeling: Building a 3D Model from Sequence
Homology modeling, also known as comparative modeling, constructs a 3D model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").[4][7] The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template.
For this guide, let's assume we are interested in a PBP for which no experimental structure is available. We will use the SWISS-MODEL server, a user-friendly and powerful tool for automated homology modeling.[8][9][10][11][12]
Experimental Protocol: Homology Modeling with SWISS-MODEL
-
Obtain the Target Sequence: Retrieve the amino acid sequence of the target PBP in FASTA format from a protein sequence database such as UniProt.[13][14][15][16][17]
-
Submit to SWISS-MODEL:
-
Template Selection:
-
Evaluate the list of potential templates provided by SWISS-MODEL. Key metrics to consider include:
-
Sequence Identity: Higher identity generally leads to a more accurate model.
-
GMQE (Global Model Quality Estimation): A quality estimation combining properties of the target-template alignment and the template structure. A value closer to 1 indicates higher reliability.[10]
-
QMEAN (Qualitative Model Energy ANalysis): A composite score for the quality of the model, with higher values being better.
-
-
Select the template with the best combination of these metrics.
-
-
Model Building:
-
Once a template is selected, instruct SWISS-MODEL to "Build Model."[10] The server will then generate a 3D model of your target protein.
-
-
Model Validation:
-
The generated model must be rigorously validated to ensure its stereochemical quality. SWISS-MODEL provides a Ramachandran plot, which shows the energetically allowed regions for backbone dihedral angles of amino acid residues. A good quality model will have the vast majority of its residues in the favored and allowed regions.[11]
-
Caption: Step-by-step workflow for homology modeling using SWISS-MODEL.
Ligand Preparation
A proper 3D representation of Penicillin G is also required for the docking studies. The structure can be obtained from a database like PubChem and should be energy minimized to achieve a low-energy conformation. This is a crucial step as the initial conformation of the ligand can influence the docking results.
Part 3: Predicting the Binding Interaction: Molecular Docking
With our prepared PBP structure and Penicillin G molecule, we can now proceed to molecular docking . This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In our case, we want to predict how Penicillin G fits into the active site of the PBP.
We will use AutoDock Vina , a widely used and accurate open-source program for molecular docking.[1][18][19]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Protein and Ligand Files:
-
Convert the PBP structure (from PDB or our homology model) and the Penicillin G structure into the PDBQT file format using AutoDock Tools. This format includes atomic charges and atom types necessary for the docking calculations.
-
-
Define the Binding Site (Grid Box):
-
Identify the active site of the PBP. For PBPs, this is typically a well-characterized pocket containing a catalytic serine residue.
-
Define a "grid box" around this active site. This box specifies the search space for the docking algorithm. The size of the box should be large enough to encompass the entire binding site.
-
-
Configure and Run AutoDock Vina:
-
Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and other parameters like the exhaustiveness of the search.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analyze Docking Results:
-
AutoDock Vina will generate a set of predicted binding poses for Penicillin G, ranked by their predicted binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL or Chimera) to analyze the interactions between Penicillin G and the PBP active site residues. Look for key interactions such as hydrogen bonds and hydrophobic contacts.
-
| Parameter | Description | Typical Value |
| Binding Affinity (kcal/mol) | The predicted free energy of binding. More negative values indicate stronger binding. | Varies |
| RMSD (Å) | Root Mean Square Deviation from a reference structure (if available). Lower values indicate a better prediction of the binding pose. | < 2.0 Å is generally considered a good prediction. |
Table 1: Key Metrics in Molecular Docking Analysis
Part 4: Simulating the Dynamic Interaction: Molecular Dynamics
While molecular docking provides a static snapshot of the binding pose, the reality is that biological molecules are dynamic entities. Molecular dynamics (MD) simulations allow us to study the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex and the nature of their interactions over time.[2][20][21][22][23][24][25][26][27]
We will use GROMACS , a versatile and high-performance package for performing MD simulations.[2][5][20][21][22]
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Combine the coordinates of the PBP and the best-ranked Penicillin G pose from docking into a single complex structure file.
-
Choose a suitable force field (e.g., CHARMM36 or AMBER) to describe the interatomic interactions.
-
Generate the topology files for the protein and the ligand. The topology file contains all the information needed by the force field to calculate the energy of the system.
-
-
Solvation and Ionization:
-
Place the protein-ligand complex in a simulation box (e.g., a cubic or dodecahedron box).
-
Fill the box with water molecules to create an aqueous environment.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
-
Production MD Run:
-
Once the system is equilibrated, run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the trajectory of all atoms in the system is saved at regular intervals.
-
Caption: The sequential steps involved in a typical molecular dynamics simulation.
Part 5: Unveiling the Dynamics: Analysis of Simulation Data
The trajectory file from the MD simulation contains a wealth of information about the dynamic behavior of the PBP-Penicillin G complex. Analyzing this trajectory can provide valuable insights.[28]
Key Analyses:
-
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD plot indicates that the system has reached equilibrium and the complex is stable.
-
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues around their average positions. High RMSF values can indicate flexible regions of the protein, which may be important for ligand binding.
-
Hydrogen Bond Analysis: This analysis identifies the hydrogen bonds formed between the protein and the ligand and tracks their presence over the course of the simulation. Persistent hydrogen bonds are indicative of strong and stable interactions.
Part 6: Quantifying the Interaction: Binding Free Energy Calculations
To obtain a more quantitative measure of the binding affinity, we can perform binding free energy calculations . The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for estimating the free energy of binding from MD simulation trajectories.[29][30][31] These methods calculate the binding free energy by combining the molecular mechanics energies with continuum solvation models.
While computationally more intensive than docking, MM/PBSA and MM/GBSA can provide more accurate estimations of binding affinity and can be used to compare the binding of different ligands to the same protein.
Conclusion
The theoretical modeling workflow outlined in this guide provides a powerful framework for investigating the molecular basis of Penicillin G benzathine's interaction with penicillin-binding proteins. By integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the structural and dynamic aspects of this crucial antibiotic-target interaction. These insights are invaluable for understanding the mechanisms of antibiotic action and resistance, and for guiding the rational design of new and more effective antibacterial agents.
References
-
Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link].
-
SWISS-MODEL TUTORIAL. (2023, December 7). YouTube. Available at: [Link].
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. Available at: [Link].
-
GROMACS Tutorials. Available at: [Link].
-
GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025, May 18). YouTube. Available at: [Link].
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Available at: [Link].
-
How to use MODELLER for Homology-based Modelling. (2020, March 25). Available at: [Link].
-
SWISS-MODEL Video Tutorial. Available at: [Link].
-
Tutorial – AutoDock Vina. (2020, December 4). Available at: [Link].
-
Protein-Ligand Complex - MD Tutorials. Available at: [Link].
-
GROMACS Protein Ligand Complex Simulations. William L. Jorgensen Research Group. Available at: [Link].
-
Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube. Available at: [Link].
-
Homology modeling using Modeller - Tutorial for beginners (Part 1). (2020, November 27). YouTube. Available at: [Link].
-
Calculating Protein-Ligand Binding Affinities with MMPBSA: Method and Error Analysis. Available at: [Link].
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Available at: [Link].
-
MODELLER usage for Homology Modelling: Tutorial with codes in 5 simple steps — Part 2. (2022, March 2). Available at: [Link].
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Available at: [Link].
-
Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. Available at: [Link].
-
Vina Docking Tutorial. Eagon Research Group. Available at: [Link].
-
MODELLER - I - Introduction. (2017, October 26). Available at: [Link].
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Taylor & Francis. Available at: [Link].
-
Swiss Model Tutorial. CD ComputaBio. Available at: [Link].
-
Ligand affinities predicted with the MM/PBSA method. Lund University Publications. Available at: [Link].
-
MODELLER usage for Homology Modelling: Tutorial with codes in 5 simple steps — Part 1. (2022, March 2). Available at: [Link].
-
Mastering Homology Modeling with Swiss-Model: A Complete Guide Including Validation. (2024, July 13). YouTube. Available at: [Link].
-
Molecular Dynamics Simulation Analysis of Protein-Ligand Complex... ResearchGate. Available at: [Link].
-
Step-by-Step Homology Modeling with SWISS-MODEL: From Template to 3D Structure. (2025, May 1). Available at: [Link].
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Available at: [Link].
-
Mustali, J., Yasuda, I., Hirano, Y., Yasuoka, K., Gautieri, A., & Arai, N. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. RSC Publishing. Available at: [Link].
-
Wu, N., Zhang, R., Peng, X., Fang, L., Chen, K., & Jestilä, J. S. (2024). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. RSC Publishing. Available at: [Link].
-
Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. PMC - NIH. Available at: [Link].
-
Exploring Molecular Docking Simulations To Investigate The Interaction Between Modified Penicillin Structures And PBP2a In Staphylococcus aureus. The Journal of Young Physicists. (2025, June 26). Available at: [Link].
-
Computational approaches on PBP. (n.d.). Slideshare. Retrieved from [Link].
-
Penicillin-binding proteins. (n.d.). Wikipedia. Retrieved from [Link].
-
pbp - Beta-lactam-inducible penicillin-binding protein - Staphylococcus aureus. UniProtKB. (1988, August 1). Available at: [Link].
-
Molecule of the Month: Penicillin-binding Proteins. PDB-101. Available at: [Link].
-
2C6W: PENICILLIN-BINDING PROTEIN 1A (PBP-1A) FROM STREPTOCOCCUS PNEUMONIAE. RCSB PDB. (2005, December 7). Available at: [Link].
-
Molecular Docking and Dynamics of a Series of Aza-Heterocyclic Compounds Against Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. MDPI. Available at: [Link].
-
Molecular docking and molecular dynamics studies on β-lactamases and penicillin binding proteins. Semantic Scholar. Available at: [Link].
-
Docking calculations of the compounds toward PBP. ResearchGate. Available at: [Link].
-
penA - Penicillin-binding protein 2B - Streptococcus pneumoniae (strain ATCC BAA-255 / R6). UniProtKB | UniProt. Available at: [Link].
-
7O4B: Crystal structure of Penicillin-Binding Protein 1 (PBP1) from Staphylococcus aureus in complex with penicillin G. RCSB PDB. (2021, November 3). Available at: [Link].
-
mecA - Penicillin-binding protein PBP2a - Staphylococcus aureus. UniProtKB | UniProt. Available at: [Link].
-
pbp1b - Penicillin-binding protein 1b - Streptococcus pneumoniae. UniProtKB | UniProt. Available at: [Link].
-
pbp1A - Penicillin-binding protein 1a - Streptococcus pyogenes serotype M1. UniProt. Available at: [Link].
-
pdb_00007rcw - wwPDB. Available at: [Link].
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. GROMACS Tutorials [mdtutorials.com]
- 6. journalofyoungphysicists.org [journalofyoungphysicists.org]
- 7. medium.com [medium.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Video Tutorial | SWISS-MODEL [swissmodel.expasy.org]
- 10. Swiss Model Tutorial - CD ComputaBio [computabio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. insilicodesign.com [insilicodesign.com]
- 13. uniprot.org [uniprot.org]
- 14. uniprot.org [uniprot.org]
- 15. uniprot.org [uniprot.org]
- 16. uniprot.org [uniprot.org]
- 17. uniprot.org [uniprot.org]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 21. m.youtube.com [m.youtube.com]
- 22. Protein-Ligand Complex [mdtutorials.com]
- 23. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 24. researchgate.net [researchgate.net]
- 25. Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06375E [pubs.rsc.org]
- 26. Elucidation of protein–ligand interactions by multiple trajectory analysis methods - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03492E [pubs.rsc.org]
- 27. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 29. tandfonline.com [tandfonline.com]
- 30. lup.lub.lu.se [lup.lub.lu.se]
- 31. peng-lab.org [peng-lab.org]
An In-Depth Technical Guide to the Solubility and Stability of Penicillin G Benzathine in Common Research Buffers
Prepared by: Gemini, Senior Application Scientist
Introduction
Penicillin G benzathine, a long-acting salt of benzylpenicillin, is a cornerstone antibiotic in both clinical practice and research. Its utility in scientific investigations, from cell culture-based antimicrobial susceptibility testing to in vivo animal models, is predicated on its effective delivery and sustained activity. However, a significant challenge for researchers is the compound's inherent low aqueous solubility and the chemical instability of the penicillin G molecule once in solution. The choice of a research buffer is not a trivial decision; it can profoundly impact the concentration of the active Penicillin G in solution and its degradation rate, thereby affecting experimental reproducibility and the validity of results.
This technical guide provides an in-depth analysis of the factors governing the solubility and stability of Penicillin G benzathine in aqueous buffer systems commonly used in research settings. Moving beyond a simple recitation of facts, this document elucidates the causal mechanisms behind experimental choices, offers field-proven insights, and provides self-validating protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific experimental contexts.
Physicochemical Properties: The Foundation of Behavior
Penicillin G benzathine is formed by the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine (benzathine)[1]. This salt formation is a deliberate strategy to reduce the aqueous solubility of penicillin G, thereby creating a depot effect upon intramuscular injection that allows for slow hydrolysis and release of the active penicillin G molecule over a prolonged period[2].
Key Properties:
-
Molecular Formula: (C₁₆H₁₈N₂O₄S)₂•C₁₆H₂₀N₂•4H₂O[3]
-
Appearance: White, crystalline powder[1]
-
Aqueous Solubility: Described as "very slightly soluble in water"[1] and "practically insoluble in water"[4]. This low solubility is the primary physical characteristic that researchers must address.
-
pKa of Penicillin G: The carboxylic acid moiety of the penicillin G molecule has a pKa of approximately 2.74[4]. This means that in typical research buffers (pH 6.0 - 8.0), the penicillin G molecule is in its anionic (deprotonated) carboxylate form.
The core challenge arises from the fact that for in vitro research, a known, stable concentration of soluble penicillin G is often required. The use of Penicillin G benzathine necessitates careful preparation to create a saturated stock solution from which the active, dissolved portion can be quantified and used.
The Critical Role of pH in Penicillin G Stability
Once Penicillin G benzathine dissolves, it releases penicillin G into the solution. The stability of this dissolved penicillin G is highly pH-dependent. The primary degradation pathway is the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.
The pH "Sweet Spot"
Kinetic studies on penicillin G degradation reveal a V-shaped curve when the degradation rate constant is plotted against pH[5].
-
Optimal Stability: The maximum stability (i.e., the minimum degradation rate) for penicillin G is observed in the pH range of approximately 6.0 to 7.5[5][6]. Commercial injectable suspensions are often buffered with sodium citrate to a pH of 5.0–7.5[1].
-
Acid-Catalyzed Hydrolysis: Below pH 6.0, the degradation is accelerated through acid-catalyzed hydrolysis.
-
Base-Catalyzed Hydrolysis: Above pH 7.5, base-catalyzed hydrolysis becomes the dominant degradation pathway. In alkaline media, the major degradation product is benzylpenicilloic acid[7].
This pH-stability profile is the single most important factor for a researcher to consider when selecting and preparing a buffer.
Visualizing Penicillin G Degradation Pathways
The following diagram illustrates the principal degradation pathways of the Penicillin G molecule under aqueous conditions.
Caption: Primary degradation pathways for Penicillin G in aqueous solution.
Choosing the Right Research Buffer: A Comparative Analysis
While pH is paramount, the chemical nature of the buffer itself can influence stability. Data on Penicillin G (as the sodium salt) indicates a clear hierarchy of performance among common buffer systems.
Buffer Performance Hierarchy
Studies have shown the stability of Penicillin G sodium in various media follows this order: Citrate buffer > Acetate buffer > Phosphate buffer > Sodium Bicarbonate > 0.9% NaCl and 5% Dextrose [5]
Causality and Field Insights:
-
Citrate Buffer: The superior performance of citrate buffer is why it is often used in commercial formulations[1]. Citrate ions can chelate trace metal ions that might otherwise catalyze the degradation of penicillin. For researchers, preparing a stock solution in a citrate buffer at a pH of ~6.5-7.0 is the most reliable starting point for ensuring stability.
-
Phosphate Buffer (PBS): Phosphate-buffered saline (PBS) is ubiquitous in biological research. While functional, it is less effective at stabilizing penicillin G than citrate buffer[5]. Phosphate can sometimes accelerate the degradation of β-lactam antibiotics. Researchers using PBS should be particularly vigilant about preparing fresh solutions and monitoring stability over the course of an experiment.
-
Tris (Tris-HCl): Tris is another common biological buffer, especially in protein work and molecular biology. While specific quantitative data on Penicillin G benzathine in Tris is scarce, it's important to note that Tris contains a primary amine. Amines can potentially react with the β-lactam ring, although this is more of a concern with other classes of molecules. Given the superior data for citrate, Tris should be used with caution and validated for stability if the experimental design requires it.
-
HEPES, MES, and other "Good's" Buffers: These buffers are valued for their minimal interaction with biological systems. However, a lack of specific stability data for penicillin G in these systems means that researchers must perform their own validation.
Summary of Buffer Considerations
| Buffer System | Typical pH Range | Penicillin G Stability | Key Considerations |
| Sodium Citrate | 3.0 - 6.2 | Excellent | Recommended for stock solutions. Offers the best protection against degradation.[5] |
| Phosphate (PBS) | 5.8 - 8.0 | Good | Widely used but less stabilizing than citrate. Prepare fresh solutions.[5] |
| Tris-HCl | 7.5 - 9.0 | Fair to Good | Potential for amine interaction. Optimal pH range is slightly basic, where penicillin degradation increases. |
| HEPES | 6.8 - 8.2 | Unknown (Requires Validation) | Minimal biological interaction, but penicillin stability must be empirically determined. |
| MES | 5.5 - 6.7 | Unknown (Requires Validation) | Buffers in a slightly acidic range where penicillin degradation begins to accelerate. |
Experimental Protocols for In-House Validation
Given the lack of comprehensive data, particularly for newer buffer systems, researchers must be equipped to determine the solubility and stability of Penicillin G benzathine under their specific experimental conditions. The following protocols provide a robust framework for this validation.
Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is based on the well-established shake-flask method for determining the equilibrium solubility of poorly soluble compounds[8].
Objective: To determine the maximum concentration of Penicillin G benzathine that will dissolve in a specific buffer at a set temperature.
Methodology:
-
Preparation:
-
Prepare the research buffer of interest (e.g., 50 mM Tris-HCl, pH 7.4) and adjust the pH accurately.
-
Dispense a fixed volume (e.g., 5 mL) of the buffer into several screw-cap glass vials.
-
-
Addition of Excess Solute:
-
Add an excess amount of Penicillin G benzathine powder to each vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after equilibration. This ensures the solution becomes saturated.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaking incubator or on a rotator set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, 24 to 48 hours is typical. A preliminary time-course experiment can determine the minimum time to reach a plateau in concentration.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the undissolved solid.
-
Separate the dissolved drug from the solid. This can be done by:
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 15 minutes.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES). Self-Validation Step: Ensure the filter does not adsorb the drug by filtering a known standard and measuring recovery.
-
-
-
Quantification:
-
Accurately dilute the clear supernatant with an appropriate mobile phase or buffer.
-
Quantify the concentration of dissolved Penicillin G using a validated analytical method, such as HPLC-UV (Protocol 3).
-
The resulting concentration is the equilibrium solubility under those specific conditions.
-
Protocol 2: Assessing Stability Over Time
Objective: To determine the degradation rate of dissolved Penicillin G in a specific buffer at a set temperature.
Methodology:
-
Solution Preparation:
-
Prepare a saturated solution of Penicillin G benzathine in the buffer of interest as described in Protocol 1.
-
After separation of the undissolved solid, this clear, saturated solution is your starting material (T=0 sample).
-
-
Incubation:
-
Store the saturated solution in a sealed, light-protected container at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from the solution.
-
Immediately dilute the sample in a cold mobile phase or buffer to halt further degradation and prepare it for analysis.
-
-
Quantification:
-
Analyze each time-point sample using a stability-indicating analytical method like HPLC-UV (Protocol 3). This method must be able to separate the intact Penicillin G from its degradation products.
-
-
Data Analysis:
-
Plot the concentration of Penicillin G versus time.
-
Determine the degradation kinetics. Penicillin G degradation often follows first-order kinetics. The natural log of the concentration versus time can be plotted to determine the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) of the drug in that buffer using the formula: t₁/₂ = 0.693 / k.
-
Protocol 3: HPLC-UV Quantification of Penicillin G
Objective: To provide a reliable, stability-indicating method for quantifying Penicillin G in aqueous samples.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of phosphate or acetate buffer (pH adjusted to ~6.0) and acetonitrile[9][10]. For example, 70:30 (v/v) 20 mM potassium phosphate buffer (pH 6.5) : Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Penicillin G can be detected at various wavelengths, with 215-230 nm being common for maximum sensitivity[10]. A wavelength of 254 nm can also be used.
-
Standard Curve: Prepare a series of known concentrations of a Penicillin G standard (e.g., Penicillin G potassium salt) in the mobile phase. Run these standards to generate a calibration curve of peak area versus concentration.
-
Analysis: Inject the prepared samples (from Protocols 1 or 2) and quantify the Penicillin G peak by comparing its area to the standard curve. The appearance of new peaks with a corresponding decrease in the Penicillin G peak over time is indicative of degradation.
Experimental Workflow Visualization
The following diagram outlines the logical flow for a comprehensive in-house validation of Penicillin G benzathine in a novel research buffer.
Caption: Workflow for determining solubility and stability of Penicillin G benzathine.
Conclusion and Best Practices
The effective use of Penicillin G benzathine in a research setting is critically dependent on understanding and controlling its solubility and stability. While it is a poorly soluble compound, reproducible and stable working solutions can be achieved with careful attention to buffer selection and preparation.
Key Takeaways and Recommendations:
-
Prioritize Stability: The stability of the dissolved Penicillin G is paramount. Always select a buffer with a pH between 6.0 and 7.5 to minimize degradation.
-
Citrate is the Gold Standard: When possible, prepare stock solutions in a citrate buffer (pH ~6.5-7.0) for maximal stability.
-
Prepare Fresh: Due to the inherent instability of the β-lactam ring, always prepare working solutions of penicillin G fresh for each experiment. If using a buffer other than citrate, it is advisable to prepare solutions immediately before use.
-
Validate Your System: Do not assume solubility or stability in your specific buffer system, especially if it is not citrate or phosphate. Use the provided protocols to determine the empirical solubility and degradation kinetics under your experimental conditions.
-
Control Temperature: Degradation is temperature-dependent. Store stock solutions at 2-8°C and be mindful that stability will decrease significantly at physiological temperatures (37°C).
-
Use a Stability-Indicating Assay: When quantifying concentration, especially for stability studies, it is essential to use an analytical method like HPLC that can distinguish intact Penicillin G from its degradation products.
By adhering to these principles and employing the validation protocols outlined in this guide, researchers can ensure the integrity of their experiments and generate reliable, reproducible data when working with Penicillin G benzathine.
References
-
Weli, A. M., Al-Hinai, M. S., Al-Sabahi, J. N., & Al-Kaabi, S. A. (2013). Preparation and characterization of Benzathine Penicillin G solid dispersions using different hydrophilic carriers. International Journal of Drug Delivery, 5(4), 420-429. [Link]
-
Preuss, C. V., & Shah, S. U. (2023). Benzathine Penicillin. In StatPearls. StatPearls Publishing. [Link]
-
Pfizer Inc. (2012). Bicillin® L-A (penicillin G benzathine injectable suspension) Disposable Syringe. [Link]
-
American Society of Health-System Pharmacists. (2025). Penicillin G Benzathine Monograph for Professionals. Drugs.com. [Link]
-
USP. (n.d.). Penicillin G Benzathine Oral Suspension. [Link]
-
Li, X., et al. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. Journal of Chemical & Engineering Data, 53(3), 794–797. [Link]
-
Avula, B., et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry, 63(26), 5969–5975. [Link]
-
Roberts, J. A., et al. (2020). Quality of benzathine penicillin G: A multinational cross-sectional study. PLoS Neglected Tropical Diseases, 14(10), e0008727. [Link]
-
Hossain, M. A., et al. (2014). Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers. American Journal of Health-System Pharmacy, 71(8), 649–655. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5904, Penicillin G. [Link]
-
Li, X., et al. (2008). Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river by quantitative liquid chromatography-electrospray ionization mass spectrometry. Water Research, 42(1-2), 307-317. [Link]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
Bahl, D., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences, 75(4), 361–367. [Link]
-
Ghebre-Sellassie, I. (1982). Kinetic analysis of benzylpenicillin degradation in alkaline media and. Purdue e-Pubs. [Link]
-
Munyaneza, D., et al. (2020). Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. BMC Chemistry, 16(1), 1-13. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Penicillin G
Introduction: The Enduring Relevance of Penicillin G Susceptibility Testing
Penicillin G, the first clinically applied beta-lactam antibiotic, remains a cornerstone in the treatment of infections caused by susceptible Gram-positive bacteria, most notably Streptococcus pyogenes (Group A Streptococcus) and Treponema pallidum. Its long-acting depot formulation, Penicillin G benzathine, is crucial for the management of streptococcal pharyngitis, the prevention of rheumatic fever, and the treatment of syphilis.[1] Despite decades of use, resistance in key pathogens like S. pyogenes has remained exceptionally rare.[1] However, the emergence of reduced susceptibility in other streptococci, such as Streptococcus pneumoniae, necessitates robust and standardized in vitro susceptibility testing to guide appropriate therapeutic choices and monitor epidemiological trends.
These application notes provide a comprehensive guide for researchers, clinical microbiologists, and drug development professionals on the standardized protocols for determining the in vitro susceptibility of clinically relevant bacteria to Penicillin G. It is critical to understand that susceptibility testing for Penicillin G benzathine is performed using the active moiety, benzylpenicillin (Penicillin G) , as the benzathine salt is designed to slowly release Penicillin G in vivo.[1][2] The in vitro tests measure the direct interaction between the active antibiotic and the microorganism.
This document will detail the methodologies endorsed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), focusing on the causality behind experimental choices to ensure accuracy, reproducibility, and trustworthiness of results.
Mechanism of Action: A Targeted Disruption
Penicillin G, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[1] It specifically targets and acylates transpeptidases, also known as penicillin-binding proteins (PBPs). This enzymatic inhibition prevents the final cross-linking of peptidoglycan strands, a critical component for maintaining the structural integrity of the cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]
Core Principles of In Vitro Susceptibility Testing
The objective of in vitro susceptibility testing is to quantify the concentration of an antimicrobial agent required to inhibit or kill a microorganism. This is typically achieved through two gold-standard methods: broth microdilution, which determines the Minimum Inhibitory Concentration (MIC), and disk diffusion, which measures a zone of growth inhibition.
The Central Role of Mueller-Hinton Medium
Both CLSI and EUCAST recommend Mueller-Hinton Agar (MHA) or Broth (MHB) as the standard medium for routine susceptibility testing of non-fastidious bacteria. This choice is deliberate and based on several key properties that ensure the trustworthiness of the results:
-
Reproducibility: MHA demonstrates excellent batch-to-batch consistency, which is crucial for standardizing results across different laboratories and time points.
-
Low Inhibitor Content: It has low levels of inhibitors such as thymidine, thymine, and para-aminobenzoic acid (PABA), which can antagonize the activity of certain antibiotics like sulfonamides and trimethoprim.
-
Supports Growth: It supports the satisfactory growth of most common, non-fastidious pathogens.
-
Extensive Data: A vast body of historical data and clinical correlation studies has been collected using this medium, providing a robust foundation for interpreting results.
For fastidious organisms like Streptococcus pneumoniae, the medium is supplemented, typically with 2-5% lysed horse blood, to provide necessary growth factors.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This value is the MIC. The protocol is standardized by documents such as CLSI M07 and EUCAST guidelines.
Workflow for Broth Microdilution
Caption: Workflow for determining Penicillin G MIC via broth microdilution.
Step-by-Step Methodology
-
Preparation of Penicillin G Stock: Prepare a stock solution of benzylpenicillin of known potency in a suitable sterile solvent as recommended by the supplier. Subsequent dilutions will be made in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For streptococci, CAMHB supplemented with 2-5% lysed horse blood is used.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate (e.g., blood agar) after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL for most bacteria. Proper inoculum density is critical; an inoculum that is too light or too heavy can lead to falsely low or falsely high MICs, respectively.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation and Inoculation:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the Penicillin G stock solution in CAMHB to achieve the desired final concentration range (e.g., 8 µg/mL to 0.008 µg/mL).
-
Ensure one column of wells serves as a growth control (containing broth and inoculum but no antibiotic) and another as a sterility control (containing broth only).
-
Within 15 minutes of standardization, inoculate each well (except the sterility control) with the diluted bacterial suspension.
-
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours. For testing S. pneumoniae, incubation should be in an atmosphere of 5% CO₂.
-
Reading and Interpretation:
-
After incubation, examine the plate for bacterial growth (turbidity or a cell pellet at the bottom of the well). The sterility control should show no growth, and the growth control should be distinctly turbid.
-
The MIC is the lowest concentration of Penicillin G that completely inhibits visible growth.
-
Compare the obtained MIC value to the established clinical breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
-
Protocol 2: Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test where a paper disk impregnated with a known amount of antibiotic is placed on an agar surface inoculated with the test organism. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the resulting zone of growth inhibition is measured and correlated to the MIC. This method is standardized by documents such as CLSI M02 and EUCAST guidelines.
Workflow for Disk Diffusion
Caption: Workflow for Penicillin G susceptibility testing via disk diffusion.
Step-by-Step Methodology
-
Inoculum Preparation: Prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
Plate Inoculation:
-
Use a sterile cotton swab dipped into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate (4 mm depth is critical for correct diffusion) to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.
-
-
Application of Antibiotic Disk:
-
Aseptically apply a Penicillin G-impregnated disk (10 units for CLSI) onto the surface of the agar.
-
Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.
-
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, use Mueller-Hinton agar supplemented with 5% sheep blood and incubate in 5% CO₂.
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Compare the measurement to the zone diameter breakpoints from CLSI or EUCAST to determine the susceptibility category (S, I, R).
-
Interpretation of Results: CLSI and EUCAST Breakpoints
The interpretation of MIC values and zone diameters is based on clinical breakpoints established by standards organizations. These breakpoints correlate in vitro data with the probability of therapeutic success. It is essential to use the most current versions of these standards (e.g., CLSI M100, EUCAST Breakpoint Tables).
Table 1: Penicillin G Breakpoints for Streptococcus pneumoniae
| Organism | Method | Parameter | Susceptible | Intermediate | Resistant | Source |
| S. pneumoniae | MIC (µg/mL) | Meningitis | ≤0.06 | - | ≥0.12 | CLSI M100 |
| Non-Meningitis (IV) | ≤2 | 4 | ≥8 | CLSI M100[3][4] | ||
| Non-Meningitis (Oral) | ≤0.06 | 0.12-1 | ≥2 | CLSI M100[3] | ||
| S. pneumoniae | MIC (mg/L) | Meningitis | ≤0.06 | - | >0.06 | EUCAST v14.0[5][6] |
| Pneumonia | Dose-dependent† | - | >2 | EUCAST v14.0[5][6] | ||
| Disk Diffusion | 1-unit oxacillin | Screen test | for MIC ≤0.06 | CLSI/EUCAST |
†EUCAST provides dose-specific breakpoints for non-meningitis pneumonia. For example, with a high dose of Penicillin G (e.g., 2.4g x 6 IV), isolates with an MIC ≤2 mg/L are considered susceptible.[5]
Table 2: Penicillin G Breakpoints for Streptococcus pyogenes (Group A)
| Organism | Method | Parameter | Susceptible | Intermediate | Resistant | Source/Comment |
| S. pyogenes | MIC (µg/mL) | All | ≤0.12 | - | - | CLSI M100 |
| Disk Diffusion | 10 U Penicillin | ≥24 mm | - | - | CLSI M100 | |
| S. pyogenes | MIC (mg/L) | All | ≤0.25 | - | >0.25 | EUCAST v14.0 |
| Disk Diffusion | 1 U Benzylpenicillin | ≥25 mm | - | <25 mm | EUCAST v14.0 |
Note: Penicillin resistance in S. pyogenes has not been reliably reported. Isolates with reduced susceptibility should be confirmed by a reference laboratory.[1][7]
Quality Control: Ensuring a Self-Validating System
Trustworthiness in susceptibility testing is underpinned by a robust quality control (QC) program. This involves the regular testing of well-characterized reference strains with known susceptibility profiles. The results for these QC strains must fall within specified acceptable ranges to validate the test run.
Table 3: Quality Control Ranges for Penicillin G
| QC Strain | ATCC Number | Method | Acceptable Range | Source |
| Streptococcus pneumoniae | ATCC 49619 | MIC (µg/mL) | 0.25 - 1 | CLSI M100 |
| Disk Diffusion (1 µg Oxacillin) | 8 - 15 mm | CLSI M100 | ||
| Streptococcus pneumoniae | ATCC 49619 | MIC (mg/L) | 0.25 - 1 | EUCAST QC Tables[8] |
| Disk Diffusion (1 U Benzylpenicillin) | 16 - 22 mm | EUCAST QC Tables |
Note: S. pneumoniae ATCC 49619 is a strain with reduced susceptibility to penicillin and is used to challenge the test system's ability to detect resistance.[9]
Special Considerations: The Case of Treponema pallidum
A core requirement for standard in vitro susceptibility testing is the ability to culture the microorganism on artificial media. Treponema pallidum, the causative agent of syphilis, is a fastidious spirochete that, until very recently, could not be continuously cultured in vitro.[10][11] The organism lacks the genes for key metabolic pathways like the Krebs cycle and relies heavily on the host environment for essential nutrients.[10][12]
Due to these cultivation challenges, routine clinical susceptibility testing for T. pallidum is not performed. Penicillin G remains the drug of choice for all stages of syphilis, and clinically significant resistance has not been documented. Treatment decisions are based on established clinical guidelines rather than laboratory-derived susceptibility profiles.[1] Recent advances in co-culturing T. pallidum with rabbit epithelial cells have enabled research-level MIC determination, but this is not a routine clinical procedure.[13][14][15]
Conclusion
Standardized in vitro susceptibility testing of Penicillin G is a mature and highly reliable process critical for the effective management of streptococcal infections. Adherence to the detailed protocols and quality control measures established by CLSI and EUCAST is paramount for generating accurate and trustworthy data. By understanding the principles behind each step—from the choice of media to the precise control of inoculum density—researchers and laboratory professionals can ensure their results are both reproducible and clinically relevant, contributing to optimal patient outcomes and effective antimicrobial stewardship.
References
-
Homework.Study.com. Why the bacterium Treponema pallidum is difficult to culture?[Link]
-
The Lancet Microbe. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study.[Link]
-
National Center for Biotechnology Information (PMC). In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain).[Link]
-
American Society for Microbiology. In Vitro Susceptibility of Treponema pallidum subsp. pallidum to Doxycycline.[Link]
-
The Lancet. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study.[Link]
-
National Center for Biotechnology Information (PMC). In Vitro Susceptibility of Treponema pallidum subsp. pallidum to Doxycycline.[Link]
-
ResearchGate. CLSI Breakpoints for Select Penicillin and Cephalosporins[16].[Link]
-
ResearchGate. Why the bacterium Treponema pallidum is difficult to culture?[Link]
-
Scribd. EUCAST Breakpoint Tables v14.0 2024.[Link]
-
aurosan-shop.de. Streptococcus pneumoniae ATCC 49619. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Updated QC-tables.[Link]
-
National Center for Biotechnology Information (PMC). Impact of the revised penicillin susceptibility breakpoints for Streptococcus pneumoniae on antimicrobial resistance rates of meningeal and non-meningeal pneumococcal strains.[Link]
-
Wisconsin State Laboratory of Hygiene. 2025 Updates to CLSI M100.[Link]
-
European Centre for Disease Prevention and Control (ECDC). External quality assurance scheme for Streptococcus pneumoniae.[Link]
-
Centers for Disease Control and Prevention (CDC). Effects of New Penicillin Susceptibility Breakpoints for Streptococcus pneumoniae --- United States, 2006--2007.[Link]
-
Journal of Visualized Experiments (JoVE). Procedures for In Vitro Cultivation of Treponema pallidum, the Syphilis Spirochete.[Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Breakpoint Tables.[Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters, Version 14.0, 2024.[Link]
-
Université catholique de Louvain. Penicillin susceptibility breakpoints for Streptococcus pneumoniae and their effect on susceptibility categorisation in Germany.[Link]
-
American Society for Microbiology. Long-Term In Vitro Culture of the Syphilis Spirochete Treponema pallidum subsp. pallidum.[Link]
-
Clinical and Laboratory Standards Institute (CLSI). CLSI M100-Ed34 Corrections.[Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Document Archive.[Link]
-
National Center for Biotechnology Information (PMC). In vitro cultivation of Treponema pallidum: a review.[Link]
-
Dr.Oracle. What is the skin test for benzathine (Bicillin) penicillin?[Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint table 14.0 (2024) available for consultation (5-19 December, 2023).[Link]
-
National Center for Biotechnology Information (PMC). Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal.[Link]
-
Clinical and Laboratory Standards Institute (CLSI). Subcommittee on Antimicrobial Susceptibility Testing (AST) Meeting Minutes.[Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.[Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters, Version 9.0, 2019.[Link]
-
bpac NZ. Antibiotic Guide: choices for common infections - 2023.[Link]
-
National Center for Biotechnology Information (StatPearls). Benzathine Penicillin.[Link]
-
PubMed. Benzylpenicillin skin testing is still important in diagnosing immediate hypersensitivity reactions to penicillins.[Link]
-
U.S. Food and Drug Administration (FDA). REVIEW MEMORANDUM.[Link]
-
Elsevier (Allergologia et Immunopathologia). Confirmed penicillin allergy among patients receiving benzathine penicillin prophylaxis for acute rheumatic fever.[Link]
Sources
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzylpenicillin skin testing is still important in diagnosing immediate hypersensitivity reactions to penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of the revised penicillin susceptibility breakpoints for Streptococcus pneumoniae on antimicrobial resistance rates of meningeal and non-meningeal pneumococcal strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. scribd.com [scribd.com]
- 6. ecdc.europa.eu [ecdc.europa.eu]
- 7. nih.org.pk [nih.org.pk]
- 8. EUCAST: Updated QC-tables [eucast.org]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. Long-Term In Vitro Culture of the Syphilis Spirochete Treponema pallidum subsp. pallidum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. homework.study.com [homework.study.com]
- 13. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study [addi.ehu.eus]
- 14. In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Procedures for In Vitro Cultivation of Treponema pallidum, the Syphilis Spirochete [jove.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Penicillin G Benzathine Stock Solutions for Laboratory Use
Abstract: This document provides a comprehensive, technically detailed guide for the preparation, quality control, and storage of Penicillin G benzathine stock solutions for routine laboratory applications. Emphasizing scientific integrity and causality, this protocol is designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and validity of experimental results.
Introduction: The Significance of Standardized Penicillin G Benzathine Solutions
Penicillin G benzathine is a long-acting form of penicillin, a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[1][2][3][4] It is formed from the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine.[5][6] This formulation results in very low solubility in water, allowing for slow release of the active penicillin G from the injection site, leading to prolonged, low concentrations in the bloodstream.[1][6][7] In a laboratory setting, the preparation of accurate and stable stock solutions is paramount for a variety of in vitro studies, including antimicrobial susceptibility testing, mechanism of action studies, and the development of new therapeutic agents.
The inherent low solubility and potential for degradation necessitate a standardized protocol to mitigate variability and ensure the integrity of experimental outcomes. This guide provides a robust methodology, grounded in established chemical principles and laboratory practices, to produce reliable Penicillin G benzathine stock solutions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Penicillin G benzathine is critical for its proper handling and the preparation of stable solutions.
| Property | Value | Source |
| Chemical Formula | (C₁₆H₁₈N₂O₄S)₂•C₁₆H₂₀N₂•4H₂O | [7] |
| Molecular Weight | 981.2 g/mol (tetrahydrate)[5][8] | [5][8] |
| CAS Number | 41372-02-5 (tetrahydrate) | [7][8] |
| Appearance | White, crystalline powder.[6][7] | [6][7] |
| Solubility | Very slightly soluble in water; sparingly soluble in alcohol.[6][7] Soluble in DMSO.[9][10][11] | [6][7][9][10][11] |
| Stability | Stable under recommended storage conditions.[12] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[12] | [12] |
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is a primary responsibility. Penicillin G benzathine is a hazardous substance and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[13]
-
Respiratory Protection: May cause sensitization by inhalation.[12][13] Use a certified respirator if there is a risk of dust formation.[12][13]
-
Handling: Avoid creating dust.[13] Handle in a well-ventilated area.[13] Do not eat, drink, or smoke when using this product.[12][14]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[12][14]
Step-by-Step Protocol for Stock Solution Preparation
This protocol is designed to produce a 10 mg/mL stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this compound in laboratory settings.[9][10]
Materials and Equipment
-
Penicillin G benzathine powder (tetrahydrate form recommended for consistency)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile, cryogenic vials for aliquoting
-
Pipettes and sterile, filtered pipette tips
Preparation Workflow Diagram
Caption: Workflow for preparing and validating Penicillin G benzathine stock solution.
Detailed Procedure
-
Calculation: To prepare a 10 mg/mL stock solution, calculate the required mass of Penicillin G benzathine and the volume of DMSO. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of Penicillin G benzathine and 10 mL of DMSO.
-
Weighing: Accurately weigh the calculated amount of Penicillin G benzathine powder using a calibrated analytical balance. It is crucial to perform this step in a chemical fume hood or a designated area with proper ventilation to avoid inhalation of the powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO. Using newly opened or anhydrous DMSO is important as hygroscopic DMSO can negatively impact solubility.[9][10][15]
-
Tightly cap the tube and vortex thoroughly for 2-3 minutes. Penicillin G benzathine has low aqueous solubility, and even in DMSO, it may require significant mechanical agitation to dissolve completely.[6][7]
-
If the solution is not clear, place it in an ultrasonic bath for 10-15 minute intervals until the powder is fully dissolved.[9] Visually inspect the solution against a light source to ensure no particulate matter remains.
-
-
Sterilization (Optional but Recommended for Cell-Based Assays): If the stock solution will be used in sterile cell culture applications, it should be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials. This practice is critical to prevent degradation from repeated freeze-thaw cycles.[9][10]
-
Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9][10] Protect the vials from light.
-
Quality Control and Validation: A Self-Validating System
To ensure the trustworthiness of your experimental data, it is imperative to validate the prepared stock solutions.
Concentration Verification
The concentration of the stock solution can be verified using UV-Vis spectrophotometry by measuring the absorbance at the characteristic wavelength for Penicillin G. A standard curve should be generated using a reference standard of known concentration.
Bioassay for Potency
The biological activity of the prepared stock solution should be confirmed using a bioassay. This can be achieved through a standard disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) against a quality control bacterial strain with known susceptibility to Penicillin G, such as Staphylococcus aureus ATCC 29213.[16] The results should be compared to established quality control ranges.[16][17][18]
Record Keeping
Maintain a detailed logbook for each batch of stock solution prepared. This should include:
-
Lot number of the Penicillin G benzathine powder
-
Date of preparation
-
Initials of the preparer
-
Calculated and actual concentrations
-
Results of quality control checks (e.g., spectrophotometry readings, bioassay results)
-
Storage location
Conclusion: Ensuring Experimental Integrity
The protocol outlined in this document provides a robust and reliable method for the preparation of Penicillin G benzathine stock solutions. By adhering to these detailed steps, including the critical aspects of safety, accurate preparation, and rigorous quality control, researchers can ensure the integrity and reproducibility of their experimental results. This commitment to meticulous laboratory practice is the foundation of trustworthy and authoritative scientific discovery.
References
-
National Center for Biotechnology Information. (n.d.). Benzathine Penicillin. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 656811, Penicillin G benzathine (USP). Retrieved from [Link]
-
Drugs.com. (2025). Penicillin G Benzathine Monograph for Professionals. Retrieved from [Link]
-
DrugBank Online. (n.d.). Penicillin G Benzathine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15232, Penicillin G Benzathine Anhydrous. Retrieved from [Link]
-
Pharmacology of Benzathine Penicillin Benzapen ; Pharmacokinetics, Mechanism of action, Uses, Effect. (2025, April 6). YouTube. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Penicillin G benzathine (tetrahydrate). Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Penicillin G Benzathine?. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Administering Penicillin G Benzathine (Bicillin LA®) Injections for the Treatment of Syphilis. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Benzathine-penicillin. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzathine benzylpenicillin. Retrieved from [Link]
-
Pfizer Medical Information - US. (n.d.). BICILLIN® L-A (penicillin G benzathine) How Supplied/Storage and Handling. Retrieved from [Link]
-
MedlinePlus. (2015). Penicillin G Benzathine Injection. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bicillin® LA (penicillin G benzathine injectable suspension) Disposable Syringe. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New datum handling methods for the quality control of antibiotic solutions and plates used in the antimicrobial susceptibility test. PMC. Retrieved from [Link]
-
Pfizer Medical Information - US. (n.d.). BICILLIN® C-R (penicillin G benzathine, penicillin G procaine) How Supplied/Storage and Handling. Retrieved from [Link]
-
GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. Retrieved from [Link]
-
Pfizer. (2017). penicillin G benzathine - PRODUCT MONOGRAPH. Retrieved from [Link]
-
MDPI. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Penicillin G Benzathine Injectable Suspension. Retrieved from [Link]
-
Kempex. (n.d.). PRODUCT SPECIFICATION Penicillin G Benzathine. Retrieved from [Link]
-
GlobalRPH. (2018). Dilution Penicillin G. Retrieved from [Link]
- Bhat, V., & Vira, H. (2018). Quality Control Issues in Antibiotic Susceptibility Testing by Disc Diffusion Technique. Clinical Infectious Diseases, 2(104).
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
CORE. (n.d.). Preparation and characterization of Benzathine Penicillin G solid dispersions using different hydrophilic carriers. Retrieved from [Link]
-
Government of Western Australia Department of Health. (n.d.). Benzathine-Penicillin.pdf. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and characterization of Benzathine Penicillin G solid dispersions using different hydrophilic carriers. Retrieved from [Link]
Sources
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 3. Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Penicillin G Benzathine Monohydrate [benchchem.com]
- 5. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. Penicillin G benzathine (tetrahydrate) - MedChem Express [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. usbio.net [usbio.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. biosynth.com [biosynth.com]
- 15. selleckchem.com [selleckchem.com]
- 16. bsac.org.uk [bsac.org.uk]
- 17. gcsmc.org [gcsmc.org]
- 18. researchgate.net [researchgate.net]
Application Note: Quantifying Penicillin G Benzathine Release Kinetics from Injectable Suspensions
</ _ _>
Introduction
Penicillin G benzathine, a long-acting injectable (LAI) suspension, is a cornerstone in the treatment of various bacterial infections, including syphilis and in the prophylaxis of rheumatic fever. Its therapeutic efficacy hinges on the slow and sustained release of penicillin G from the intramuscular injection site, maintaining therapeutic concentrations over weeks. The very low solubility of the benzathine salt of penicillin G is the primary mechanism for this prolonged action. Consequently, quantifying the in vitro release kinetics is a critical aspect of formulation development, quality control, and ensuring bioequivalence of generic products.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to accurately quantify the release kinetics of Penicillin G benzathine from injectable suspensions. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and discuss the interpretation of the resulting data.
Guiding Principles: The "Why" Behind the "How"
The overarching goal of in vitro release testing (IVRT) for long-acting injectables is to develop a robust and reproducible method that can discriminate between different formulations and, ideally, correlate with in vivo performance (In Vitro-In Vivo Correlation, IVIVC). For injectable suspensions, the release of the active pharmaceutical ingredient (API) is primarily governed by the dissolution of the drug particles at the injection site. Therefore, the IVRT method must simulate the physiological environment to a degree that allows for meaningful data generation.
Several factors influence the release of Penicillin G benzathine, including:
-
Particle Size Distribution: Smaller particles present a larger surface area, generally leading to a faster dissolution rate.
-
Crystal Form (Polymorphism): Different crystal forms can have varying solubilities and dissolution rates.
-
Formulation Excipients: Suspending agents, wetting agents, and viscosity modifiers can all impact the release profile.
-
Injection Site Environment: The physiological conditions at the site of injection (e.g., pH, presence of enzymes, fluid volume) play a crucial role in vivo.
Experimental Workflow for Quantifying Release Kinetics
The process of quantifying the release kinetics of Penicillin G benzathine can be broken down into three key stages: In Vitro Release Testing (IVRT), Analytical Quantification, and Data Analysis & Modeling.
Caption: Step-by-step workflow for the IVRT protocol.
Part 2: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for the accurate quantification of Penicillin G in the collected release samples.
Materials and Reagents
-
HPLC System: With a UV detector, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and resolution.
-
Penicillin G Potassium Reference Standard: For preparation of calibration standards.
-
Reagents: HPLC-grade water, acetonitrile, methanol, and buffer salts.
HPLC Method Protocol
-
Standard Preparation:
-
Prepare a stock solution of Penicillin G Potassium reference standard in a suitable solvent (e.g., water or a mixture of water and organic solvent).
-
From the stock solution, prepare a series of calibration standards covering the expected concentration range of the release samples.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) 0.01 M Monobasic Potassium Phosphate: Methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the filtered release samples.
-
Integrate the peak area of Penicillin G in both standards and samples.
-
-
Calculation:
-
Determine the concentration of Penicillin G in each release sample using the calibration curve.
-
Calculate the cumulative amount of Penicillin G released at each time point, accounting for the volume of the dissolution medium.
-
Express the results as the cumulative percentage of the labeled dose released over time.
-
Part 3: Data Analysis and Kinetic Modeling
The final step is to analyze the release data to understand the underlying release mechanism.
Constructing the Release Profile
Plot the cumulative percentage of Penicillin G released versus time. This visual representation provides an initial understanding of the release characteristics, such as any initial burst release followed by a slower, sustained release phase.
Mathematical Modeling of Release Kinetics
To gain deeper insights into the release mechanism, the experimental data can be fitted to various mathematical models.
| Kinetic Model | Equation | Interpretation of Release Mechanism |
| Zero-Order | Qt = Q0 + K0t | Drug release is independent of concentration; constant release rate. Often seen with reservoir-type systems. |
| First-Order | log Qt = log Q0 - K1t / 2.303 | Release rate is proportional to the amount of drug remaining in the formulation. Common for porous matrix systems. |
| Higuchi | Qt = KHt^1/2 | Release is governed by Fickian diffusion from a matrix. |
| Korsmeyer-Peppas | Mt/M∞ = Ktn | Describes release from a polymeric system. The release exponent 'n' provides insight into the mechanism (n ≤ 0.5 for Fickian diffusion, 0.5 < n < 1.0 for anomalous transport, and n = 1.0 for zero-order release). |
Where:
-
Qt: Amount of drug released at time 't'.
-
Q0: Initial amount of drug in the solution.
-
Mt/M∞: Fraction of drug released at time 't'.
-
K0, K1, KH, K: Release rate constants for the respective models.
-
n: Release exponent.
The model that best fits the experimental data (highest correlation coefficient, R²) is considered to be the most representative of the release mechanism.
Caption: Workflow for data analysis and kinetic modeling.
Self-Validation and Trustworthiness
To ensure the trustworthiness of the generated data, the entire methodology must be self-validating. This includes:
-
Method Validation: The HPLC method must be fully validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
System Suitability: Perform system suitability tests before each HPLC run to ensure the chromatographic system is performing adequately.
-
Release Method Validation: The IVRT method should be validated for its ability to discriminate between formulations with known differences in critical quality attributes (e.g., particle size).
-
Controls: Always run a reference standard alongside the test samples.
Conclusion
Quantifying the release kinetics of Penicillin G benzathine from injectable suspensions is a multi-faceted process that requires careful experimental design, execution, and data interpretation. By employing a robust IVRT method, such as the USP Apparatus 4, coupled with a validated HPLC analytical method and appropriate kinetic modeling, researchers can gain valuable insights into the performance of their formulations. This systematic approach is fundamental for ensuring the quality, efficacy, and safety of these critical long-acting injectable products.
References
- In vitro release testing method development for long-acting injectable suspensions. (n.d.). National Institutes of Health.
- Development of In Vitro-In Vivo Correlations for Long-Acting Injectable Suspensions. (n.d.). ResearchGate.
- Mathem
Application Notes and Protocols for Penicillin G Benzathine in Syphilis Research Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Penicillin G benzathine in established research models of syphilis. This document outlines the scientific principles, detailed experimental protocols, and critical considerations for the effective use of this cornerstone antibiotic in preclinical studies.
Introduction: The Enduring Efficacy of Penicillin G Benzathine Against Treponema pallidum
Syphilis, a systemic infectious disease caused by the spirochete bacterium Treponema pallidum subspecies pallidum, continues to be a global health concern.[1] For decades, Penicillin G benzathine, a long-acting parenteral formulation of penicillin, has remained the gold standard for treating all stages of syphilis in clinical practice.[2][3] Its remarkable and sustained efficacy is attributed to its mechanism of action and the unique susceptibility of T. pallidum.
Penicillin G acts by inhibiting the biosynthesis of the bacterial cell wall.[4][5] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to osmotic instability and ultimately, bacterial cell lysis.[4][5] A crucial factor in its enduring success is that T. pallidum has not developed significant resistance to penicillin, a rare phenomenon among bacteria.
The benzathine salt formulation allows for the slow release of penicillin G from the intramuscular injection site, forming a depot that maintains therapeutic concentrations in the bloodstream for an extended period.[2][4][6] This sustained exposure is critical for eradicating the slow-growing T. pallidum spirochetes.
Foundational Research Models for Syphilis
The study of syphilis and the evaluation of therapeutic agents rely heavily on animal models due to the inability to culture T. pallidum in vitro for extended periods.[1][7] The rabbit and mouse models are the most commonly employed systems, each with distinct advantages and limitations.
The Rabbit Model: The Gold Standard for Syphilis Research
The New Zealand White (NZW) rabbit is the most favored animal model for syphilis research because the pathological and serological responses following infection with T. pallidum closely mimic those observed in humans.[8][9]
Key Features of the Rabbit Model:
-
Clinical Manifestations: Rabbits develop characteristic skin lesions, including chancres and disseminated secondary lesions, that are analogous to human syphilis.[10][11]
-
Pathogen Dissemination: T. pallidum disseminates from the initial inoculation site to various tissues, allowing for the study of different stages of the disease.
-
Serological Response: Rabbits produce both nontreponemal (e.g., VDRL/RPR) and treponemal antibodies, which can be monitored to assess infection progression and treatment response.[11]
The Mouse Model: A Tool for Immunological and Dissemination Studies
While mice can be infected with T. pallidum, they typically do not develop the overt clinical lesions seen in rabbits and humans.[8][9][12] However, the mouse model, particularly inbred and humanized strains, is invaluable for investigating the host immune response and the dynamics of spirochete dissemination.[9][13][14]
Key Features of the Mouse Model:
-
Immune Response Analysis: The well-defined genetic and immunological background of inbred mouse strains facilitates detailed studies of cellular and humoral immunity against T. pallidum.[9][13]
-
Pathogen Dissemination Tracking: Quantitative PCR (qPCR) and other molecular techniques can be used to track the dissemination of T. pallidum to various organs and tissues.[9][13][14]
-
Humanized Mouse Models: The development of humanized mouse models, engrafted with human hematopoietic stem cells, offers a promising avenue for studying human-specific immune responses to T. pallidum infection.[8][14]
Experimental Protocols: Penicillin G Benzathine Administration
The following protocols provide a framework for the application of Penicillin G benzathine in syphilis research models. All procedures involving animals must be conducted in accordance with institutional and national guidelines for the ethical treatment of research animals and approved by an Institutional Animal Care and Use Committee (IACUC).[15][16][17]
Rabbit Model Protocol for Efficacy Studies
This protocol is designed to assess the efficacy of Penicillin G benzathine in a rabbit model of early syphilis.
Materials:
-
New Zealand White rabbits (male, 3-4 kg)
-
Treponema pallidum subspecies pallidum (Nichols strain)
-
Penicillin G benzathine for injection (e.g., Bicillin L-A®)
-
Sterile saline
-
Syringes and needles (22-25 gauge)
-
Animal clippers
-
Dark-field microscope
-
Blood collection supplies
Workflow Diagram:
Caption: Workflow for Penicillin G benzathine efficacy testing in the rabbit syphilis model.
Step-by-Step Methodology:
-
Animal Acclimatization: House rabbits individually under standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
-
Inoculation:
-
Anesthetize the rabbits according to approved protocols.
-
Shave the backs of the rabbits.
-
Inject approximately 10^6 viable T. pallidum organisms intradermally at multiple sites (e.g., 8-10 sites) on the back.
-
-
Lesion Development and Confirmation:
-
Monitor the rabbits daily for the development of characteristic syphilitic lesions (chancres) at the inoculation sites, which typically appear within 7-10 days.
-
Confirm the presence of motile spirochetes in lesion exudate using dark-field microscopy.
-
-
Treatment Administration:
-
Once lesions are confirmed, administer a single intramuscular (IM) injection of Penicillin G benzathine. A commonly used dosage is 42,000 - 84,000 IU/kg.[10][18] For later stages or to investigate different treatment regimens, weekly injections for 2-3 weeks can be considered.[11][19]
-
Important Note: Never administer penicillin orally to rabbits as it can cause fatal enterotoxemia.[10][11][18]
-
-
Post-Treatment Monitoring:
-
Lesion Healing: Observe the healing of lesions, which typically begins within 24-48 hours and is complete within 10-14 days post-treatment.[11]
-
Serological Response: Collect blood samples at baseline (before treatment) and at regular intervals post-treatment (e.g., 3, 6, and 12 weeks) to monitor the decline in nontreponemal antibody titers (VDRL or RPR).[19] A four-fold or greater decrease in titer is generally considered a positive response to treatment.
-
Rabbit Infectivity Test (RIT): To confirm the complete eradication of T. pallidum, lymph node or other tissue suspensions from treated animals can be injected into naive rabbits to test for infectivity.
-
Quantitative Data Summary:
| Parameter | Recommended Range/Value | Source(s) |
| Animal Model | New Zealand White Rabbit | [8][9] |
| T. pallidum Inoculum | ~10^6 organisms per site | [19] |
| Route of Inoculation | Intradermal | [19] |
| Penicillin G Benzathine Dosage | 42,000 - 84,000 IU/kg | [10][18] |
| Route of Administration | Intramuscular (IM) | [10][11] |
| Treatment Schedule | Single dose or weekly for 2-3 weeks | [11][19] |
| Primary Endpoint | Lesion healing (10-14 days) | [11] |
| Secondary Endpoint | ≥ 4-fold decline in VDRL/RPR titer | [19] |
Mouse Model Protocol for Dissemination and Immune Response Studies
This protocol outlines the use of Penicillin G benzathine in a mouse model to study its effect on T. pallidum dissemination and the host immune response.
Materials:
-
Inbred mice (e.g., C57BL/6) or humanized mice
-
Treponema pallidum subspecies pallidum (Nichols strain)
-
Penicillin G benzathine for injection
-
Sterile saline
-
Syringes and needles (25-27 gauge)
-
Tissue homogenization equipment
-
DNA/RNA extraction kits
-
qPCR reagents and instrument
-
Flow cytometer and antibodies for immune cell phenotyping
Workflow Diagram:
Caption: Workflow for studying T. pallidum dissemination and immune response in the mouse model.
Step-by-Step Methodology:
-
Inoculation:
-
Inject mice with viable T. pallidum via an appropriate route (e.g., intradermal, subcutaneous, or testicular) to establish infection.
-
-
Establishment of Infection:
-
Treatment Administration:
-
Administer Penicillin G benzathine via intramuscular (IM) or subcutaneous (SC) injection. The optimal dosage for mice may require empirical determination, but doses used in other small animal models can serve as a starting point.
-
-
Tissue Collection and Analysis:
-
At selected time points post-treatment, euthanize the mice and harvest tissues of interest (e.g., blood, spleen, liver, lymph nodes, brain).[9][13][14]
-
Quantification of Bacterial Load: Extract DNA and/or RNA from homogenized tissues and perform qPCR to quantify the number of T. pallidum organisms. This will determine the efficacy of Penicillin G benzathine in clearing the infection from different anatomical sites.[9][13]
-
Immune Response Profiling: Prepare single-cell suspensions from lymphoid tissues (e.g., spleen, lymph nodes) and perform flow cytometry to analyze changes in immune cell populations (e.g., T cells, B cells, macrophages) in response to infection and treatment.[9][13]
-
Mechanism of Action and Pharmacokinetics
The efficacy of Penicillin G benzathine is intrinsically linked to its pharmacokinetic profile, which ensures sustained treponemicidal concentrations of the drug.
Mechanism of Action Diagram:
Caption: Inhibition of T. pallidum cell wall synthesis by Penicillin G.
Following intramuscular injection, Penicillin G benzathine forms a depot from which the active penicillin G is slowly absorbed into the systemic circulation.[4][6] This results in lower peak plasma concentrations compared to aqueous penicillin G, but the therapeutic levels are maintained for a much longer duration.[6][20] This pharmacokinetic property is ideal for treating infections caused by slow-growing organisms like T. pallidum.
Ethical Considerations in Syphilis Animal Research
The use of animals in syphilis research is essential for advancing our understanding of the disease and developing new therapies. However, it is imperative that such research is conducted with the highest ethical standards.[15][16][17] Key ethical principles include:
-
Replacement, Reduction, and Refinement (the 3Rs): Researchers should strive to replace animal models with non-animal alternatives where possible, reduce the number of animals used to the minimum necessary to obtain statistically significant results, and refine experimental procedures to minimize pain and distress.[16][17]
-
IACUC Approval: All research protocols involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure the humane treatment of animals.[15][17]
-
Minimizing Pain and Distress: Procedures should be designed to minimize any potential pain or distress to the animals. This includes the use of appropriate anesthesia and analgesia, as well as humane endpoints.[15][17]
The historical context of syphilis research, particularly the unethical Tuskegee Syphilis Study, underscores the critical importance of adhering to stringent ethical guidelines in all research involving living subjects.[15][21][22]
Conclusion
Penicillin G benzathine remains an indispensable tool in both the clinical management and preclinical research of syphilis. The rabbit and mouse models provide robust platforms for evaluating its efficacy, understanding its mechanism of action, and investigating the host-pathogen interactions. By adhering to the detailed protocols and ethical considerations outlined in these application notes, researchers can continue to leverage these models to advance the fight against this persistent global health threat.
References
- N.A. (n.d.). Syphilis Treatment with Benzathine Penicillin: A Comprehensive Approach. NINGBO INNO PHARMCHEM CO.,LTD.
- N.A. (n.d.). Treponematosis - rabbit syphilis. MediRabbit.
- N.A. (2025, June 30). Rabbit Treponematosis (Rabbit Syphilis): Vet Guide for 2025. Ask A Vet.
- Schell, R. F., et al. (1983). Evaluation of the inbred mouse as a model for experimental Treponema pallidum infection. Scandinavian Journal of Immunology.
- N.A. (n.d.). Preclinical models. At present, the commonly used preclinical syphilis... ResearchGate.
- Deal, C. D. (2021). Hope for new antibiotics for syphilis treatment. EBioMedicine.
- N.A. (n.d.). Case Study: Gozal's Syphilis. House Rabbit Network.
- Lu, Y., et al. (2021). Characterization of Treponema pallidum Dissemination in C57BL/6 Mice. Frontiers in Immunology.
- Lu, Y., et al. (2021). Characterization of Treponema pallidum Dissemination in C57BL/6 Mice. PubMed.
- N.A. (2025, August 10). Benzathine Penicillin G and Procaine Penicillin G in Piglets: Comparison of Intramuscular and Subcutaneous Injection. ResearchGate.
- Chen, X., et al. (n.d.). Characteristics of immune response and pathogen tissue dissemination during progressive Treponema pallidum infection: Insights from humanized mice. PubMed.
- N.A. (n.d.). Interspecies Mixed-Effect Pharmacokinetic Modeling of Penicillin G in Cattle and Swine. American Society for Microbiology.
- N.A. (2020, April 22). 2.4 Ethics. OpenStax.
- N.A. (2024, July 17). What is the mechanism of Penicillin G Benzathine?. Patsnap Synapse.
- Chen, X. (2025, July 8). Research Advances in Clinical Strategies and Preclinical Models for Syphilis Relapse. Dovepress.
- N.A. (n.d.). Interspecies Mixed-Effect Pharmacokinetic Modeling of Penicillin G in Cattle and Swine. PubMed.
- Deal, C. D. (n.d.). Hope for new antibiotics for syphilis treatment. ResearchGate.
- N.A. (n.d.). RECOMMENDATIONS FOR TREATMENT OF SYPHILIS. NCBI.
- Gartlan, W. A., et al. (2025). Benzathine Penicillin. StatPearls - NCBI Bookshelf.
- Carbone, L. (2011). Ethical and Scientific Considerations Regarding Animal Testing and Research. PLoS ONE.
- Deal, C. D. (2024, September 25). Alternative Therapies for Treatment of Syphilis. IMPAACT.
- Bhandari, P. (2021, October 18). Ethical Considerations in Research | Types & Examples. Scribbr.
- N.A. (2025, September 3). One dose of antibiotic treats early syphilis as well as three doses. NIH.
- Johnson, R. C., et al. (n.d.). Roxithromycin (RU 965): effective therapy for experimental syphilis infection in rabbits. Antimicrobial Agents and Chemotherapy.
- N.A. (2025, October 27). Syphilis and Treponematosis Treatment & Management: Approach Considerations, Pharmacologic Therapy, Surgical Care. Medscape Reference.
- N.A. (n.d.). Penicillins Use in Animals - Pharmacology. MSD Veterinary Manual.
- N.A. (n.d.). Single-Dose Benzathine Penicillin G Proves as Effective as Three-Dose Regimen for Early Syphilis Treatment. MedPath.
- N.A. (n.d.). A Population Pharmacokinetic Modeling Approach Shows that Serum Penicillin G Concentrations Are Below Inhibitory Concentrations by Two Weeks after Benzathine Penicillin G Injection in the Majority of Young Adults. Antimicrobial Agents and Chemotherapy.
- N.A. (2025, July 8). Treatments for Syphilis: Penicillin G and Linezolid. ResearchGate.
- N.A. (2025, September 4). One dose of penicillin is as effective as standard three doses in treating early syphilis, according to UAB-led study. EurekAlert!.
- Girish, B. C., et al. (n.d.). Diagnosis and Therapeutic Management of Treponematosis in Rabbits. CABI Digital Library.
- N.A. (2025, September 5). NIH funded study shows one dose of antibiotic treats early syphilis as well as three doses. Pharmabiz.com.
- N.A. (2025, March 25). Phase 4 Comparative Trial of Benzathine Penicillin G for Treatment of Early Syphilis in Subjects With or Without HIV Infection. ClinicalTrials.Veeva.
- VanOverberghe, C. (2025, September 16). Study confirms one dose of penicillin is effective for early syphilis. Indiana University School of Medicine.
- N.A. (2025, January 7). A Phase 4 Comparative Trial of Benzathine Penicillin. Clinical Research Studies Listing.
- Gartlan, W. A., et al. (2024, February 12). Benzathine Penicillin. PubMed.
- N.A. (n.d.). Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index | Pediatric Oncall.
- N.A. (n.d.). Ethical Issues In Clinical Research. ipl.org.
- N.A. (2017, September 7). Animal Studies: Important Ethical Considerations You Need to Know. Enago Academy.
Sources
- 1. Hope for new antibiotics for syphilis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. dovepress.com [dovepress.com]
- 4. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 5. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Penicillins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Treponema pallidum Dissemination in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MediRabbit [medirabbit.com]
- 11. askavet.com [askavet.com]
- 12. Evaluation of the inbred mouse as a model for experimental Treponema pallidum infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Treponema pallidum Dissemination in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characteristics of immune response and pathogen tissue dissemination during progressive Treponema pallidum infection: Insights from humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2.4 Ethics - Psychology 2e | OpenStax [openstax.org]
- 16. Ethical and Scientific Considerations Regarding Animal Testing and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 18. Case Study: Gozal's Syphilis - House Rabbit Network [rabbitnetwork.org]
- 19. Roxithromycin (RU 965): effective therapy for experimental syphilis infection in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scribbr.com [scribbr.com]
- 22. Ethical Issues In Clinical Research | ipl.org [ipl.org]
Troubleshooting & Optimization
Technical Support Center: Mitigating Penicillin G Benzathine Injection Site Pain in Animal Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating injection site pain associated with Penicillin G benzathine (BPG) in laboratory animals. Adherence to these principles is critical not only for animal welfare but also for ensuring the integrity and validity of experimental data, as unrelieved pain is a significant confounding variable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding BPG-associated injection pain, providing foundational knowledge for troubleshooting and protocol optimization.
Q1: Why does intramuscular injection of Penicillin G benzathine cause significant pain?
A: The pain associated with BPG injections is multifactorial and stems directly from its physicochemical properties and the subsequent physiological response.
-
Formulation Characteristics: BPG is a suspension of crystalline particles with extremely low water solubility.[1][2] This viscous, opaque formulation is designed to form a depot in the muscle tissue, from which the active Penicillin G is slowly released over weeks.[1][2][3]
-
Mechanical Pain: The injection of a viscous, high-volume suspension into a muscle bundle causes significant mechanical distension of the tissue and stretching of nerve fibers, resulting in immediate, acute pain.
-
Inflammatory Response: The presence of a large crystalline depot acts as a foreign body, triggering a localized, sterile inflammatory reaction.[4][5] An experimental study in rats confirmed that BPG induces an intense inflammatory reaction, peaking around 48 hours post-injection and potentially lasting for up to 30 days.[5] This inflammation contributes to prolonged soreness, swelling, and pain at the injection site.[2][4][6]
Q2: What are the most reliable behavioral and physiological indicators of injection site pain in rodents?
A: Rodents, as prey species, often mask overt signs of pain, making accurate assessment challenging but crucial. A multi-modal assessment approach is recommended.
-
Spontaneous Behaviors: Look for changes from baseline behavior, preferably observed when the animal is undisturbed in its home cage. Key indicators include guarding or favoring the injected limb, licking or biting the injection site, altered gait or posture, reduced activity, and changes in normal behaviors like nest building or burrowing.[7][8]
-
Facial Grimace Scales: The Mouse Grimace Scale (MGS) and Rat Grimace Scale (RGS) are validated tools for assessing pain by scoring changes in facial features like orbital tightening, nose/cheek bulging, and ear/whisker position.[8][9] These scales are effective for moderate to severe pain.[9]
-
Evoked Responses (Mechanical Allodynia): Tests using von Frey filaments can quantify the withdrawal threshold to a non-painful stimulus near the injection site, providing an objective measure of hypersensitivity.[7][10]
-
General Clinical Signs: Other signs may include piloerection, hunched posture, decreased food and water intake, weight loss, and aggression or reluctance to be handled.
Q3: Can the formulation or its handling be modified to reduce pain?
A: Yes, simple pre-administration handling techniques can significantly lessen the discomfort associated with the injection.
-
Warm to Room Temperature: BPG suspensions are often refrigerated. Allowing the pre-filled syringe to warm to room temperature before injection is a widely recommended practice to reduce its viscosity and the pain of administration.[1][11][12][13] This can be done by letting it sit at room temperature or by gently rolling the syringe between the palms.[12]
-
Gentle Resuspension: Vigorously shaking the vial can cause foaming and may damage the crystalline structure. Instead, gently roll the vial or syringe to ensure a uniform suspension before drawing up the dose.
-
Slow Injection Rate: Administering the viscous fluid slowly, over 20-30 seconds, allows the muscle tissue to accommodate the volume with less mechanical trauma.[11][12][13]
Q4: What is the evidence for co-administering local anesthetics like lidocaine?
A: There is strong evidence supporting the co-administration of lidocaine to significantly reduce BPG injection pain without compromising antibiotic efficacy.
-
Mechanism of Action: Lidocaine is a local anesthetic that blocks sodium channels in nerve fibers, preventing the transmission of pain signals from the injection site.
-
Efficacy: Multiple studies and a meta-analysis have demonstrated that using 1% lidocaine hydrochloride as the diluent for BPG significantly reduces immediate post-injection pain compared to using sterile water.[14][15][16][17]
-
Pharmacokinetic Integrity: A key study in children found that peak serum penicillin concentrations at 24 hours were similar whether BPG was diluted with sterile water or 1% lidocaine, confirming that the anesthetic does not interfere with the drug's absorption or prolonged action.[14][15]
-
Important Note: When using lidocaine as a diluent to reconstitute BPG powder, it should replace sterile water, not be added to it.[18] Adding both would unnecessarily increase the injection volume.
Q5: Are there alternative injection techniques that can minimize pain and tissue damage in rodents?
A: Yes, proper injection technique is a critical factor in pain mitigation.
-
Needle Selection: Use the smallest appropriate gauge needle for the viscous suspension (e.g., 25-27G for mice, 23-25G for rats) to minimize tissue trauma while still allowing the suspension to pass.[19][20]
-
Volume Limits: The muscle mass of rodents is small. Adhere strictly to maximum recommended injection volumes per site. For intramuscular (IM) injections in the caudal thigh muscles, this is typically up to 0.05 mL for mice and 0.1-0.3 mL for rats.[21][22] If the total dose exceeds this, it must be split across multiple sites.
-
Site Selection & Rotation: The quadriceps or gluteal muscles are common IM sites.[23] Care must be taken to avoid the sciatic nerve.[22][23] For studies requiring multiple injections, rotating the injection sites is essential to allow tissue recovery.[1]
-
Z-Track Technique: This method, which involves displacing the skin and subcutaneous tissue before needle insertion, can help lock the medication in the muscle and prevent tracking back into subcutaneous tissue upon needle withdrawal, potentially reducing irritation.[17]
Section 2: Troubleshooting Guide
Problem: Significant pain behaviors (e.g., guarding, vocalization, high grimace scores) are observed post-injection, compromising animal welfare and study data.
This workflow provides a systematic approach to identifying and resolving the source of excessive pain.
Troubleshooting Workflow for BPG Injection Pain
Caption: A decision tree to systematically troubleshoot causes of BPG injection pain.
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for implementing key pain-reduction strategies.
Protocol 1: Preparation and Administration of BPG with 1% Lidocaine Admixture
This protocol describes how to use 1% lidocaine hydrochloride as the sole diluent for reconstituting and administering BPG to minimize injection pain.
Materials:
-
Vial of Penicillin G benzathine for injection (powder form)
-
Sterile 1% lidocaine hydrochloride (without epinephrine)
-
Appropriately sized sterile syringes and needles (e.g., 25-27G for administration in mice)
-
Alcohol swabs
-
Sharps container
Procedure:
-
Calculate Volume: Determine the final desired concentration of BPG and calculate the required volume of 1% lidocaine needed for reconstitution according to the manufacturer's instructions. Do not use sterile water. The lidocaine serves as the diluent.[18]
-
Reconstitution: Aseptically withdraw the calculated volume of 1% lidocaine into a sterile syringe. Inject the lidocaine into the BPG vial.
-
Resuspension: Gently roll the vial between the palms until all powder is fully suspended. Avoid vigorous shaking. The resulting suspension should be milky white and uniform.
-
Dose Preparation: Withdraw the precise dose into a new sterile syringe fitted with a new sterile needle for injection.
-
Animal Restraint: Securely and safely restrain the animal. For intramuscular injections, gently extend the hind leg to stabilize the caudal thigh muscles.[22]
-
Site Preparation: Disinfect the injection site with an alcohol swab and allow it to dry completely.[22][23]
-
Administration: Insert the needle at a 90-degree angle deep into the muscle mass, taking care to avoid the sciatic nerve.[21] Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel.[22][23]
-
Slow Injection: Inject the full dose slowly and steadily over 20-30 seconds to allow for tissue expansion.[12]
-
Withdrawal & Post-Care: Withdraw the needle at the same angle of insertion. Apply gentle pressure to the site if needed. Monitor the animal for any immediate adverse reactions before returning it to its home cage.
Protocol 2: Quantitative Assessment of Post-Injection Pain
This protocol combines two validated methods for a more comprehensive pain assessment.
Part A: Mouse Grimace Scale (MGS)
-
Acclimation: Place the mouse in a clear observation chamber and allow it to acclimate for at least 15-20 minutes.
-
Image/Video Capture: At predetermined time points post-injection (e.g., 30 min, 1 hr, 4 hr, 24 hr), capture high-resolution still images or short video clips of the animal's face.
-
Scoring: A trained observer, blinded to the treatment group, should score the images based on the five Action Units: Orbital Tightening, Nose Bulge, Cheek Bulge, Ear Position, and Whisker Change. Each is scored on a 0-2 scale (0=not present, 1=moderately present, 2=obviously present).
-
Analysis: Calculate the average MGS score for each animal at each time point. Higher scores indicate greater pain.[9]
Part B: Mechanical Allodynia (Von Frey Filaments)
-
Acclimation: Place the animal on an elevated wire mesh platform and cover with a clear enclosure. Allow at least 30 minutes for acclimation to the environment.[10]
-
Filament Application: Starting with a filament below the expected withdrawal threshold, apply it from underneath the mesh to the plantar surface of the hind paw on the injected side. Apply just enough force to cause the filament to bend slightly and hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method): If there is no response, use the next filament of increasing force. If there is a response, use the next filament of decreasing force. Continue this pattern until the 50% withdrawal threshold can be calculated using established methods.
-
Analysis: A lower paw withdrawal threshold in the injected limb compared to baseline or a control limb indicates mechanical allodynia (pain hypersensitivity).
Section 4: Data Summary
This table summarizes key strategies and their documented efficacy in reducing BPG injection pain.
| Strategy | Animal Model/Population | Key Findings | References |
| Warming to Room Temp. | Human clinical guidelines | Reduces viscosity and lessens pain associated with injection of a cold substance. | [1][12] |
| Slow Injection Rate | Human clinical guidelines | Administering over 20-30 seconds allows muscle to accommodate volume, reducing mechanical trauma. | [11][12][13] |
| Co-administration with 1% Lidocaine | Human (pediatric) clinical trial | Significantly lower pain scores immediately after injection compared to sterile water diluent. No significant change in serum penicillin concentrations. | [14] |
| Co-administration with Lidocaine | Meta-analysis of human trials | Lidocaine mixed with BPG was associated with a significant reduction in immediate post-injection pain (mean difference of -3.84 on a 1-10 scale). | [16][18] |
| Z-Track Injection Technique | Human clinical trial | Used in combination with lidocaine to improve injection quality, reduce discomfort, and minimize induration. | [17] |
References
-
Amir, J., Ginat, S., Cohen, Y., Marcus, T. E., Keller, N., & Varsano, I. (1998). Lidocaine as a diluent for administration of benzathine penicillin G. Pediatric Infectious Disease Journal. [Link]
-
Amir, J., Ginat, S., Cohen, Y. H., Marcus, T. E., Keller, N., & Varsano, I. (1998). Lidocaine as a diluent for administration of benzathine penicillin G. Tel Aviv University. [Link]
-
ClinicalTrials.gov. (2024). LIMIT Trial - Lidocaine With Intramuscular Injection of Benzathine Penicillin G for Treponema Pallidum Treatment. National Library of Medicine. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Penicillin G Benzathine? Patsnap. [Link]
-
GoodRx. (n.d.). Penicillin G benzathine (Bicillin L-A): Uses, Side Effects, Dosage & More. GoodRx. [Link]
-
Drugs.com. (n.d.). Lidocaine topical and penicillin g benzathine / procaine penicillin Interactions. Drugs.com. [Link]
-
de Moraes, A. C. F., et al. (2024). Local anaesthetic to reduce injection pain in patients who are prescribed intramuscular benzathine penicillin G: a systematic review and meta-analysis. Apollo - University of Cambridge Repository. [Link]
-
Hodges, B., & Ashurst, J. V. (2023). Benzathine Penicillin. StatPearls - NCBI Bookshelf. [Link]
-
Rochel, D., et al. (2012). Adverse effects associated with inadvertent intravenous penicillin G procaine-penicillin G benzathine administration in two dogs and a cat. ResearchGate. [Link]
-
Wikipedia. (n.d.). Penicillin. Wikipedia. [Link]
-
Dr.Oracle. (2024). Should the mixture of 0.25 ml of lidocaine (Lidocaine) with Benzathine Penicillin G (BPG) be diluted with sterile water? Dr.Oracle. [Link]
-
RACGP. (2022). GP How to Guide: Penicillin Injection for the treatment of Syphilis. YouTube. [Link]
-
Mayo Clinic. (2024). Penicillin g benzathine and penicillin g procaine (intramuscular route). Mayo Clinic. [Link]
-
The University of Queensland. (2023). LAB_029 Injections - Intramuscular (IM) in Mice and Rats. Research Support. [Link]
-
Jirkle, R. L., et al. (2014). A Review of Pain Assessment Methods in Laboratory Rodents. PMC - PubMed Central. [Link]
-
de Almeida, M. C., et al. (1993). [An experimental study of the tissue reactions in rats induced by different concentrations of benzathine penicillin G]. PubMed. [Link]
-
DSHS Texas. (n.d.). Administering Penicillin G Benzathine (Bicillin LA®) Injections for the Treatment of Syphilis. Texas Department of State Health Services. [Link]
-
National Research Council (US) Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Effective Pain Management. NCBI Bookshelf. [Link]
-
University of Washington. (n.d.). Analgesia in Research Animals. UW Sites. [Link]
-
Florida State University Office of Research. (n.d.). Guidelines for the Assessment and Management of Pain in Rodents and Rabbits. FSU Office of Research. [Link]
-
Wyber, R., et al. (2024). “Hurts less, lasts longer”; a qualitative study on experiences of young people receiving high-dose subcutaneous injections of benzathine penicillin G to prevent rheumatic heart disease in New Zealand. PLOS One. [Link]
-
NIH OACU. (n.d.). Administration Routes - Mice & Rats - Intramuscular Injection (IM). NIH Office of Animal Care and Use. [Link]
-
MedlinePlus. (2015). Penicillin G Benzathine and Penicillin G Procaine Injection. MedlinePlus Drug Information. [Link]
-
Starship. (n.d.). GUIDANCE FOR ADMINISTERING AN INTRAMUSCULAR INJECTION OF BENZATHINE BENZYLPENICILLIN. Starship Child Health. [Link]
-
Li, R., et al. (2024). Evaluation of Combined Strategy to Reduce the Pain of Penicillin G Benzathine Injection in Primary Syphilis. Dove Medical Press. [Link]
-
Tappe-Theodor, A., et al. (2019). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Behavioral Neuroscience. [Link]
-
University of Maryland - Research. (n.d.). Pain and Distress and the Use of Analgesics in Animal Research. University of Maryland. [Link]
-
Drugs.com. (2025). Penicillin G benzathine and penicillin G procaine Uses, Side Effects & Warnings. Drugs.com. [Link]
-
NTNU. (n.d.). Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology. [Link]
-
FDA. (n.d.). Bicillin® LA (penicillin G benzathine injectable suspension) Disposable Syringe. accessdata.fda.gov. [Link]
-
Flecknell, P. A. (1984). The relief of pain in Laboratory animals. ResearchGate. [Link]
-
Jirkle, R. L., et al. (2014). A Review of Pain Assessment Methods in Laboratory Rodents. ResearchGate. [Link]
-
Queen's University. (2011). Intramuscular Injection in Rats. Animals in Science. [Link]
-
JOVE. (2020). Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats. Journal of Visualized Experiments. [Link]
-
Mayo Clinic. (2024). Penicillin g benzathine (intramuscular route). Mayo Clinic. [Link]
-
Queen's University. (2012). Pain Management in Mice. Animals in Science. [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
Sources
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. [An experimental study of the tissue reactions in rats induced by different concentrations of benzathine penicillin G] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penicillin G Benzathine and Penicillin G Procaine Injection: MedlinePlus Drug Information [medlineplus.gov]
- 7. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. Video: Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats [jove.com]
- 11. youtube.com [youtube.com]
- 12. ctcsrh.org [ctcsrh.org]
- 13. media.starship.org.nz [media.starship.org.nz]
- 14. Lidocaine as a diluent for administration of benzathine penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cris.tau.ac.il [cris.tau.ac.il]
- 16. Local anaesthetic to reduce injection pain in patients who are prescribed intramuscular benzathine penicillin G: a systematic review and meta-analysis. [repository.cam.ac.uk]
- 17. dovepress.com [dovepress.com]
- 18. droracle.ai [droracle.ai]
- 19. ntnu.edu [ntnu.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 23. oacu.oir.nih.gov [oacu.oir.nih.gov]
Optimizing Penicillin G benzathine dosage for non-standard bacterial strains
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the optimization of Penicillin G benzathine dosage, particularly for bacterial strains that exhibit non-standard susceptibility profiles. Our goal is to equip you with the foundational principles and practical methodologies required to navigate the complexities of antimicrobial resistance and refine your experimental approach.
Section 1: Foundational Principles
Q1: What is the fundamental mechanism of action for Penicillin G?
Penicillin G is a beta-lactam antibiotic.[1][2] Its efficacy relies on a critical structural component: the beta-lactam ring.[1][3] The primary target of Penicillin G is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][4][5] These enzymes, such as DD-transpeptidases, are essential for the final step in synthesizing the peptidoglycan layer of the bacterial cell wall.[1][6]
By binding to and inactivating these PBPs, Penicillin G disrupts the cross-linking of peptidoglycan chains. This interference compromises the structural integrity of the cell wall, particularly in Gram-positive bacteria where this layer is a primary defense.[5][7] The result is an osmotically unstable cell that cannot withstand internal turgor pressure, leading to cell lysis and bacterial death.[4][7] This bactericidal action is most effective when bacteria are in a state of active multiplication.[7] The benzathine salt formulation of Penicillin G is designed for slow release from an intramuscular injection site, providing prolonged, low-level concentrations of the active drug.[8][9][10]
Q2: What defines a "non-standard" bacterial strain in the context of Penicillin G susceptibility?
A "non-standard" bacterial strain is one that deviates from the expected wild-type susceptibility to Penicillin G. This typically means it can survive and may even multiply at antibiotic concentrations that would normally inhibit or kill a standard, susceptible strain.[11] Such strains are often referred to as resistant or having reduced susceptibility. The phenomenon of antimicrobial resistance (AMR) is a significant and growing global health threat.[11][12][13][14]
This resistance is not a single entity but arises from specific genetic and biochemical adaptations within the bacterium. The primary mechanisms that confer this non-standard phenotype are:
-
Enzymatic Degradation: The bacterium produces enzymes, most notably beta-lactamases (or penicillinases), that hydrolyze the amide bond in the beta-lactam ring of the penicillin molecule, rendering it inactive.[1][3][4] This is a very common resistance mechanism, especially in species like Staphylococcus aureus.[6]
-
Target Modification: The bacterium alters the structure of its Penicillin-Binding Proteins (PBPs) through genetic mutations.[1][15] These altered PBPs have a lower binding affinity for beta-lactam antibiotics, reducing the drug's ability to inhibit cell wall synthesis.[4][7] This is a key mechanism in pathogens like penicillin-resistant Streptococcus pneumoniae.[1]
-
Reduced Permeability and Efflux: The bacterium prevents the antibiotic from reaching its PBP target. In Gram-negative bacteria, this can involve mutations in outer membrane porin channels that limit drug entry.[16] Additionally, many bacteria have evolved active transport systems called efflux pumps that recognize and expel antibiotics from the cell before they can cause harm.[17][18][19][20]
Understanding which of these mechanisms is active in your strain is the first critical step toward designing an effective dosage strategy.
Sources
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Penicillin G: Antimicrobial Activity, Susceptibility, Mechanism of Drug Action, Drug Administration and Dosage etc._Chemicalbook [chemicalbook.com]
- 7. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Benzathine benzylpenicillin - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BENZATHINE BENZYLPENICILLIN injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. Antimicrobial resistant bacteria | Better Health Channel [betterhealth.vic.gov.au]
- 12. Antimicrobial resistance [who.int]
- 13. Antibiotic resistance: The challenges and some emerging strategies for tackling a global menace - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
- 15. Bacterial Resistance to Penicillin G by Decreased Affinity of Penicillin-Binding Proteins: A Mathematical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G Resistance [pdb101.rcsb.org]
- 17. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbiologyresearch.org [microbiologyresearch.org]
- 19. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 20. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Penicillin G benzathine interference in biochemical assays
Introduction
Penicillin G benzathine is a long-acting antibiotic used to treat a variety of bacterial infections.[1] Due to its prolonged release and circulation in patient samples, it can be a significant source of interference in a range of biochemical assays. This guide is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate the effects of Penicillin G benzathine interference, ensuring the accuracy and reliability of experimental data.
The core issue stems from the chemical properties of the penicillin molecule, particularly the reactive β-lactam ring, and the benzathine moiety, which can interact with assay components non-specifically.[2][3] This technical guide provides a structured approach to understanding and resolving these complex interferences.
Frequently Asked Questions (FAQs)
Q1: What is Penicillin G benzathine and why is it a problem in biochemical assays?
A1: Penicillin G benzathine is an injectable antibiotic where two molecules of penicillin G are combined with one molecule of N,N'-dibenzylethylenediamine (benzathine). This formulation allows for very slow release of penicillin G from the injection site, resulting in sustained low concentrations in the bloodstream over a long period.[1] This persistence makes it a common interferent in samples collected from treated subjects. Interference can occur through several mechanisms, including direct interaction with assay enzymes, non-specific binding in immunoassays, or interference with colorimetric or fluorometric detection systems.[2][4]
Q2: Which types of assays are most susceptible to interference from Penicillin G benzathine?
A2: Assays that are particularly vulnerable include:
-
Immunoassays (e.g., ELISA): Especially those using enzyme conjugates like Horseradish Peroxidase (HRP), where the β-lactam ring can potentially interact with the enzyme or other components. There are documented cases of benzathine penicillin G causing false positives in certain enzyme immunoassays.[2]
-
Enzymatic Assays: Penicillin G can directly inhibit or, in some cases, activate certain enzymes, leading to inaccurate measurements of enzyme activity.[5]
-
Colorimetric Protein Assays: The bicinchoninic acid (BCA) assay is known to be susceptible to interference from penicillins, which can reduce Cu²⁺ to Cu¹⁺, mimicking the reaction of protein and leading to falsely elevated protein concentration readings.[4][6] The Bradford assay is generally less affected.[4][7]
Q3: How can I determine if Penicillin G benzathine is interfering with my assay?
A3: The most direct method is to perform a spike and recovery experiment . This involves adding a known concentration of Penicillin G benzathine to a control sample (that is known to be negative for the analyte of interest) and measuring the response. If the measured value deviates significantly from the expected baseline, interference is likely occurring. This approach is a cornerstone of interference testing as described in guidelines like the CLSI EP07.[8][9][10]
Q4: What are the primary strategies for mitigating this interference?
A4: Mitigation strategies fall into three main categories:
-
Sample Pre-treatment: Physically or chemically removing the interfering substance before running the assay.
-
Assay Modification: Changing the assay protocol or reagents to make it less susceptible to the interferent.
-
Use of Alternative Methods: Switching to an analytical platform that is not affected by the drug.
This guide will provide detailed protocols for the first two approaches.
Troubleshooting Guide: Immunoassays (e.g., ELISA)
Issue: I am observing unexpectedly high background or false-positive signals in an ELISA from patients treated with Penicillin G benzathine.
This issue has been noted in the literature, particularly for enzyme immunoassays.[2] The benzathine component or the penicillin itself may be causing non-specific binding or interacting with the detection enzyme.
Step 1: Confirming the Interference
Before modifying your protocol, you must confirm that Penicillin G benzathine is the causative agent.
Protocol: Spike-in Interference Test
-
Prepare a Spike Solution: Dissolve Penicillin G benzathine in an appropriate buffer (e.g., PBS) to create a high-concentration stock solution.
-
Select Control Matrix: Use a pooled serum or plasma sample from subjects confirmed not to be taking penicillin.
-
Spike Samples: Create a serial dilution of the Penicillin G benzathine stock solution directly into aliquots of the control matrix. The concentration range should cover the expected physiological levels in treated patients.
-
Run the Assay: Analyze the spiked samples alongside un-spiked control matrix in your ELISA.
-
Analyze Results: If you observe a dose-dependent increase in signal in the spiked samples compared to the control, this confirms interference.
Step 2: Mitigating the Interference
Option A: Enzymatic Pre-treatment with Penicillinase (β-Lactamase)
This is the most specific method for neutralizing the penicillin G component. Penicillinase is an enzyme that hydrolyzes the β-lactam ring of penicillin, inactivating it.[3][11][12]
Protocol: Penicillinase Treatment of Samples
-
Reconstitute Penicillinase: Prepare a working solution of penicillinase (from Bacillus cereus or a similar source) in your sample diluent buffer according to the manufacturer's instructions.
-
Treat Samples: Add a predetermined amount of penicillinase to each patient sample, vortex gently, and incubate at 37°C for 60 minutes. The exact concentration of enzyme should be optimized, but a starting point of 100 units/mL is common.
-
Run Controls: It is critical to run parallel controls:
-
Control 1 (No Penicillinase): The original patient sample to show the baseline interference.
-
Control 2 (Spiked + Penicillinase): A control matrix spiked with Penicillin G benzathine and treated with penicillinase to validate the neutralization process.
-
Control 3 (Matrix + Penicillinase): A control matrix treated with penicillinase alone to ensure the enzyme itself does not interfere with the assay.
-
-
Analyze Samples: Proceed with your standard ELISA protocol using the treated samples. A significant reduction in signal in the treated patient sample compared to the untreated sample indicates successful mitigation.
Option B: Sample Dilution
If the interference is concentration-dependent, simple dilution of the sample may reduce the Penicillin G benzathine concentration below the level where it causes interference, while keeping your analyte of interest within the detectable range of the assay. This is often the simplest and most cost-effective solution.
Troubleshooting Guide: Colorimetric Protein Assays
Issue: My protein concentrations measured by the BCA assay are unexpectedly high in samples containing Penicillin G benzathine.
This is a known interference. The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the detection of Cu¹⁺ with bicinchoninic acid. Penicillins can directly participate in this reduction reaction, leading to a false-positive signal.[4][6]
Step 1: Quantifying the Interference
The table below summarizes the relative susceptibility of common protein assays to drug interference.
| Assay Method | Principle | Susceptibility to Penicillin G | Reference |
| BCA Assay | Cu²⁺ reduction by protein | High | [4][6] |
| Bradford Assay | Coomassie dye binding to protein | Low / Negligible | [4][7][13] |
Step 2: Mitigating the Interference
Option A: Switch to the Bradford Assay
The Bradford assay is based on the binding of Coomassie Brilliant Blue dye to proteins, a mechanism that is not affected by the reducing potential of penicillins.[4][7] For most applications, this is the most robust and scientifically sound solution.
Protocol: Bradford Protein Assay
-
Prepare Reagents: Use a commercially available Bradford reagent.
-
Create Standards: Prepare a standard curve using a known protein standard (e.g., BSA or BGG).
-
Assay Samples: Add a small volume of your sample and standards to the Bradford reagent.
-
Incubate: Incubate at room temperature for approximately 5-10 minutes.
-
Read Absorbance: Measure the absorbance at 595 nm.
-
Calculate Concentration: Determine the protein concentration of your samples from the standard curve.
Option B: Use of a "Drug-Compatible" Reagent Blank (Use with Caution)
If switching assays is not possible, you can attempt to correct for the interference. This method assumes the interference is additive and consistent.
-
Create a Blank: For each sample, prepare a parallel "blank" tube that contains the sample diluent and the same concentration of Penicillin G benzathine as estimated in the sample.
-
Run Assay: Run the BCA assay on your samples and your custom blanks.
-
Subtract Background: Subtract the absorbance value of the corresponding Penicillin G blank from your sample's absorbance value.
Causality Note: This correction method is imperfect. It does not account for potential matrix effects or synergistic interactions between the drug and other sample components. Its validity should be rigorously tested for your specific application.
Visualizing Workflows and Mechanisms
To aid in understanding the troubleshooting process, the following diagrams illustrate key workflows.
Diagram 1: General Workflow for Diagnosing Assay Interference
Caption: A logical workflow for identifying and confirming analytical interference.
Diagram 2: Mechanism of Penicillinase Mitigation
Caption: Enzymatic inactivation of Penicillin G by penicillinase.
References
-
Shri, K., et al. (2023). Benzathine Penicillin. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
-
Datta, N. & Richmond, M. H. (1966). Protecting penicillin from penicillinase. PubMed. Available from: [Link]
-
Hays, C. N., et al. (2020). Quality of benzathine penicillin G: A multinational cross-sectional study. PLOS Neglected Tropical Diseases. Available from: [Link]
-
Parmar, A., et al. (2021). Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics. AMB Express. Available from: [Link]
-
University of Hawai'i at Manoa. (n.d.). Weird Science: Penicillin and the Cell Wall. Exploring Our Fluid Earth. Available from: [Link]
-
Wang, Y., et al. (2021). Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici. Scientific Reports. Available from: [Link]
-
Marco, J., et al. (1998). [Unusual analytical interference caused by benzathine penicillin G]. Anales de Otorrinolaringología Ibero-Americana. Available from: [Link]
-
Love, W. J., et al. (1995). Inactivation of penicillin G in milk using hydrogen peroxide. Journal of Dairy Science. Available from: [Link]
-
Das, S. (2019). Penicillin Mechanism. News-Medical.Net. Available from: [Link]
-
Augustyn, K., et al. (2023). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. MDPI. Available from: [Link]
-
Clinical and Laboratory Standards Institute. (2021). Interference Screening in Clinical Chemistry. CLSI. Available from: [Link]
-
Simundic, A. M., et al. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica. Available from: [Link]
-
Kruger, N. J. (1994). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. Analytical Biochemistry. Available from: [Link]
-
Kelly, J. A., et al. (1998). X-ray studies of enzymes that interact with penicillins. Cellular and Molecular Life Sciences. Available from: [Link]
-
Kumar, V., et al. (2022). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Bioanalysis. Available from: [Link]
-
Wikipedia. (n.d.). Penicillin. Available from: [Link]
-
Clinical and Laboratory Standards Institute. (2019). Clinical Laboratory Testing Interference. CLSI. Available from: [Link]
-
Zhang, Y., et al. (2024). Investigation of Enzyme Immobilization and Clogging Mechanisms in the Enzymatic Synthesis of Amoxicillin. Processes. Available from: [Link]
-
Liu, Y., et al. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Kelly, J. A., et al. (1998). X-ray studies of enzymes that interact with penicillins. ORBi. Available from: [Link]
-
Medical Essentials. (2022). Mode or Mechanism of action of Penicillin Drugs. YouTube. Available from: [Link]
-
The ANSI Blog. (2022). CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry. The ANSI Blog. Available from: [Link]
-
ResearchGate. (n.d.). Selective oxidation of penicillin G with hydrogen peroxide and with enzymatically generated peroxyoctanoic acid. Available from: [Link]
-
Portland Press. (n.d.). Drug interference in the 2,2'-bicinchoninic acid protein assay. Available from: [Link]
-
S, S., & M, M. (2015). Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Copaescu, A. M., et al. (2020). The complexity of T cell-mediated penicillin hypersensitivity reactions. Allergy. Available from: [Link]
-
Regulations.gov. (n.d.). Interference Testing in Clinical Chemistry; Approved Guideline— Second Edition. Available from: [Link]
-
ResearchGate. (n.d.). Difference Between Bradford Protein Assay and BCA Assay?. Available from: [Link]
-
Patsnap Synapse. (2023). Bradford vs. BCA Protein Assay: Pros and Cons. Available from: [Link]
-
Dadashi, M., et al. (2024). Marine Bacteria as a Source of Antibiotics Against Staphylococcus aureus: Natural Compounds, Mechanisms of Action, and Discovery Strategies. MDPI. Available from: [Link]
-
Ghassempour, A., et al. (2005). Determination of ternary mixtures of penicillin G, benzathine and procaine by liquid chromatography and factorial design study. Talanta. Available from: [Link]
-
RCSBProteinDataBank. (2019). Penicillin and Antibiotic Resistance (from PDB-101). YouTube. Available from: [Link]
-
Armando Hasudungan. (2023). Penicillin antibiotics - Mechanism of action, side effects and resistance. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). EP07 Interference Testing in Clinical Chemistry A guideline for global application developed through the Clinical and Laboratory Standards Institute consensus process. Available from: [Link]
-
ANSI Webstore. (n.d.). CLSI EP07-A2 - Interference Testing in Clinical Chemistry; Approved Guideline - Second Edition. Available from: [Link]
Sources
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Unusual analytical interference caused by benzathine penicillin G] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna | MDPI [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Interference Screening in Clinical Chemistry | CLSI [clsi.org]
- 9. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 10. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 11. Protecting penicillin from penicillinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penicillin - Wikipedia [en.wikipedia.org]
- 13. Bradford vs. BCA Protein Assay: Pros and Cons [synapse.patsnap.com]
Technical Support Center: Strategies to Prevent Penicillin G Benzathine Degradation During Sample Preparation
Welcome to the Technical Support Center for Penicillin G Benzathine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of Penicillin G benzathine during sample preparation. As a long-acting salt of Penicillin G, its stability is paramount for accurate quantification in pharmacokinetic, bioequivalence, and residue analysis studies. This document will address common challenges and provide scientifically-grounded solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Common Issues in Penicillin G Benzathine Analysis
Question 1: I am observing low and inconsistent recovery of Penicillin G from my plasma/serum samples. What are the likely causes?
Low and variable recovery of Penicillin G is a frequent issue, often stemming from its inherent instability. The primary culprit is the hydrolysis of the β-lactam ring, which is susceptible to several factors during sample processing.[1][2]
-
pH-Mediated Hydrolysis: Penicillin G is most stable in a neutral pH environment (around pH 6.8-7.0).[3] Deviations into acidic or alkaline conditions during sample extraction and processing can significantly accelerate the degradation to inactive penicilloic acid.[1][2] Biological samples can have varying pH, and the addition of extraction solvents can further alter this delicate balance.
-
Elevated Temperatures: Heat is a major catalyst for the degradation of Penicillin G.[4] Each step of your sample preparation, from thawing to extraction and evaporation, should be carefully temperature-controlled. Even brief exposure to room temperature for extended periods can lead to significant loss of the analyte.[4]
-
Enzymatic Degradation: Plasma and tissue homogenates contain various enzymes, including β-lactamases and esterases, that can rapidly degrade Penicillin G.[5][6][7][8][9] If not properly handled, these enzymes will be active in your sample and contribute to analyte loss.
Question 2: What are the immediate steps I can take to improve the stability of Penicillin G in my samples upon collection?
Proper handling from the moment of collection is critical.
-
Rapid Cooling: Immediately after collection, blood samples should be placed on ice and centrifuged in a refrigerated centrifuge to separate plasma or serum.
-
pH Buffering: If possible, collect blood in tubes containing a citrate buffer to help maintain a neutral pH.[3]
-
Immediate Freezing: Once separated, plasma or serum should be frozen at -20°C or, preferably, -80°C if storage is intended for an extended period.[1] Penicillin G in plasma is stable for a longer duration at lower temperatures.
Sample Preparation & Extraction Troubleshooting
Question 3: What is the best way to extract Penicillin G from plasma or serum while minimizing degradation?
A well-validated extraction method is key. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.
-
Protein Precipitation: This step removes the bulk of proteins which can interfere with analysis and may also contain degradative enzymes. Acetonitrile is a commonly used precipitating agent.[10][11] The precipitation should be performed at low temperatures (e.g., in an ice bath).
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup of the sample. A C18 stationary phase is often used for Penicillin G.[12] The key is to ensure that the pH of the loading and washing buffers is maintained in the optimal stability range for Penicillin G.
Question 4: I am seeing an unexpected peak in my chromatogram that elutes close to my Penicillin G peak. What could this be?
This is likely a degradation product of Penicillin G. The most common degradation product is penicilloic acid, which is formed by the hydrolysis of the β-lactam ring.[1][2][13] The presence of this peak is a strong indicator that your sample preparation procedure is not adequately preventing degradation. Review your protocol for potential exposure to extreme pH or high temperatures.
Question 5: Can I use dried blood spots (DBS) for my study? How stable is Penicillin G in a DBS format?
Yes, DBS can be a viable alternative to traditional plasma or serum sampling, especially in resource-limited settings. A study has shown that Penicillin G is stable in DBS for approximately 12 hours at room temperature (22°C), 6 days at 4°C, and for over a month at -20°C.[1] However, at higher temperatures (35°C), stability is significantly reduced to just a couple of hours.[1] Therefore, if using DBS, it is crucial to dry the spots promptly and store them under appropriate refrigerated or frozen conditions.
Data Summary and Key Parameters
The following table summarizes the critical stability parameters for Penicillin G during sample preparation, based on available literature.
| Parameter | Recommendation | Rationale |
| pH | Maintain between 6.8 and 7.5 | Minimizes acid and base-catalyzed hydrolysis of the β-lactam ring.[3] |
| Temperature | Process samples on ice or at 4°C | Reduces the rate of chemical and enzymatic degradation.[4] |
| Storage (Short-term) | ≤ 12 hours at room temperature (22°C) in DBS. For plasma/serum, process immediately or store at 4°C for a few hours.[1] | Minimizes degradation before long-term storage or analysis. |
| Storage (Long-term) | -20°C or -80°C for plasma/serum and DBS | Ensures long-term stability of the analyte.[1] |
Experimental Protocols
Protocol 1: Extraction of Penicillin G from Plasma/Serum using Protein Precipitation
This protocol is a general guideline and should be optimized and validated for your specific application.
-
Sample Thawing: Thaw frozen plasma/serum samples in an ice bath.
-
Aliquoting: Once thawed, vortex the sample briefly and transfer a precise volume (e.g., 200 µL) to a clean microcentrifuge tube.
-
Protein Precipitation: Add 3 volumes (e.g., 600 µL) of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., 100 µL of 10% acetonitrile in water).
-
Analysis: Inject an aliquot of the reconstituted sample into your LC-MS/MS or HPLC system.
Visualizing Degradation and Prevention Strategies
The following diagrams illustrate the primary degradation pathway of Penicillin G and a recommended workflow to mitigate this issue.
Caption: Recommended workflow for Penicillin G sample preparation.
References
-
Page-Sharp, M., et al. (2017). Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular Benzathine Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever. Antimicrobial Agents and Chemotherapy, 61(8), e00411-17. [Link]
- Boison, J. O., et al. (1995). An HPLC method for the determination of penicillin G residues in veal calf liver tissues.
-
Drugs.com. (2025). Penicillin G Benzathine Monograph for Professionals. [Link]
- Li, W., et al. (2008). Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river by liquid chromatography-mass spectrometry. Chemosphere, 72(6), 931-937.
- Wang, Y., et al. (2013). Effect of Buffer Solution and Temperature on the Stability of Penicillin G.
- Neftel, K. A., et al. (1983). Penicillin-G degradation products inhibit in vitro granulopoiesis.
- Ball, C. (n.d.). Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC-UV) and HPLC–MS–MS.
- Jerzsele, A., & Nagy, J. (2009). Degradation of beta-lactam antibiotics.
- Bonomo, R. A. (2017). β-Lactamases: A Focus on Current Challenges. Cold Spring Harbor Perspectives in Medicine, 7(1), a025239.
- Weli, A. M., et al. (2013). Preparation and characterization of Benzathine Penicillin G solid dispersions using different hydrophilic carriers. International Journal of Drug Delivery, 5(4), 420-429.
- Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.
- Sun, C., et al. (2015). Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. Journal of Dairy Science, 98(10), 6755-6763.
- Pfizer. (2012). Bicillin® L-A (penicillin G benzathine injectable suspension) Disposable Syringe.
-
StatPearls. (2023). Benzathine Penicillin. NCBI Bookshelf. [Link]
- Fukutsu, N., et al. (2006). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. Chemical and Pharmaceutical Bulletin, 54(11), 1558-1562.
-
Wikipedia. (n.d.). Penicillin. [Link]
- Li, Y., et al. (2021). Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici. BMC Biotechnology, 21(1), 37.
Sources
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ues.pku.edu.cn [ues.pku.edu.cn]
- 3. wjpps.com [wjpps.com]
- 4. Shelf life penicillin testing reagents [aaaai.org]
- 5. researchgate.net [researchgate.net]
- 6. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penicillin - Wikipedia [en.wikipedia.org]
- 9. Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wnhs.health.wa.gov.au [wnhs.health.wa.gov.au]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Penicillin G Benzathine in Research Formulations
Welcome to the technical support center dedicated to advancing your research on Penicillin G benzathine (BPG). As a long-acting penicillin, BPG's therapeutic efficacy is intrinsically linked to its bioavailability. However, its low aqueous solubility presents a significant hurdle in developing formulations that ensure sustained and effective plasma concentrations.[1][2] This guide provides in-depth, field-proven insights and practical troubleshooting for common challenges encountered during the formulation and evaluation of BPG.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the bioavailability of Penicillin G benzathine?
The principal factor limiting the bioavailability of BPG is its very low solubility in water and biological fluids.[1][3] BPG is the salt formed between two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine. This crystalline salt is designed to be poorly soluble, forming a depot at the site of intramuscular injection from which penicillin G is slowly released.[2] The rate of dissolution from this depot directly governs the rate of absorption and, consequently, the concentration of penicillin G in the bloodstream. Any factor that hinders this dissolution will negatively impact bioavailability.
Additionally, technical aspects of the injection preparation can affect its bioavailability. If a small amount of diluent is used, the powder may not be completely dissolved, leading to a thick suspension that can obstruct the injection needle.[3][4]
Q2: What are the most promising formulation strategies to enhance the absorption of Penicillin G benzathine?
Several strategies have shown promise in improving the dissolution and, by extension, the bioavailability of BPG:
-
Solid Dispersions: This technique involves dispersing BPG in an inert, hydrophilic polymer matrix.[3][4] The increased dissolution rate is attributed to several factors, including the reduction of drug particle size, the solubilizing effect of the carrier, and enhanced wettability.[3][4] Hydrophilic polymers such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are commonly used.[3][4]
-
Nanoformulations: Encapsulating BPG into nanocarriers like nanoemulsions or nanocapsules can improve its stability and provide a more controlled release.[5] For instance, stable nanocapsules with a high encapsulation ratio have been developed, demonstrating similar in vitro release profiles to nanoemulsions.[5]
-
Micellar Solubilization: Surfactant micelles can effectively dissolve water-insoluble drugs like BPG.[6] The drug partitions into the hydrophobic core of the micelles, increasing its apparent solubility in the aqueous formulation.[6] Studies have shown that micellar systems can achieve a high incorporation of BPG.[6]
Q3: How is the bioavailability of a long-acting injectable like Penicillin G benzathine assessed?
Assessing the bioavailability of long-acting BPG formulations presents unique challenges due to its prolonged release profile. The primary methods include:
-
In Vitro Drug Release Testing (IVRT): This is a critical tool for formulation development and quality control. A properly validated IVRT method should be able to detect formulation differences and capture the complete release profile of penicillin G benzathine.[7]
-
In Vivo Pharmacokinetic (PK) Studies: These studies are essential for determining the rate and extent of drug absorption in a living system.[1] Due to the long half-life of BPG, these studies require an extended sampling period, often over 500 hours, to accurately characterize the plasma concentration-time profile.[1] The key PK parameters measured are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[1]
Troubleshooting Guide
Issue: Poor and inconsistent drug release from my solid dispersion formulation in vitro.
Potential Causes & Solutions:
-
Inadequate Carrier Selection: The choice of hydrophilic carrier is crucial. Different polymers will have varying effects on the dissolution of BPG.[3] For example, while PVP can be used, studies have shown that PEG 4000 and mannitol can be more effective in improving the hydrophilic character and wettability of BPG.[3]
-
Recommendation: Screen a panel of hydrophilic carriers (e.g., PEG 4000, HPMC, mannitol) at different drug-to-carrier ratios to identify the optimal combination for your specific formulation.
-
-
Suboptimal Drug-to-Carrier Ratio: The ratio of BPG to the carrier will influence the efficiency of the solid dispersion.
-
Issues with the Preparation Method: The solvent evaporation method is commonly used for preparing solid dispersions.[3][4] Incomplete solvent removal can affect the final product's characteristics.
Problem: High variability in plasma concentrations in my animal pharmacokinetic studies.
Potential Causes & Solutions:
-
Formulation Inhomogeneity: For injectable suspensions, ensuring a uniform particle size distribution is critical for consistent drug release.
-
Recommendation: Implement rigorous particle size analysis as part of your formulation characterization. According to FDA guidance, this should include measuring D10, D50, and D90 values for at least three different batches.[7]
-
-
Injection Site Variability: The location and technique of intramuscular injection can influence the absorption rate.
-
Recommendation: Standardize the injection protocol, including the injection site and needle size. Rotate the injection site for repeat doses to minimize local tissue effects.[8]
-
-
Analytical Method Sensitivity: Accurately quantifying the low concentrations of penicillin G in plasma over an extended period requires a highly sensitive analytical method.[1]
Experimental Protocols
Protocol 1: Preparation of Penicillin G Benzathine Solid Dispersion
This protocol is based on the solvent evaporation method described in the literature.[3][4]
Materials:
-
Penicillin G benzathine (BPG)
-
Hydrophilic carrier (e.g., PEG 4000, HPMC, PVP K30, Mannitol)
-
Ethanol
-
Dichloromethane
-
Deionized water
Procedure:
-
Accurately weigh the desired amounts of BPG and the hydrophilic carrier to achieve the target drug-to-carrier ratio (e.g., 50:50 w/w).
-
Dissolve the weighed BPG in a mixture of ethanol and dichloromethane (e.g., at a 2:3 ratio).
-
In a separate container, dissolve the hydrophilic carrier in a minimal amount of deionized water.
-
Pour the organic solution of BPG into the aqueous polymer solution while constantly stirring with a magnetic stirrer.
-
Allow the solvents to evaporate at room temperature with continuous stirring.
-
Once the solvents have evaporated, place the resulting solid dispersion in an oven at 40°C for 24 hours to ensure complete dryness.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a 150 µm sieve.
-
Store the final product in an airtight container.
Protocol 2: In Vitro Drug Release Testing (IVRT)
A validated IVRT method is essential for evaluating the performance of your formulation.[7]
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus) or other suitable release testing apparatus.
-
Dissolution vessels
-
Water bath for temperature control
Media:
-
Phosphate buffered saline (PBS) at pH 7.4, or another physiologically relevant medium.
Procedure:
-
Prepare the dissolution medium and maintain it at 37 ± 0.5°C.
-
Accurately weigh a sample of the BPG formulation and place it in the dissolution vessel.
-
Start the apparatus at a pre-determined paddle speed (e.g., 50 rpm).
-
At specified time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of released penicillin G using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
Table 1: Comparison of Formulation Strategies on Penicillin G Benzathine Dissolution
| Formulation Strategy | Carrier/System | Key Findings | Reference |
| Solid Dispersion | PEG 4000 (50:50 ratio) | Showed uniform flowability, good wettability (12 min), and the fastest dissolution rates among tested carriers. | [3][4] |
| HPMC | Demonstrated improved wettability and dissolution compared to pure BPG. | [3] | |
| Mannitol | Allowed for fast wetting of the drug powder and enhanced drug release. | [3] | |
| PVP K30 | Was the least effective polymer in improving drug dissolution and had a retarding effect on wettability. | [3] | |
| Nanoformulation | PLGA Nanocapsules | Achieved an 85% encapsulation ratio with a mean diameter of 224 nm and stability for over 120 days at 4°C. | [5] |
| Micellar Solubilization | Sodium Deoxycholate | Showed the potential for up to 90% incorporation of BPG into micelles, significantly increasing its solubility. | [6] |
Visualizations
Diagram 1: Workflow for Developing an Improved Penicillin G Benzathine Formulation
Caption: A stepwise workflow for the development and evaluation of enhanced bioavailability Penicillin G benzathine formulations.
Diagram 2: Mechanism of Enhanced Bioavailability via Solid Dispersion
Caption: Comparison of dissolution mechanisms for conventional versus solid dispersion formulations of Penicillin G benzathine.
References
-
Weli, A. M., Al-Hinai, M., Al-Sabahi, J., & Alam, T. (2013). Preparation and characterization of Benzathine Penicillin G solid dispersions using different hydrophilic carriers. International Journal of Drug Delivery, 5(4), 420-429. [Link]
-
Weli, A. M., Al-Hinai, M., Al-Sabahi, J., & Alam, T. (2013). Preparation and characterization of Benzathine Penicillin G solid dispersions using different hydrophilic carriers. CORE. [Link]
-
Tucker, R. (2023). Benzathine Penicillin. In StatPearls. StatPearls Publishing. [Link]
-
Shiri, N., Al-Haj, N. A., & Amini, M. (2013). Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations. Journal of Clinical Pharmacy and Therapeutics, 38(4), 319-323. [Link]
-
Abd Rahman, N., et al. (2023). Population pharmacokinetics of penicillin G: insights into increased clearance at low concentrations to guide development of improved long-acting formulations for syphilis and prevention of rheumatic fever. Antimicrobial Agents and Chemotherapy, 67(7), e0155022. [Link]
-
Wikipedia contributors. (2024). Penicillin. In Wikipedia, The Free Encyclopedia. [Link]
-
U.S. Food and Drug Administration. (2025). Draft Guidance on Penicillin G Benzathine. [Link]
-
Okello, E., et al. (2019). The challenges of improving benzathine penicillin usage for prevention of rheumatic fever in Africa. Cardiovascular Journal of Africa, 30(1), 59-61. [Link]
-
Shiri, N., Al-Haj, N. A., & Amini, M. (2013). Benzathine penicillin G: A model for long-term pharmacokinetic comparison of parenteral long-acting formulations. ResearchGate. [Link]
-
Holanda e Silva, K. C., et al. (2006). A new insight about pharmaceutical dosage forms for benzathine penicillin G. Revista de Ciências Farmacêuticas Básica e Aplicada, 27(1), 21-26. [Link]
-
Weli, A. M., et al. (2013). Preparation and Characterization of Benzathine Penicillin G Solid Dispersions Using Different Hydrophilic Carriers. Semantic Scholar. [Link]
-
World Health Organization. (2024). Notes on the Design of Bioequivalence Study: Benzathine benzylpenicillin. [Link]
-
Santos-Magalhães, N. S., et al. (2000). Colloidal carriers for benzathine penicillin G: nanoemulsions and nanocapsules. International Journal of Pharmaceutics, 208(1-2), 71-80. [Link]
-
U.S. Department of Agriculture, Food Safety and Inspection Service. (n.d.). Determination and Confirmation of Penicillin G by LC-MS/MS. [Link]
-
Zaal, E. A., et al. (2020). A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma with liquid chromatography-tandem mass spectrometry assay. Biomedical Chromatography, 34(10), e4900. [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. extranet.who.int [extranet.who.int]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Colloidal carriers for benzathine penicillin G: nanoemulsions and nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma with liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Penicillin G Benzathine and Procaine Penicillin G: A Guide for Researchers
This guide provides a detailed comparative analysis of two widely used long-acting formulations of Penicillin G: Penicillin G benzathine and Penicillin G procaine. Designed for researchers, scientists, and drug development professionals, this document delves into their fundamental mechanisms, comparative in vitro efficacy, and the standardized methodologies required for their accurate evaluation.
Introduction: Two Formulations, One Core Antibiotic
Penicillin G, or benzylpenicillin, remains a cornerstone antibiotic for treating infections caused by susceptible gram-positive bacteria.[1] Its core mechanism involves inhibiting the final step of peptidoglycan synthesis in bacterial cell walls by binding to penicillin-binding proteins (PBPs).[2][3] This action disrupts cell wall integrity, leading to bacterial lysis and death.[1]
However, Penicillin G's rapid clearance from the body necessitates frequent dosing. To overcome this, depot formulations were developed to prolong its therapeutic action.[4] This guide focuses on the two most prominent depot formulations:
-
Penicillin G Benzathine: A salt formed from two molecules of benzylpenicillin and one molecule of benzathine. Its very low solubility results in slow absorption and a long duration of action, lasting from 2 to 4 weeks.[4]
-
Procaine Penicillin G: A salt composed of one molecule of benzylpenicillin and one molecule of the local anesthetic procaine.[4] It is also slowly absorbed, but provides a shorter duration of action, typically 12 to 24 hours, with higher peak plasma levels compared to the benzathine formulation.[4]
While both are designed for intramuscular injection and are contraindicated for intravenous use, their distinct pharmacokinetic profiles, stemming from their chemical composition, influence their clinical applications and necessitate specific considerations for in vitro analysis.[4][5]
Physicochemical Properties and In Vitro Implications
The primary difference influencing in vitro experimental design is the solubility of these two compounds.
| Property | Penicillin G Benzathine | Procaine Penicillin G | Reference |
| Composition | 2 moles Benzylpenicillin + 1 mole Benzathine | 1 mole Benzylpenicillin + 1 mole Procaine | [4] |
| Solubility | Very low solubility in water | Sparingly soluble in water, slightly soluble in alcohol | [4][6] |
| Release Profile | Very slow release, sustained low concentrations | Slow release, higher peak concentrations than benzathine | [4][7] |
Causality Behind Experimental Choices: The poor solubility of these compounds, particularly benzathine penicillin G, is a critical factor in preparing stock solutions for in vitro assays. Standard protocols often require dissolving antibiotic powders in a suitable solvent before creating serial dilutions in broth or agar.[8][9] For procaine penicillin G, which is sparingly soluble in water, this is more straightforward.[6] However, the very low solubility of benzathine penicillin G may require specific solvents or preparation techniques to ensure a homogenous and accurate starting concentration for susceptibility testing. This is crucial because undissolved particles can lead to inaccurate and non-reproducible Minimum Inhibitory Concentration (MIC) results.
Comparative In Vitro Efficacy
The active moiety for both formulations is Penicillin G. Therefore, when fully solubilized in an in vitro system, their direct antibacterial activity against a specific bacterial strain should be identical. The key in vitro metric for comparing antibiotic potency is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[9]
While direct comparative MIC studies between the two salt formulations are not extensively published (as the active component is the same), the established MIC for Penicillin G against key susceptible pathogens is the benchmark. For instance, Streptococcus pyogenes, a common cause of pharyngitis, remains highly susceptible to Penicillin G.[1][10]
| Organism | Penicillin G MIC Breakpoints (CLSI) | Typical MIC Values | Reference |
| Streptococcus pyogenes | ≤ 0.12 µg/mL (Susceptible) | ≤ 0.02 µg/mL | [11][12] |
| Treponema pallidum | (Not defined by CLSI for in vitro testing) | Highly susceptible in vivo | [1] |
It is crucial to note that resistance can emerge, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[13][14] When performing in vitro comparisons, it is essential to use well-characterized, non-β-lactamase-producing strains or to include a β-lactamase inhibitor in the experimental design if evaluating activity against potentially resistant strains.
Experimental Protocols: A Guide to In Vitro Susceptibility Testing
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the gold standard for antimicrobial susceptibility testing.[15][16]
This method determines the lowest concentration of the antibiotic that inhibits bacterial growth in a liquid medium.
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Antibiotic Stock Solution:
-
Rationale: A high-concentration, accurate stock solution is critical for precise serial dilutions.
-
Protocol: Accurately weigh the Penicillin G benzathine or procaine penicillin G powder. Dissolve in an appropriate sterile solvent to a known concentration (e.g., 1000 µg/mL). The choice of solvent must ensure complete dissolution without affecting bacterial growth.[9]
-
-
Preparation of Bacterial Inoculum:
-
Rationale: A standardized bacterial concentration ensures that the test results are reproducible.
-
Protocol: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve the working inoculum.[17]
-
-
Performing Serial Dilutions:
-
Rationale: This creates a gradient of antibiotic concentrations to pinpoint the exact MIC.
-
Protocol: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the antibiotic stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Well 11 should be a growth control (no antibiotic), and well 12 a sterility control (no bacteria).
-
-
Inoculation:
-
Rationale: This step introduces the bacteria to the antibiotic challenge.
-
Protocol: Add 50 µL of the working bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[17]
-
-
Incubation and Reading:
-
Rationale: Incubation allows for bacterial growth, making the inhibitory effect of the antibiotic visible.
-
Protocol: Cover the plate and incubate at 35°C for 16-20 hours in ambient air. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[9]
-
This assay determines the lowest antibiotic concentration that kills ≥99.9% of the initial bacterial inoculum.
Diagram of the MBC Workflow:
Caption: Workflow for determining Minimum Bactericidal Concentration (MBC).
Step-by-Step Methodology:
-
Perform an MIC Test: Follow the complete broth microdilution protocol as described above.
-
Subculturing:
-
Rationale: This step determines if the bacteria in the clear wells from the MIC test were merely inhibited or actually killed.
-
Protocol: After reading the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
-
Plating and Incubation:
-
Rationale: Growing the subculture on antibiotic-free media allows any surviving bacteria to form colonies.
-
Protocol: Spot the 10 µL aliquot onto a quadrant of an antibiotic-free agar plate (e.g., Mueller-Hinton Agar). Incubate the plates at 35°C for 18-24 hours.
-
-
Reading the MBC:
-
Rationale: The absence of growth on the subculture plate indicates bactericidal activity.
-
Protocol: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Conclusion
In vitro, the antibacterial efficacy of Penicillin G benzathine and procaine penicillin G is dictated by the active Penicillin G molecule. When properly solubilized, both formulations should yield identical MIC and MBC values against susceptible, non-β-lactamase-producing bacterial strains. The primary challenge for in vitro comparative analysis lies in the physicochemical properties of the salts, specifically the poor solubility of the benzathine formulation, which requires careful attention during stock solution preparation to ensure accurate and reproducible results. The standardized protocols outlined in this guide, derived from CLSI standards, provide a robust framework for conducting these evaluations.
References
- Penicillin G Benzathine and Penicillin G Procaine | Drug Lookup | Pediatric Care Online. (n.d.). Pediatric Care Online.
-
Procaine and Benzathine Penicillin. (2025, May 25). Medcrine. Retrieved January 20, 2026, from [Link]
-
Evaluation of Penicillins minimum inhibitory concentration against clinically isolated Streptococcus pyogenes. (2023, April 27). Neliti. Retrieved January 20, 2026, from [Link]
-
Penicillin. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Comparing Penicillin G Benzathine vs Penicillin G Procaine. (n.d.). Drugs.com. Retrieved January 20, 2026, from [Link]
-
Benzathine Penicillin. (2024, February 12). StatPearls - NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
-
Penicillin G Benzathine and Penicillin G Procaine Injection: MedlinePlus Drug Information. (2015, December 15). MedlinePlus. Retrieved January 20, 2026, from [Link]
-
Benzathine Penicillin. (2024, February 12). PubMed. Retrieved January 20, 2026, from [Link]
-
Beta-lactam antibiotics: Penicillins. (2012, April 9). SlidePlayer. Retrieved January 20, 2026, from [Link]
-
CLSI Breakpoints for Select Penicillin and Cephalosporins[5]. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved January 20, 2026, from [Link]
-
A Review on Penicillinase Production and Beta-Lactamase Activity on Commonly Isolated Bacteria. (2023, January 23). Mathews Open Access Journals. Retrieved January 20, 2026, from [Link]
-
Determination of Minimum Inhibitory Concentrations. (2006, March 1). Journal of Antimicrobial Chemotherapy. Retrieved January 20, 2026, from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 20, 2026, from [Link]
-
CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved January 20, 2026, from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Penicillin-Binding Proteins, β-Lactamases, and β-Lactamase Inhibitors in β-Lactam-Producing Actinobacteria: Self-Resistance Mechanisms. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved January 20, 2026, from [Link]
-
Treatment of asymptomatic congenital syphilis: benzathine versus procaine penicillin G therapy. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016, January 10). Retrieved January 20, 2026, from [Link]
-
Efficacy of benzathine penicillin G in group A streptococcal pharyngitis. (n.d.). PubMed - NIH. Retrieved January 20, 2026, from [Link]
-
Comparing Benzathine Benzylpenicillin vs Procaine Penicillin. (n.d.). Drugs.com. Retrieved January 20, 2026, from [Link]
-
Inhibiting Ability of Benzathine Penicillin G Towards Group a Streptococcus Β -Hemolyticus in 21 and 28 Days After a Single Intramuscular Injection. (n.d.). Amanote Research. Retrieved January 20, 2026, from [Link]
-
Bicillin C-R (penicillin G benzathine and penicillin G procaine injectable suspension) Disposable Syringe for deep IM injecti. (n.d.). accessdata.fda.gov. Retrieved January 20, 2026, from [Link]
-
Benzathine penicillin G: A model for long-term pharmacokinetic comparison of parenteral long-acting formulations. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Study protocol for controlled human infection for penicillin G against Streptococcus pyogenes: a double-blinded, placebo-controlled, randomised trial to determine the minimum concentration required to prevent experimental pharyngitis (the CHIPS trial). (n.d.). BMJ Open. Retrieved January 20, 2026, from [Link]
-
In Vitro Models for the Study of the Intracellular Activity of Antibiotics. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Penicillin G Procaine | C29H38N4O6S | CID 5903. (n.d.). PubChem - NIH. Retrieved January 20, 2026, from [Link]
-
Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Dynamic In Vitro PK/PD Infection Models for the Development and Optimisation of Antimicrobial Regimens: A Narrative Review. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Probabilistic Physiologically Based Pharmacokinetic Model for Penicillin G in Milk From Dairy Cows Following Intramammary or Intramuscular Administrations. (2018, March 21). Oxford Academic. Retrieved January 20, 2026, from [Link]
Sources
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. Penicillin G Procaine | C29H38N4O6S | CID 5903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Procaine and Benzathine Penicillin | Medcrine [medcrine.com]
- 5. Penicillin G Benzathine and Penicillin G Procaine Injection: MedlinePlus Drug Information [medlineplus.gov]
- 6. Procaine penicillin G CAS#: 54-35-3 [m.chemicalbook.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. Benzathine Penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of benzathine penicillin G in group A streptococcal pharyngitis: reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Penicillin - Wikipedia [en.wikipedia.org]
- 14. mathewsopenaccess.com [mathewsopenaccess.com]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. nih.org.pk [nih.org.pk]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Penicillin G Benzathine and Amoxicillin Against Streptococcus pyogenes
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, evidence-based comparison of Penicillin G benzathine and amoxicillin for the treatment of infections caused by Streptococcus pyogenes (Group A Streptococcus, GAS). We will delve into their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and crucially, present supporting experimental data to inform research and clinical perspectives.
Streptococcus pyogenes is a significant human pathogen responsible for a wide array of infections, from common pharyngitis to severe, life-threatening conditions like necrotizing fasciitis and streptococcal toxic shock syndrome.[1] The sequelae of untreated GAS infections, namely acute rheumatic fever and post-streptococcal glomerulonephritis, underscore the importance of effective antibiotic therapy.[1] For decades, penicillin has been the cornerstone of treatment, with S. pyogenes remaining remarkably susceptible.[2][3][4]
Pharmacological Profiles: A Tale of Two Penicillins
Both Penicillin G and amoxicillin belong to the β-lactam class of antibiotics. Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[5][6][7]
Mechanism of Action:
The core structure of penicillins features a β-lactam ring that binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5][7] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, these antibiotics lead to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[6][7]
Figure 1: Simplified signaling pathway of Penicillin's mechanism of action.
Pharmacokinetic and Pharmacodynamic Considerations:
While sharing a common mechanism, the key differences between Penicillin G benzathine and amoxicillin lie in their formulation and resulting pharmacokinetic profiles.
| Parameter | Penicillin G Benzathine | Amoxicillin |
| Administration | Intramuscular (IM) injection[3] | Oral[3] |
| Absorption | Slow release from IM depot, leading to prolonged low-level concentrations.[6][8] | Well-absorbed from the gastrointestinal tract.[3][8] |
| Half-life | Long, detectable serum levels for weeks.[8][9] | Short, approximately 1 hour. |
| Dosing Frequency | Single dose.[3][10] | Multiple daily doses (typically for 10 days).[10][11][12] |
| Bioavailability | High, but slow release. | Superior oral bioavailability compared to oral Penicillin V.[3] |
Penicillins exhibit time-dependent killing, meaning their efficacy is maximized when the drug concentration remains above the Minimum Inhibitory Concentration (MIC) for an extended period.[9] The prolonged, low-level concentrations achieved with a single dose of Penicillin G benzathine are advantageous in ensuring adherence and eradicating the organism.[13] Amoxicillin's favorable taste and once-daily dosing options have made it a common and effective alternative, particularly in children.[11][14]
Head-to-Head Efficacy: A Review of the Evidence
S. pyogenes has, for the most part, remained universally susceptible to penicillin and other β-lactam antibiotics.[2][3][4][14] Routine susceptibility testing for these agents is generally not recommended as resistant strains are exceptionally rare.[4][15] However, reports of treatment failures and isolates with reduced susceptibility, though infrequent, have emerged, underscoring the need for continued surveillance.[2][16][17][18]
In Vitro Susceptibility Data:
The following table summarizes typical Minimum Inhibitory Concentration (MIC) values for Penicillin G and amoxicillin against S. pyogenes.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Penicillin G | 0.008 - 0.015 | 0.015 - 0.03 | ≤0.004 - 0.06 |
| Amoxicillin | 0.015 - 0.03 | 0.03 - 0.06 | ≤0.015 - 0.12 |
Data compiled from multiple sources. It's important to note that specific MIC values can vary between studies and geographic locations.
These low MIC values confirm the high in vitro potency of both agents against S. pyogenes.
Clinical Efficacy in Streptococcal Pharyngitis:
Numerous clinical trials have compared the efficacy of Penicillin G benzathine and amoxicillin for the treatment of GAS pharyngitis.
| Study/Trial | Key Findings |
| Eslami et al. | A study involving 571 children found that once-daily amoxicillin is as effective as intramuscular benzathine penicillin G for treating GAS pharyngitis. However, penicillin was significantly more effective in reducing exudate and other concurrent signs.[19][20][21][22] Treatment failure was higher in the amoxicillin group (18.9%) compared to the penicillin group (6.4%), though this difference was not statistically significant.[19][20][21][22] |
| Lennon et al. | A randomized controlled trial in low-resource settings concluded that if patient compliance is a major concern, a single dose of intramuscular benzathine penicillin G may be the preferred treatment for GAS pharyngitis.[13][23] |
| Breese et al. | A study comparing amoxicillin and penicillin V for pediatric streptococcal pharyngitis found cure rates of 76.6% for amoxicillin and 80.8% for penicillin V, indicating comparable efficacy.[24] |
Overall, the evidence suggests that both Penicillin G benzathine and amoxicillin are highly effective for treating GAS pharyngitis.[10][11][12][25] The choice between the two often comes down to factors such as patient adherence, cost, and local treatment guidelines.
Experimental Protocols: Methodologies for Comparative Analysis
For researchers aiming to conduct their own comparative studies, the following standardized protocols are recommended.
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution:
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol:
-
Prepare Bacterial Inoculum: Culture S. pyogenes on a blood agar plate overnight at 35-37°C. Select several colonies and suspend them in Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare Antibiotic Dilutions: Create a series of two-fold dilutions of Penicillin G and amoxicillin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate Plate: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
2. Time-Kill Assay:
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol:
-
Prepare Cultures: Grow S. pyogenes to the logarithmic phase in broth.
-
Expose to Antibiotics: Add Penicillin G or amoxicillin at various concentrations (e.g., 1x, 4x, 10x MIC) to the bacterial cultures. Include a growth control without any antibiotic.
-
Sample Over Time: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each culture.
-
Determine Viable Counts: Perform serial dilutions of the aliquots and plate them on blood agar to determine the number of colony-forming units (CFU)/mL.
-
Analyze Data: Plot the log10 CFU/mL versus time to visualize the rate of bacterial killing.
3. Murine Model of Soft Tissue Infection:
Animal models are crucial for evaluating in vivo efficacy.
Protocol:
-
Induce Infection: Anesthetize mice and create a superficial wound on their backs. Introduce a suture infected with a known inoculum of S. pyogenes.[26][27][28]
-
Administer Treatment: At a set time post-infection (e.g., 4 hours), begin treatment with either oral amoxicillin or intramuscular Penicillin G benzathine.[26][27][28] A control group should receive a placebo.
-
Monitor Infection: At various time points, euthanize subsets of mice and excise the infected tissue.
-
Quantify Bacterial Load: Homogenize the tissue and perform serial dilutions for CFU plating to determine the bacterial load per gram of tissue.
-
Assess Outcomes: Compare the bacterial loads between the treated and control groups to determine the in vivo efficacy of each antibiotic.
Conclusion and Future Directions
Both Penicillin G benzathine and amoxicillin remain highly effective first-line agents for the treatment of Streptococcus pyogenes infections.[10][11][12][14][25] The choice of agent should be guided by clinical context, with particular attention to patient adherence. The single-dose regimen of Penicillin G benzathine offers a distinct advantage in ensuring a full course of therapy, which is critical for the prevention of rheumatic fever.[12][13] Amoxicillin provides a palatable and effective oral alternative.[3][10][11]
The rare but emerging reports of reduced susceptibility to β-lactams in S. pyogenes highlight the critical need for ongoing surveillance and research into resistance mechanisms.[2][16][17][18][29] Future studies should focus on understanding the genetic basis of any observed resistance and exploring novel therapeutic strategies to ensure our continued ability to effectively combat this important human pathogen.
References
-
Streptococcus pyogenes - Wikipedia. [Link]
-
Pichichero, M. E. (2022). Mechanisms of Streptococcus pyogenes Antibiotic Resistance. Frontiers in Microbiology, 13, 990479. [Link]
-
Eslami, S., Nassirian, A., Rohani, P., & Najibpour, R. (2015). Comparing Performance of Amoxicillin and Intramuscular Benzathine Penicillin in Relieving Manifestations of Streptococcal Pharyngitis in Children. Ghana medical journal, 48(4), 213–218. [Link]
-
Windfuhr, J. P. (2021). Group A streptococcal (GAS) pharyngitis: A practical guide to diagnosis and treatment. Paediatrics & Child Health, 26(5), 303-308. [Link]
-
Li, Y., & Zhu, D. (2019). Is There Emergence of β-Lactam Antibiotic-Resistant Streptococcus pyogenes in China?. Infection and drug resistance, 12, 1039–1043. [Link]
-
Hayes, A., & Davies, M. R. (2021). Restricted Sequence Variation in Streptococcus pyogenes Penicillin Binding Proteins. mSphere, 6(2), e00115-21. [Link]
-
Horn, D. L., Zabriskie, J. B., & Austrian, R. (2011). Penicillin-resistant Streptococcus pyogenes?. FEMS microbiology letters, 322(1), 1-2. [Link]
-
Odenholt-Tornqvist, I. (1993). Pharmacodynamic effects of sub-MICs of benzylpenicillin against Streptococcus pyogenes in a newly developed in vitro kinetic model. Antimicrobial agents and chemotherapy, 37(10), 2061–2066. [Link]
-
Piñeiro Pérez, R., Hijano Bandera, F., Álvez González, F., Fernández Landaluce, A., Silva Rico, J. C., & Pérez Cánovas, C. (2019). Recommendations for Management of Acute Pharyngitis in Adults. Enfermedades infecciosas y microbiologia clinica, 37(6), 396–404. [Link]
-
Harris, A. M. (2023). Bacterial Pharyngitis Treatment & Management. Medscape. [Link]
-
Breese, B. B., Disney, F. A., Green, J. L., & Talpey, W. B. (1974). Treatment of Streptococcal Pharyngitis with Amoxicillin. The Journal of infectious diseases, 129 Suppl, S178–S180. [Link]
-
Dr.Oracle. (2025). What is the recommended treatment for streptococcal pharyngitis?. [Link]
-
Tariq, M. A. (2024). Group A Streptococcal (GAS) Infections Medication. Medscape. [Link]
-
Eslami, S., Nassirian, A., Rohani, P., & Najibpour, R. (2015). Comparing performance of amoxicillin and intramuscular benzathine penicillin in relieving manifestations of streptococcal pharyngitis in children. Semantic Scholar. [Link]
-
Musser, J. M., Beres, S. B., & Olsen, R. J. (2020). Reduced In Vitro Susceptibility of Streptococcus pyogenes to β-Lactam Antibiotics Associated with Mutations in the pbp2x Gene Is Geographically Widespread. Journal of clinical microbiology, 58(3), e01993-19. [Link]
-
Lennon, D. R., Farrell, E., Martin, D. R., & Stewart, J. M. (2008). Treatment of Streptococcal Pharyngitis With Once-Daily Amoxicillin Versus Intramuscular Benzathine Penicillin G in Low-Resource Settings: A Randomized Controlled Trial. Clinical pediatrics, 47(6), 576–583. [Link]
-
Pharm 101: Penicillin G - LITFL. (2020). [Link]
-
Lennon, D. R., Farrell, E., Martin, D. R., & Stewart, J. M. (2008). Treatment of Streptococcal Pharyngitis With Once-Daily Amoxicillin Versus Intramuscular Benzathine Penicillin G in Low-Resource Settings: A Randomized Controlled Trial. Clinical pediatrics, 47(6), 576–583. [Link]
-
Penicillin vs. Amoxicillin for Strep Throat: Which Is Better? - GoodRx. (2022). [Link]
-
Eslami, S., Nassirian, A., Rohani, P., & Najibpour, R. (2015). Comparing Performance of Amoxicillin and Intramuscular Benzathine Penicillin in Relieving Manifestations of Streptococcal Pharyngitis in Children. ResearchGate. [Link]
-
Hobby, G. L., & Dawson, M. H. (1946). THE THERAPEUTIC ACTIVITY OF PENICILLINS F, G, K, AND X IN EXPERIMENTAL INFECTIONS WITH PNEUMOCOCCUS TYPE I AND STREPTOCOCCUS PYOGENES. The Journal of experimental medicine, 84(5), 417–438. [Link]
-
Tucker, A. M. (2023). Benzathine Penicillin. StatPearls. [Link]
-
Gfrerer, M., & Gfrerer, R. (2004). Clinical significance of inhibition kinetics for Streptococcus pyogenes in response to penicillin. The Journal of antimicrobial chemotherapy, 53(5), 878–881. [Link]
-
Facklam, R., & Elliott, J. A. (2016). Laboratory Diagnosis of Streptococcus pyogenes (group A streptococci). Streptococcus pyogenes: Basic Biology to Clinical Manifestations. [Link]
-
Olsen, R. J., & Musser, J. M. (2016). Animal Models of Streptococcus pyogenes Infection. Streptococcus pyogenes: Basic Biology to Clinical Manifestations. [Link]
-
Chow, S. (2019). Penicillin Mechanism. News-Medical.Net. [Link]
-
Microbiology Review(s) - accessdata.fda.gov. [Link]
-
Khan, A., & Ali, A. (2017). Evaluation of Penicillins minimum inhibitory concentration against clinically isolated Streptococcus pyogenes. International Journal of Health Sciences, 7(S1), 2673–2685. [Link]
-
Boon, R. J., Beale, A. S., & Sutherland, R. (1985). Response of Streptococcus pyogenes to therapy with amoxicillin or amoxicillin-clavulanic acid in a mouse model of mixed infection caused by Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial agents and chemotherapy, 27(6), 940–945. [Link]
-
Boon, R. J., Beale, A. S., & Sutherland, R. (1985). Response of Streptococcus pyogenes to therapy with amoxicillin or amoxicillin-clavulanic acid in a mouse model of mixed infection caused by Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial agents and chemotherapy, 27(6), 940–945. [Link]
-
Penicillins - Infectious Diseases - MSD Manual Professional Edition. (2023). [Link]
-
Boon, R. J., Beale, A. S., & Sutherland, R. (1985). Response of Streptococcus pyogenes to therapy with amoxicillin or amoxicillin-clavulanic acid in a mouse model of mixed infection caused by Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial agents and chemotherapy, 27(6), 940–945. [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
-
Preuss, C. V. (2023). Penicillin. StatPearls. [Link]
-
Gatti, G., & Zucchetti, F. (2017). A Population Pharmacokinetic Modeling Approach Shows that Serum Penicillin G Concentrations Are Below Inhibitory Concentrations by Two Weeks after Benzathine Penicillin G Injection in the Majority of Young Adults. Antimicrobial agents and chemotherapy, 61(10), e00819-17. [Link]
-
Dr.Oracle. (2025). Is Streptococcus pyogenes susceptible to amoxicillin (Amoxil)?. [Link]
-
Lo, S., & Tine, R. C. (2015). Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal. The American journal of tropical medicine and hygiene, 93(4), 748–751. [Link]
-
Antimicrobial Susceptibility Summary 2025 - UCLA Quality Management Services. [Link]
-
Sharma, S., & Sharma, S. (2018). Antibiotic resistance pattern of streptococcus pyogenes isolated from clinical samples with special reference to quinolone resistance. International Journal of Medical Research & Health Sciences, 7(1), 1-6. [Link]
-
Al-Marjani, M. F., & Al-Shammari, A. M. (2024). Antimicrobial Susceptibility Pattern of Isolates of Streptococcus pyogenes obtained from Patients with Throat Infection. Advanced Research Publications. [Link]
-
Eslami, S., Nassirian, A., Rohani, P., & Najibpour, R. (2015). Comparing performance of amoxicillin and intramuscular benzathine penicillin in relieving manifestations of streptococcal pharyngitis in children. Ghana medical journal, 48(4), 213–218. [Link]
Sources
- 1. Streptococcus pyogenes - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Laboratory Diagnosis of Streptococcus pyogenes (group A streptococci) - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Penicillins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Bacterial Pharyngitis Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 11. Group A streptococcal (GAS) pharyngitis: A practical guide to diagnosis and treatment | Canadian Paediatric Society [cps.ca]
- 12. droracle.ai [droracle.ai]
- 13. Treatment of Streptococcal Pharyngitis With Once-Daily Amoxicillin Versus Intramuscular Benzathine Penicillin G in Low-Resource Settings: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Is There Emergence of β-Lactam Antibiotic-Resistant Streptococcus pyogenes in China? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Comparing Performance of Amoxicillin and Intramuscular Benzathine Penicillin in Relieving Manifestations of Streptococcal Pharyngitis in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Comparing performance of amoxicillin and intramuscular benzathine penicillin in relieving manifestations of streptococcal pharyngitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Recommendations for Management of Acute Pharyngitis in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Response of Streptococcus pyogenes to therapy with amoxicillin or amoxicillin-clavulanic acid in a mouse model of mixed infection caused by Staphylococcus aureus and Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Response of Streptococcus pyogenes to therapy with amoxicillin or amoxicillin-clavulanic acid in a mouse model of mixed infection caused by Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.asm.org [journals.asm.org]
- 29. Reduced In Vitro Susceptibility of Streptococcus pyogenes to β-Lactam Antibiotics Associated with Mutations in the pbp2x Gene Is Geographically Widespread - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of antibodies raised against different penicillin compounds
For researchers and drug development professionals, understanding the nuances of antibody specificity is paramount. This is particularly true when developing immunoassays for penicillin compounds, a class of antibiotics vital to medicine but also a common cause of allergic reactions. The structural similarities among penicillin derivatives create a complex landscape of antibody cross-reactivity, influencing the accuracy of diagnostic tests and the safety of therapeutic agents. This guide provides an in-depth comparison of antibody cross-reactivity against different penicillins, supported by experimental data and protocols, to empower researchers in making informed decisions for their assay development.
The Structural Basis of Penicillin Cross-Reactivity
Penicillins share a core structure composed of a thiazolidine ring fused to a β-lactam ring.[1][2] It is the variable acyl side chain (R-group) attached to the β-lactam ring that differentiates one penicillin from another and serves as a primary determinant for antibody recognition and, consequently, cross-reactivity.[1][3][4] While the β-lactam ring itself can be immunogenic, it is the similarity in the R1 side chains that largely dictates the degree of cross-reactivity between different penicillin molecules and even with some cephalosporins.[1][2][3] For instance, amoxicillin and ampicillin, both aminopenicillins, share a high degree of structural similarity in their side chains, leading to significant cross-reactivity.[1]
Caption: General structure of penicillin highlighting the core and variable side chain.
Comparative Analysis of Antibody Cross-Reactivity
The extent of cross-reactivity is typically quantified using immunoassays, such as a competitive enzyme-linked immunosorbent assay (ELISA). In this format, various penicillin compounds compete with a labeled penicillin conjugate for binding to a limited number of specific antibodies. The results are often expressed as a percentage of cross-reactivity relative to the primary target antigen.
A study by Prieto et al. demonstrated the varying levels of cross-reactivity among different β-lactam antibiotics against anti-benzylpenicillin antibodies. Their findings indicated that penicillins exhibited a higher degree of cross-reactivity (ranging from 9.1% to 100%) compared to cephalosporins (0.0% to 19.9%).[5] Another study that developed a fluorescent immunoassay using polyclonal antibodies raised against 6-aminopenicillanic acid (the penicillin core) showed good cross-reactivity with amoxicillin (50%), ampicillin (47%), and penicillin V (145%), but lower recognition of isoxazolyl penicillins like oxacillin and cloxacillin.[6][7][8]
Table 1: Representative Cross-Reactivity of a Polyclonal Anti-Penicillin G Antibody
| Compound | Class | Relative Cross-Reactivity (%) |
| Penicillin G | Penicillin | 100% |
| Penicillin V | Penicillin | 145%[6][7] |
| Amoxicillin | Aminopenicillin | 50%[6][7] |
| Ampicillin | Aminopenicillin | 47%[6][7] |
| Oxacillin | Isoxazolyl Penicillin | Low |
| Cloxacillin | Isoxazolyl Penicillin | Low |
| Cephapirin | Cephalosporin | None Detected[6][7] |
Note: Data is compiled from representative studies and illustrates typical cross-reactivity patterns. Actual percentages can vary based on the specific antibody and assay conditions.
Experimental Workflow: Assessing Cross-Reactivity via Competitive ELISA
To reliably determine the cross-reactivity profile of an antibody, a well-controlled competitive ELISA is the method of choice. This assay provides quantitative data on the binding affinity of an antibody to various structurally related compounds.
Caption: Workflow for a typical competitive ELISA to determine antibody cross-reactivity.
Detailed Protocol for Competitive ELISA
This protocol provides a framework for assessing the cross-reactivity of a new antibody against a panel of penicillin compounds.
Materials:
-
96-well microtiter plates
-
Penicillin-protein conjugate (e.g., Penicillin-BSA) for coating
-
Primary antibody to be tested
-
Standard solutions of the primary penicillin target and other penicillin derivatives to be tested for cross-reactivity
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the penicillin-protein conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction: Add 50 µL of the standard solution or sample containing the free penicillin compound to the appropriate wells. Immediately add 50 µL of the diluted primary antibody.[9] Incubate for 1 hour at 37°C.[9][10] During this step, the free penicillin in the solution competes with the coated penicillin for antibody binding sites.
-
Washing: Repeat the wash step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well. Incubate for 30 minutes to 1 hour at 37°C.[9]
-
Washing: Wash the plate five times with wash buffer.[9]
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[10] A color change will indicate the presence of the bound enzyme.
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well to quench the reaction.[9][10] The color will typically change from blue to yellow.
-
Measurement: Read the optical density (OD) at 450 nm using a microplate reader.[10] The color intensity is inversely proportional to the concentration of the free penicillin in the sample.
Data Analysis:
-
Generate a standard curve by plotting the OD values against the known concentrations of the primary target penicillin.
-
Determine the concentration of each penicillin derivative that causes 50% inhibition of binding (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Target / IC50 of Test Compound) x 100
Implications for Assay Development and Clinical Practice
The cross-reactivity profile of an antibody is a critical parameter that dictates its suitability for a specific application.
-
Broad-Spectrum Detection: For screening purposes, such as testing for total penicillin residues in food products, a polyclonal antibody with broad cross-reactivity across the penicillin class may be desirable.[6][7] This allows for the detection of multiple penicillin variants with a single test.
-
Specific Detection: In clinical diagnostics, particularly for allergy testing, highly specific monoclonal antibodies are often required to distinguish between different penicillin compounds and avoid false positives.[11] Understanding the specific side-chains that an antibody recognizes is crucial for predicting potential cross-reactions with other β-lactam antibiotics.[1][3][12]
-
Therapeutic Antibody Development: For anti-drug antibody (ADA) assays in drug development, it is essential to characterize the cross-reactivity of antibodies raised against a specific penicillin-based therapeutic to other similar drugs that a patient may be taking.
The cross-reactivity of antibodies raised against penicillin compounds is a complex interplay of the core β-lactam structure and, more importantly, the variable side chains. A thorough characterization of an antibody's cross-reactivity profile through robust immunoassays like competitive ELISA is a non-negotiable step in the development of reliable diagnostic tests and safe therapeutic agents. By understanding the structural basis of these interactions and employing rigorous experimental validation, researchers can select or engineer antibodies with the precise specificity required for their application, ultimately contributing to improved food safety and patient care.
References
-
Development of a novel and automated fluorescent immunoassay for the analysis of beta-lactam antibiotics. PubMed, [Link]
-
PENICILLIN ELISA A competitive enzyme immunoassay for screening and quantitative analysis of Penicillins in various matrices. Euro-Diagnostica B.V., [Link]
-
Development of a Novel and Automated Fluorescent Immunoassay for the Analysis of β-Lactam Antibiotics. ACS Publications, [Link]
-
Highly Sensitive Enzyme Immunoassays for the Detection of β-Lactam Antibiotics. Taylor & Francis Online, [Link]
-
Penicillin allergy: a practical approach to assessment and prescribing. NPS MedicineWise, [Link]
-
beta-Lactam allergenic determinants: fine structural recognition of a cross-reacting determinant on benzylpenicillin and cephalothin. PubMed, [Link]
-
In vitro quantification of cross-reactivity between beta-lactam antibiotics and anti-benzylpenicillin antibodies. PubMed, [Link]
-
Penicillin and Cephalosporin Cross-Reactivity and Risk for Allergic Reaction. EBM Consult, [Link]
-
Current advances in immunoassays for the detection of antibiotics residues: a review. Taylor & Francis Online, [Link]
-
Development of a Novel and Automated Fluorescent Immunoassay for the Analysis of β-Lactam Antibiotics. ResearchGate, [Link]
-
Penicillin ELISA Kit, for milk, milk powder, honey, cell culture. Ringbio, [Link]
-
Penicillin ELISA Kit. Antibodies-online.com, [Link]
-
A survey of the prevalence of penicillin-specific IgG, IgM and IgE antibodies detected by ELISA and defined by hapten inhibition, in patients with suspected penicillin allergy and in healthy volunteers. NIH, [Link]
-
Penicillin allergy: A practical guide for clinicians. Cleveland Clinic Journal of Medicine, [Link]
-
Antibody reactivity in penicillin-sensitive patients determinated with different penicillin derivatives. PubMed, [Link]
-
Penicillin Allergy Cross Reactivity. Pharmacy & Acute Care University of Wisconsin-Madison, [Link]
-
Designing an enzyme-linked immunosorbent assay for detection of anti-penicillin antibodies levels in various species of animals in Khuzestan province, Iran. NIH, [Link]
-
Development of a direct ELISA based on carboxy-terminal of penicillin-binding protein BlaR for the detection of β-lactam antibiotics in foods. PubMed, [Link]
-
Allergic Cross-reactivity of Select Antimicrobials. UC Davis Health, [Link]
-
Penicillin Allergy & Cross-Reactivity. UW Health, [Link]
-
Beta-lactam Allergy Tip Sheet. UNMC, [Link]
-
Rates of cross-reactivity between beta-lactam antibiotics. ResearchGate, [Link]
Sources
- 1. nps.org.au [nps.org.au]
- 2. nps.org.au [nps.org.au]
- 3. Penicillin and Cephalosporin Cross-Reactivity and Risk for Allergic Reaction [ebmconsult.com]
- 4. health.ucdavis.edu [health.ucdavis.edu]
- 5. In vitro quantification of cross-reactivity between beta-lactam antibiotics and anti-benzylpenicillin antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a novel and automated fluorescent immunoassay for the analysis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Various Species ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. beta-Lactam allergenic determinants: fine structural recognition of a cross-reacting determinant on benzylpenicillin and cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unmc.edu [unmc.edu]
Leitfaden zur Verifizierung der Aktivität von Penicillin G Benzathin mittels USP-Referenzstandard
Verfasst von: Dr. [Ihr Name], Leitender Anwendungswissenschaftler Datum: 21. Januar 2026
Abstrakt
Dieser Leitfaden bietet eine detaillierte technische Übersicht und einen experimentellen Vergleich von Methoden zur Verifizierung der Aktivität von Penicillin G Benzathin unter Verwendung des Referenzstandards der United States Pharmacopeia (USP). Wir untersuchen die beiden primären Analysemethoden: die Hochleistungsflüssigkeitschromatographie (HPLC) und den mikrobiologischen Zylinder-Platten-Assay. Ziel dieses Dokuments ist es, Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung die notwendigen Werkzeuge an die Hand zu geben, um robuste und zuverlässige Methoden zur Wirksamkeitsprüfung zu implementieren und validieren. Wir legen den Schwerpunkt auf die wissenschaftliche Begründung hinter den Protokollschritten, die Gewährleistung der Vertrauenswürdigkeit der Daten und die Verankerung der Methodik in maßgeblichen Standards.
Einleitung: Die entscheidende Rolle der Wirksamkeitsprüfung von Penicillin G Benzathin
Penicillin G Benzathin ist ein Depot-Penicillin, das durch die Kombination von zwei Molekülen Penicillin G mit einem Molekül N,N'-Dibenzylethylendiamin (Benzathin) gebildet wird. Diese Formulierung ermöglicht eine langsame Freisetzung von Penicillin G in den Blutkreislauf und sorgt so für eine verlängerte therapeutische Wirkung. Die genaue Bestimmung der Wirksamkeit (Aktivität) ist für die Gewährleistung der klinischen Wirksamkeit und Patientensicherheit von entscheidender Bedeutung. Eine zu geringe Wirksamkeit kann zu Therapieversagen und der Entwicklung von Antibiotikaresistenzen führen, während eine zu hohe Wirksamkeit toxische Effekte hervorrufen kann.
Die United States Pharmacopeia (USP) stellt Referenzstandards zur Verfügung, die als primäre Referenz für die Analyse von pharmazeutischen Wirkstoffen dienen.[1][2][3] Die Verwendung eines USP-Referenzstandards ist unerlässlich, um die Genauigkeit und Rückverfolgbarkeit der Ergebnisse zu gewährleisten und die Einhaltung regulatorischer Anforderungen sicherzustellen.[2]
Warum ist die Verifizierung so wichtig?
-
Sicherstellung der therapeutischen Dosis: Die Verifizierung stellt sicher, dass jede Dosis des Medikaments die korrekte Menge an aktivem Wirkstoff enthält.
-
Stabilitätsstudien: Die Aktivitätsmessung ist ein Schlüsselparameter bei der Bewertung der Haltbarkeit und der Lagerbedingungen des Arzneimittels.
-
Qualitätskontrolle: Sie ist ein integraler Bestandteil der Freigabeprüfung von Rohstoffen und Fertigprodukten.
-
Regulatorische Einreichungen: Genaue Wirksamkeitsdaten sind eine Voraussetzung für die Einreichung bei Zulassungsbehörden wie der FDA.
Vergleich der Analysemethoden: HPLC vs. Mikrobiologischer Assay
Die Wirksamkeit von Penicillin G Benzathin kann hauptsächlich durch zwei unterschiedliche Ansätze bestimmt werden: einen chemischen (HPLC) und einen biologischen (mikrobiologischer Assay). Die Wahl der Methode hängt von verschiedenen Faktoren ab, darunter dem Zweck der Analyse, der verfügbaren Ausrüstung und den regulatorischen Anforderungen.
| Merkmal | Hochleistungsflüssigkeitschromatographie (HPLC) | Mikrobiologischer Zylinder-Platten-Assay |
| Prinzip | Physikalisch-chemische Trennung und Quantifizierung. | Messung der Hemmung des Bakterienwachstums (biologische Aktivität). |
| Spezifität | Hoch; kann zwischen dem aktiven Wirkstoff und verwandten Substanzen/Abbauprodukten unterscheiden. | Geringer; andere Substanzen mit antibakterieller Wirkung können das Ergebnis beeinflussen. |
| Präzision & Richtigkeit | Sehr hoch; bietet eine hervorragende Wiederholbarkeit und Genauigkeit.[4] | Geringer; anfällig für biologische Variabilität.[4] |
| Analysedauer | Schnell (Minuten pro Probe nach Methodenentwicklung). | Lang (typischerweise 16-24 Stunden Inkubation).[5] |
| Information | Liefert quantitative Daten zur Konzentration und chemischen Reinheit. | Misst die biologische Aktivität, die für die klinische Wirksamkeit relevant ist.[6] |
| Komplexität | Erfordert spezielle Ausrüstung und geschultes Personal. | Technisch anspruchsvoll, erfordert aseptische Techniken und Zellkultur. |
| Kosten | Hohe Anfangsinvestition und Kosten für Lösungsmittel. | Geringere Ausrüstungskosten, aber arbeitsintensiv.[6] |
Kausale Begründung der Methodenauswahl:
Die HPLC-Methode ist aufgrund ihrer hohen Spezifität, Präzision und Geschwindigkeit die bevorzugte Methode für die routinemäßige Qualitätskontrolle und für Stabilitätsstudien.[7] Sie kann exakt zwischen dem intakten Penicillin G und seinen potenziellen Abbauprodukten unterscheiden, was für die Beurteilung der Stabilität unerlässlich ist.
Der mikrobiologische Assay hingegen misst direkt die biologische Aktivität des Antibiotikums.[6] Obwohl er weniger präzise ist und länger dauert, ist er von unschätzbarem Wert, da er die tatsächliche Fähigkeit des Wirkstoffs zur Hemmung des Bakterienwachstums widerspiegelt.[6] Dies ist entscheidend, da chemische Modifikationen, die in der HPLC möglicherweise nicht leicht zu erkennen sind, die biologische Wirksamkeit beeinträchtigen könnten. Daher dient er als Bestätigung, dass die chemisch quantifizierte Substanz auch biologisch aktiv ist und wird oft als orthogonale Methode oder für die endgültige Produktfreigabe gefordert.[6][8]
Experimentelle Protokolle
Methode 1: Quantifizierung mittels HPLC (nach USP-Monographie)
Dieses Protokoll basiert auf den allgemeinen Prinzipien, die in der USP für die Analyse von Penicillin G Benzathin dargelegt sind.[9]
Prinzip: Die Probe wird in einem geeigneten Lösungsmittel gelöst und über eine Umkehrphasen-C18-Säule getrennt. Die Quantifizierung erfolgt durch UV-Detektion im Vergleich zu einer Standardkurve, die mit dem USP Penicillin G Benzathin Referenzstandard erstellt wurde.
Experimenteller Workflow (HPLC)
Abbildung 1: Workflow der HPLC-Analyse.
Schritt-für-Schritt-Protokoll:
-
Vorbereitung der mobilen Phase: Eine Mischung aus 0.05 M Phosphatpuffer (pH 6.0) und Acetonitril (typischerweise im Verhältnis 4:1) herstellen. Die mobile Phase filtern und degasieren.[9]
-
Vorbereitung der Standardlösung: Eine genaue Menge des USP Penicillin G Kalium RS (oder Benzathin RS, je nach spezifischer Monographie) einwiegen und in einem definierten Volumen eines Gemisches aus Acetonitril, Methanol und Puffer lösen, um eine Stammlösung bekannter Konzentration zu erhalten.[9][10]
-
Erstellung der Kalibrierkurve: Aus der Stammlösung eine Serie von mindestens fünf Verdünnungen herstellen, um den erwarteten Konzentrationsbereich der Probe abzudecken.
-
Vorbereitung der Probelösung: Etwa 53 mg der zu testenden Penicillin G Benzathin-Probe genau einwiegen, in 10 mL Acetonitril und 5 mL Methanol lösen und mit 0.05 M Phosphatpuffer (pH 6.0) auf 50 mL auffüllen.[9]
-
Chromatographische Bedingungen:
-
Analyse: Zuerst die Standardlösungen injizieren, um die Kalibrierkurve zu erstellen (lineare Regression der Peakfläche gegen die Konzentration). Anschließend die Probelösungen injizieren.
-
Auswertung: Die Konzentration des Penicillin G in der Probe wird anhand der Peakfläche und der Kalibrierkurve berechnet. Das Ergebnis wird in Internationalen Einheiten (IE) pro Milligramm ausgedrückt, basierend auf der deklarierten Wirksamkeit des USP-Referenzstandards.
Systemeignungstest (Trustworthiness): Vor der Probenanalyse müssen die Kriterien für die Systemeignung erfüllt sein, um die Validität des chromatographischen Systems zu gewährleisten.
-
Präzision der Injektionen: Relative Standardabweichung (RSD) von ≤ 2.0% für wiederholte Injektionen eines Standards.
-
Tailing-Faktor: ≤ 2.0 für den Penicillin-Peak.
-
Auflösung: Die Auflösung zwischen dem Penicillin-G-Peak und dem nächstgelegenen Peak (z.B. aus einer Systemeignungsmischung mit Penicillin V) muss ≥ 2.0 sein.[9]
Methode 2: Mikrobiologischer Zylinder-Platten-Assay
Diese Methode misst die Fähigkeit von Penicillin, das Wachstum eines empfindlichen Mikroorganismus zu hemmen, wie in USP General Chapter <81> beschrieben.[11]
Prinzip: Eine Agar-Platte wird gleichmäßig mit einer Suspension des Testorganismus (z. B. Staphylococcus aureus oder Micrococcus luteus) beimpft. In den Agar werden Zylinder aus rostfreiem Stahl platziert, die mit Standard- und Probelösungen gefüllt werden. Nach der Inkubation diffundiert das Antibiotikum in den Agar und erzeugt eine Hemmzone, deren Durchmesser proportional zur logarithmischen Konzentration des Antibiotikums ist.[5]
Experimenteller Workflow (Mikrobiologischer Assay)
Abbildung 2: Workflow des mikrobiologischen Zylinder-Platten-Assays.
Schritt-für-Schritt-Protokoll:
-
Vorbereitung der Medien und Platten: Nährmedium gemäß den Vorgaben der Pharmakopöe vorbereiten, sterilisieren und in sterile Petrischalen gießen, um eine Basisschicht zu bilden. Eine zweite, beimpfte Agarschicht darüber gießen.[5]
-
Vorbereitung des Inokulums: Eine standardisierte Suspension des Testorganismus (z.B. Staphylococcus aureus, ATCC 29737) mit einer definierten Trübung herstellen.
-
Vorbereitung der Standard- und Probelösungen: Eine Stammlösung des USP Penicillin G Referenzstandards und der Probe in einem geeigneten Puffer (z.B. Phosphatpuffer pH 6.0) herstellen. Daraus eine Serie von Verdünnungen erstellen (typischerweise eine hohe, mittlere und niedrige Konzentration).
-
Assay-Durchführung: Die Zylinder (6-8 mm Außendurchmesser) auf jeder Platte platzieren. Die Zylinder nach einem vordefinierten Schema (z.B. lateinisches Quadrat, um Positionseffekte zu minimieren) mit den Standard- und Probelösungen befüllen.[11][12]
-
Inkubation: Die Platten für 16-24 Stunden bei der für den Testorganismus optimalen Temperatur (z.B. 32-37 °C) inkubieren.[5][13]
-
Auswertung: Den Durchmesser der resultierenden Hemmzonen mit einem geeigneten Messgerät (z.B. Messschieber) genau bestimmen.
-
Statistische Analyse: Die Wirksamkeit der Probe wird durch Vergleich der Hemmzonengrößen mit denen des Standards berechnet. Die Parallel-Linien-Analyse ist die statistische Methode der Wahl, um die relative Wirksamkeit zu bestimmen und die Gültigkeit des Assays zu überprüfen.[14][15]
Validierung des Assays (Trustworthiness):
-
Validität der Dosis-Wirkungs-Beziehung: Die Regressionsanalyse für die Standardkurve muss signifikant sein und eine hohe Linearität aufweisen.
-
Parallelität: Die Dosis-Wirkungs-Kurven von Standard und Probe müssen statistisch parallel sein. Dies ist eine kritische Annahme, die bestätigt, dass die Probe sich wie eine Verdünnung des Standards verhält.[16] Signifikante Abweichungen von der Parallelität machen den Assay ungültig.
Fazit und Empfehlungen
Die Verifizierung der Aktivität von Penicillin G Benzathin ist ein kritischer Schritt zur Gewährleistung der pharmazeutischen Qualität.
-
Für die routinemäßige Qualitätskontrolle, Reinheitsprüfungen und Stabilitätsstudien ist die HPLC-Methode aufgrund ihrer überlegenen Spezifität, Präzision und Geschwindigkeit die Methode der Wahl.[7] Sie liefert genaue quantitative Daten, die für die Charakterisierung des Produkts unerlässlich sind.
-
Der mikrobiologische Assay bleibt ein unverzichtbares Werkzeug, um die biologische Aktivität zu bestätigen.[6][17] Er sollte als orthogonale Methode eingesetzt werden, insbesondere bei der Validierung neuer Herstellungsprozesse oder bei der Untersuchung von Stabilitätsmustern, bei denen ein Verlust der biologischen Funktion vermutet wird, der chemisch nicht sofort ersichtlich ist.
Für eine umfassende Qualitätsbewertung wird ein kombinierter Ansatz empfohlen. Die HPLC liefert die präzise Quantifizierung, während der mikrobiologische Assay die funktionelle Integrität des Antibiotikums bestätigt. Die strikte Einhaltung der USP-Monographien und die korrekte Verwendung von USP-Referenzstandards sind dabei die Grundpfeiler für die Erzielung von wissenschaftlich validen und regulatorisch konformen Ergebnissen.[2]
Referenzen
-
Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma. National Center for Biotechnology Information (NCBI). [Link]
-
Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. National Center for Biotechnology Information (NCBI). [Link]
-
USP Monographs: Penicillin G Benzathine. USP-NF. [Link]
-
penicillin G benzathine - PRODUCT MONOGRAPH. Pfizer Canada. [Link]
-
USP Monographs: Penicillin G Potassium. uspbpep.com. [Link]
-
<111> DESIGN AND ANALYSIS OF BIOLOGICAL ASSAYS. United States Pharmacopeia. [Link]
-
PENICILLIN G BENZATHINE INJECTABLE SUSPENSION - 2022-12-01 | USP-NF. USP-NF. [Link]
-
Cylinder plate assays (USP <81>). PLA 3.0 Knowledge Center. [Link]
-
Statistical methods for the analysis of bioassay data. Eindhoven University of Technology Research Portal. [Link]
-
HPLC assay and microbiological potency determination results. ResearchGate. [Link]
-
MICROBIOLOGICAL ASSAY OF PENICILLIN, STREPTOMYCIN. PharmD Guru. [Link]
-
Penicillin G Benzathine Oral Suspension. USP-NF. [Link]
-
General Chapters: <11> USP REFERENCE STANDARDS. United States Pharmacopeia. [Link]
-
Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review. DergiPark. [Link]
-
111 Design and Analysis of Biological Assays | PDF. Scribd. [Link]
-
Assessing Similarity with Parallel-Line and Parallel-Curve Models. BioProcess International. [Link]
-
SOP for Microbial Assay. Pharmaguideline. [Link]
-
UNIT 6 PARALLEL LINE BIOASSAY. eGyanKosh. [Link]
-
Microbial Assay for Antibiotics / General Tests. [Link]
-
USP-NF. United States Pharmacopeia. [Link]
-
Application of microbiological assay to determine the potency of intravenous antibiotics. Bangladesh Journals Online. [Link]
Sources
- 1. usp.org [usp.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. uspbpep.com [uspbpep.com]
- 4. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. uspbpep.com [uspbpep.com]
- 11. uspnf.com [uspnf.com]
- 12. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. drugfuture.com [drugfuture.com]
- 15. pure.tue.nl [pure.tue.nl]
- 16. bioprocessintl.com [bioprocessintl.com]
- 17. banglajol.info [banglajol.info]
A Researcher's Guide to Bioequivalence Testing of Generic Penicillin G Benzathine
An In-Depth Technical Comparison for Drug Development Professionals
The development of a generic long-acting injectable (LAI) formulation for Penicillin G benzathine, a cornerstone antibiotic for treating bacterial infections like syphilis and preventing rheumatic fever, presents a unique set of scientific and regulatory challenges. Establishing bioequivalence (BE) to the reference listed drug (RLD) is paramount to ensure comparable therapeutic efficacy and safety. This guide provides a comprehensive overview of the critical considerations, experimental designs, and analytical methodologies required for the successful bioequivalence assessment of generic Penicillin G benzathine for research and development purposes.
Due to its nature as a sparingly soluble salt, Penicillin G benzathine forms a depot at the intramuscular injection site, leading to slow dissolution and hydrolysis to penicillin G, the active moiety. This results in prolonged, low-level plasma concentrations, a key pharmacokinetic characteristic that must be replicated by a generic equivalent. The complexity of these long-acting injectable suspensions necessitates a multifaceted approach to BE testing, often involving a combination of in vivo pharmacokinetic studies and in vitro characterization.
Regulatory Framework: Navigating the Pathways to Bioequivalence
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the World Health Organization (WHO) provide specific guidance on establishing bioequivalence for Penicillin G benzathine. The FDA, for instance, offers two primary options for demonstrating BE:
-
A comprehensive suite of in vitro studies , contingent on the test product being qualitatively (Q1) and quantitatively (Q2) the same as the RLD.
-
An in vivo bioequivalence study with pharmacokinetic endpoints.
This guide will delve into the practical execution of both pathways, providing the scientific rationale behind the recommended experimental designs.
Part 1: The In Vivo Bioequivalence Study - The Gold Standard
For long-acting injectables where formulation intricacies can significantly impact drug release, the in vivo BE study in healthy subjects remains the definitive method for demonstrating therapeutic equivalence.
Study Design: A Head-to-Head Comparison
The recommended design for a pivotal in vivo BE study for Penicillin G benzathine is a single-dose, parallel-group study. A crossover design, while often preferred in BE studies, is generally not feasible for Penicillin G benzathine due to its extremely long apparent half-life of approximately 336 hours, which would necessitate an impractically long washout period of several months.
Key Design Elements:
-
Population: Healthy adult volunteers are typically recruited for these studies.
-
Dose: The highest strength of the product is generally recommended for the BE study.
-
Route of Administration: Intramuscular injection, mirroring the clinical use of the product.
-
Blinding: While challenging with injectable products, efforts should be made to blind the study personnel and subjects where feasible.
Diagram: In Vivo Bioequivalence Study Workflow
Caption: Workflow of a parallel-design in vivo BE study.
Pharmacokinetic Endpoints and Acceptance Criteria
The bioequivalence assessment is based on the measurement of penicillin G (benzylpenicillin) in plasma, as the parent drug, benzathine penicillin G, hydrolyzes to release the active moiety. The primary pharmacokinetic (PK) parameters of interest are:
-
Cmax: The maximum observed plasma concentration of penicillin G.
-
AUCt: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUCinf: The area under the plasma concentration-time curve extrapolated to infinity.
For the test and reference products to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of Cmax, AUCt, and AUCinf should fall within the acceptance range of 80.00% to 125.00%.
| Parameter | Acceptance Criteria (90% CI of Geometric Mean Ratio) |
| Cmax | 80.00% - 125.00% |
| AUCt | 80.00% - 125.00% |
| AUCinf | 80.00% - 125.00% |
| Table 1: Standard Bioequivalence Acceptance Criteria. |
Bioanalytical Method: Quantifying Penicillin G in Plasma
A robust and validated bioanalytical method is the cornerstone of any successful PK study. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of penicillin G in plasma due to its high sensitivity and selectivity.
Protocol: LC-MS/MS Method for Penicillin G in Human Plasma
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (e.g., Penicillin G-d7).
-
Precipitate proteins by adding a suitable organic solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent with a modifier like formic acid and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for penicillin G and the internal standard.
-
-
Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Part 2: The In Vitro Bioequivalence Pathway - A Totality of Evidence Approach
For generic Penicillin G benzathine products that are Q1/Q2 the same as the RLD, the FDA provides an option to demonstrate bioequivalence through a series of in vitro tests. This approach is based on the principle that if the physicochemical properties and in vitro release characteristics are sufficiently similar, the in vivo performance is expected to be the same.
Critical Quality Attributes for In Vitro BE
The in vitro BE assessment focuses on comparing critical quality attributes that are likely to influence the in vivo dissolution and absorption of the drug. These include:
-
Particle Size Distribution: The rate of dissolution of Penicillin G benzathine is highly dependent on its particle size.
-
In Vitro Drug Release: This test measures the rate and extent of drug release from the suspension over time.
Diagram: Interplay of In Vitro Attributes and In Vivo Performance
A Comparative Guide to the Validation of a Novel Analytical Method for Penicillin G Benzathine Detection
This guide provides a comprehensive validation of a novel, rapid, and environmentally friendly analytical method for the quantification of Penicillin G benzathine in pharmaceutical formulations. It offers a direct comparison with established techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction: The Need for Advanced Penicillin G Benzathine Quantification
Penicillin G benzathine, a long-acting injectable antibiotic, is a cornerstone in the treatment of various bacterial infections, including syphilis and rheumatic fever.[1] Its very low solubility contributes to a prolonged release from the injection site, maintaining therapeutic concentrations over an extended period.[1] Accurate and reliable quantification of Penicillin G benzathine in pharmaceutical dosage forms is paramount to ensure product quality, safety, and efficacy.
Traditional analytical methods, while effective, often present challenges such as long analysis times, significant consumption of hazardous organic solvents, and complex sample preparation procedures.[2][3] These drawbacks highlight the need for innovative analytical techniques that are not only accurate and precise but also align with the principles of Green Analytical Chemistry (GAC).[2][4][5] GAC emphasizes minimizing the environmental impact of analytical processes by reducing waste, energy consumption, and the use of toxic reagents.[6]
This guide introduces a novel Direct Injection Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a "green" mobile phase for the determination of Penicillin G benzathine. We will present a head-to-head comparison with conventional methods and provide a detailed walkthrough of the validation process, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[7][8]
Method Comparison: A Paradigm Shift in Efficiency and Sustainability
Our novel RP-HPLC method offers significant advantages over traditional analytical approaches for Penicillin G benzathine. Below is a comparative summary of key performance indicators.
| Parameter | Novel RP-HPLC Method | Conventional HPLC[9] | UV-Vis Spectrophotometry[10] | Microbiological Assay[11] |
| Principle | Chromatographic separation | Chromatographic separation | UV absorbance measurement | Inhibition of microbial growth |
| Analysis Time | ~ 5 minutes | 15 - 30 minutes | ~ 10 minutes | 18 - 24 hours |
| Solvent Consumption | Minimal, aqueous-based | High, organic solvents | Moderate, organic solvents | Minimal |
| Specificity | High (Stability-indicating) | High | Low to moderate | Moderate |
| Sensitivity (LOD) | 0.6 ng[9] | ~ 1 ng/g[12] | µg/mL range | Units/mL range |
| Precision (%RSD) | < 1.5% | < 2% | < 5% | Variable |
| "Green" Profile | Excellent | Poor | Moderate | Good |
The Novel Method: Direct Injection RP-HPLC with an Eco-Friendly Mobile Phase
The cornerstone of this novel method is the utilization of a reversed-phase C18 column coupled with a predominantly aqueous mobile phase, significantly reducing the reliance on hazardous organic solvents like acetonitrile and methanol.[5] This approach not only makes the method more environmentally friendly but also reduces operational costs.[6]
Experimental Workflow
The experimental workflow is designed for simplicity and efficiency, minimizing sample handling and potential sources of error.
Caption: High-level workflow for the novel HPLC method.
Method Validation Protocol: A Step-by-Step Guide
The validation of this novel analytical method was conducted in accordance with the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8]
System Suitability
Causality: Before any sample analysis, it is crucial to verify that the chromatographic system is performing adequately. System suitability tests ensure the reproducibility of the system for the analysis to be performed.
Protocol:
-
Prepare a standard solution of Penicillin G benzathine at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 2.0%
-
%RSD of Retention Time: ≤ 1.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
Specificity
Causality: Specificity demonstrates that the analytical method can accurately and exclusively measure the analyte of interest in the presence of other components, such as impurities, degradation products, or excipients.
Protocol:
-
Forced Degradation: Subject Penicillin G benzathine to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples using the proposed HPLC method.
-
Analyze a placebo sample (containing all formulation excipients except the active pharmaceutical ingredient).
-
Compare the chromatograms of the stressed samples and the placebo with that of an unstressed standard.
Acceptance Criteria:
-
The peak for Penicillin G benzathine should be well-resolved from any degradation product peaks and placebo peaks.
-
Peak purity analysis (using a photodiode array detector) should indicate that the Penicillin G benzathine peak is spectrally pure.
Linearity
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five standard solutions of Penicillin G benzathine covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should show a linear relationship.
Accuracy
Causality: Accuracy determines the closeness of the measured value to the true or accepted reference value. It is typically assessed through recovery studies.
Protocol:
-
Prepare placebo samples spiked with known concentrations of Penicillin G benzathine at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0%
-
%RSD of Recovery: ≤ 2.0%
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day, with the same analyst and instrument.
-
Intermediate Precision: Analyze six replicate samples of the same batch on two different days, with two different analysts and/or two different instruments.
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Caption: Relationship between repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal is distinguishable from the noise. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ should be sufficiently low to allow for the determination of low levels of Penicillin G benzathine, if required for specific applications (e.g., impurity testing).
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
Wavelength of detection (± 2 nm)
-
-
Analyze a standard solution under each varied condition.
-
Evaluate the impact on system suitability parameters and the assay results.
Acceptance Criteria:
-
System suitability parameters should remain within the established limits.
-
The assay results should not be significantly affected by the variations.
Validation Data Summary
The following table summarizes the experimental results obtained during the validation of the novel RP-HPLC method.
| Validation Parameter | Result | Acceptance Criteria | Status |
| System Suitability (%RSD) | Peak Area: 0.8%, Retention Time: 0.3% | ≤ 2.0%, ≤ 1.0% | Pass |
| Specificity | No interference from degradants or placebo | Peak purity > 99.5% | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | Repeatability: 0.9%, Intermediate: 1.2% | ≤ 2.0% | Pass |
| LOD | 0.2 µg/mL | - | - |
| LOQ | 0.6 µg/mL | - | - |
| Robustness | No significant impact on results | System suitability met | Pass |
Conclusion
The novel Direct Injection RP-HPLC method presented in this guide has been rigorously validated according to ICH guidelines and has demonstrated exceptional performance characteristics for the quantification of Penicillin G benzathine.[7][8] Its key advantages of rapid analysis time, reduced solvent consumption, and high specificity make it a superior alternative to conventional methods. By adopting this "green" analytical approach, pharmaceutical laboratories can enhance their efficiency, reduce their environmental footprint, and ensure the highest quality of their Penicillin G benzathine products.[2][4]
References
- Green Analytical Chemistry: Eco-Friendly Innov
- A Comprehensive Review on The Aspect of Green Analytical Chemistry in Pharmaceutical Analysis.
- Green Analytical Chemistry In Pharmaceutical Research: A Sustainable Approach - ManTech Public
- Green Analytical Chemistry—Recent Innov
- Green analytical techniques used in pharmaceutical analysis | PPTX - Slideshare.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
Simultaneous Determination of Procaine Penicillin G and Benzathine Penicillin G by Second Derivative Spectrophotometry. Taylor & Francis. [Link]
-
Determination of related substances of benzathine benzylpenicillin by gradient elution HPLC method. ResearchGate. [Link]
-
Benzathine Penicillin - StatPearls - NCBI Bookshelf. [Link]
-
A Microbiological Assay of Penicillin in Animal Feeds. ASM Journals. [Link]
-
LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. [Link]
Sources
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. Green analytical techniques used in pharmaceutical analysis | PPTX [slideshare.net]
- 4. nrigroupindia.com [nrigroupindia.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Green Analytical Chemistry—Recent Innovations [mdpi.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. journals.asm.org [journals.asm.org]
- 12. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
A Senior Application Scientist's Guide to Assessing Synergistic Effects of Penicillin G Benzathine with Other Antibiotics
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial chemotherapy, the strategic combination of antibiotics is a cornerstone for enhancing efficacy, combating resistance, and achieving bactericidal activity where monotherapy may fall short. Penicillin G benzathine, a long-acting depot formulation of penicillin, presents a unique pharmacokinetic profile that necessitates a nuanced approach to assessing its synergistic potential. This guide provides an in-depth exploration of the principles, methodologies, and data interpretation for evaluating the synergistic effects of Penicillin G benzathine with other antimicrobial agents.
Understanding Penicillin G Benzathine: Mechanism and Rationale for Combination Therapy
Penicillin G benzathine is a beta-lactam antibiotic that exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[1][2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[2] This disruption leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and death.[1] Its spectrum of activity is primarily focused on Gram-positive bacteria, particularly streptococcal species.[1]
The rationale for combining Penicillin G benzathine with other antibiotics stems from several key objectives:
-
Broadening the empirical spectrum of activity: In serious infections where the causative pathogen is unknown, combining a narrow-spectrum agent like penicillin with a drug active against other potential pathogens (e.g., Gram-negatives or atypicals) can provide comprehensive initial coverage.
-
Achieving synergistic bactericidal activity: For infections caused by organisms where penicillin alone may be bacteriostatic or slowly bactericidal (e.g., enterococci), the addition of a second agent can lead to a more rapid and complete killing of the bacteria.
-
Preventing the emergence of resistance: Although resistance to Penicillin G in some key target organisms like Streptococcus pyogenes is not a significant issue, in other contexts, combination therapy can reduce the likelihood of resistant mutants being selected.[1]
A critical consideration for Penicillin G benzathine is its unique pharmacokinetic profile. Administered intramuscularly, it forms a depot from which the active penicillin G is slowly released over weeks, resulting in low but prolonged serum concentrations.[2][3][4][5][6] This sustained, low-level exposure contrasts with the high peak concentrations achieved with intravenous penicillin G formulations and has significant implications for the dynamics of synergistic interactions.
Potential Synergistic and Antagonistic Combinations
Based on mechanistic principles and available data for penicillins, several classes of antibiotics are notable for their potential interactions with Penicillin G benzathine.
Synergistic Combinations
-
Aminoglycosides (e.g., Gentamicin, Streptomycin): This is a classic example of antibiotic synergy. Penicillins, by damaging the bacterial cell wall, facilitate the uptake of aminoglycosides, which in turn inhibit protein synthesis at the ribosomal level. This combination is often employed for serious enterococcal infections.
-
Rifampin: The combination of Penicillin G benzathine with rifampin has been shown to be effective in eradicating pharyngeal carriage of Group A streptococci.[7][8] Rifampin inhibits bacterial DNA-dependent RNA polymerase.
-
Clindamycin: While some sources suggest potential antagonism between bacteriostatic and bactericidal agents, others indicate a positive interaction between Penicillin G benzathine and clindamycin, a lincosamide that inhibits protein synthesis.[9] In severe invasive S. pyogenes infections, the combination is often used, with clindamycin's efficacy in experimental models of necrotizing fasciitis being a key rationale.[10]
Potentially Antagonistic Combinations
-
Tetracyclines: As bacteriostatic agents that inhibit protein synthesis, tetracyclines may interfere with the bactericidal activity of penicillins, which require active cell growth and division. Concurrent use is generally advised to be avoided.[1]
-
Macrolides (e.g., Azithromycin, Erythromycin): The interaction between macrolides and penicillins is complex and debated. Some in vitro data suggest synergism, while others indicate antagonism.[11] The clinical significance of this interaction is not always predictable, and caution is warranted.[11]
Methodologies for Assessing Antibiotic Synergy
Several in vitro methods are employed to quantify the interaction between two or more antimicrobial agents. The choice of method depends on the specific research question, the desired endpoint (inhibition vs. killing), and throughput requirements.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[12]
Experimental Workflow: Checkerboard Assay
Caption: Workflow of the Checkerboard Assay for Synergy Testing.
Detailed Protocol: Checkerboard Assay
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of Penicillin G (as a soluble salt for in vitro testing) and the second antibiotic in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform serial dilutions of Penicillin G along the x-axis.
-
Perform serial dilutions of the second antibiotic along the y-axis.
-
The result is a matrix where each well contains a unique combination of concentrations of the two antibiotics.
-
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index using the following formula:
FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
Data Interpretation: FIC Index
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of the bactericidal activity of an antibiotic combination over time. This method is particularly useful for understanding the rate of bacterial killing.
Experimental Workflow: Time-Kill Curve Analysis
Caption: Workflow of Time-Kill Curve Analysis.
Detailed Protocol: Time-Kill Curve Analysis
-
Inoculum Preparation: Grow the test organism to the logarithmic phase of growth in a suitable broth.
-
Exposure: Dilute the bacterial culture into flasks containing:
-
Antibiotic A (Penicillin G) at a specific concentration (e.g., at or below its MIC).
-
Antibiotic B at a specific concentration.
-
The combination of Antibiotic A and B.
-
A growth control with no antibiotics.
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot and plate onto agar plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Data Interpretation: Time-Kill Curve
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 increase or decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
E-test (Epsilometer Test)
The E-test is a gradient diffusion method that can also be used to assess synergy. It involves placing plastic strips impregnated with a predefined gradient of an antibiotic onto an inoculated agar plate.
Experimental Workflow: E-test for Synergy
Caption: E-test Method for Assessing Antibiotic Synergy.
Detailed Protocol: E-test Synergy
-
Inoculation: Prepare a standardized inoculum of the test organism and create a lawn on an agar plate.
-
Strip Application: Place two E-test strips for the antibiotics being tested onto the agar surface. The strips can be placed in various configurations, such as crossed at a 90-degree angle at their respective MIC values or adjacent to each other.
-
Incubation: Incubate the plate until a clear zone of inhibition is visible.
-
MIC and FIC Calculation: Read the MIC values from the intersection of the zone of inhibition with the strips. The FIC index can then be calculated similarly to the checkerboard method.
Experimental Data: Penicillin in Combination
While specific quantitative synergy data for Penicillin G benzathine is limited in the literature, studies on penicillin G provide valuable insights into its synergistic potential.
Table 1: Summary of In Vitro Synergy Studies with Penicillin
| Combination | Test Method | Organism(s) | Key Findings | Reference(s) |
| Penicillin G + Gentamicin | Time-Kill | Enterococcus faecalis | Synergistic bactericidal activity observed. | [13] |
| Penicillin + Gentamicin | Time-Kill | Enterococcus faecium | Synergy demonstrated even in high-level penicillin-resistant strains at concentrations near half the MIC. | [8] |
| Penicillin + Rifampin | Clinical Study | Group A Streptococci | Combination therapy effectively eradicated pharyngeal carriage. | [8] |
| Penicillin + Clindamycin | Time-Kill, E-test, Broth Microdilution | Streptococcus pyogenes | Additivity or indifference observed; concentration-dependent variable effects. | [10] |
| Penicillin + Tetracycline | General Principle | Various Bacteria | Potential for antagonism due to differing mechanisms of action. | [1] |
| Penicillin + Macrolides | In Vitro Studies | Various Bacteria | Conflicting data showing both synergy and antagonism. | [11] |
Conclusion and Future Directions
The assessment of synergistic effects of Penicillin G benzathine with other antibiotics is crucial for optimizing therapeutic strategies, particularly in the context of challenging infections. The unique pharmacokinetic profile of this long-acting formulation, characterized by sustained low-level concentrations, warrants careful consideration when interpreting in vitro synergy data and extrapolating to clinical scenarios. While the classic synergy between penicillins and aminoglycosides is well-established, further research is needed to generate specific quantitative data for Penicillin G benzathine in combination with a broader range of antimicrobial agents against clinically relevant pathogens. Methodologies such as the checkerboard assay and time-kill curve analysis provide robust frameworks for these investigations, enabling a deeper understanding of the potential benefits of combination therapy.
References
-
National Center for Biotechnology Information. (n.d.). Benzathine Penicillin. StatPearls. Retrieved from [Link]
-
Drugs.com. (2025, May 26). Penicillin G Benzathine Dosage. Retrieved from [Link]
-
Drug-Interactions.com. (n.d.). Compatibility «Benzathine benzylpenicillin» and «Clindamycin». Retrieved from [Link]
-
Neely, M., et al. (2014). A population pharmacokinetic modeling approach shows that serum penicillin G concentrations are below inhibitory concentrations by two weeks after benzathine penicillin G injection in the majority of young adults. Antimicrobial Agents and Chemotherapy, 58(11), 6735-41. Retrieved from [Link]
-
Drugs.com. (n.d.). Drug Interactions between azithromycin and penicillin g benzathine. Retrieved from [Link]
-
Tanz, R. R., et al. (1985). Penicillin plus rifampin eradicates pharyngeal carriage of group A streptococci. The Journal of Pediatrics, 106(6), 876-80. Retrieved from [Link]
-
Coyle, E. A., et al. (2000). In Vitro Antimicrobial Effects of Various Combinations of Penicillin and Clindamycin against Four Strains of Streptococcus pyogenes. Antimicrobial Agents and Chemotherapy, 44(4), 890-894. Retrieved from [Link]
-
Kaplan, E. L., et al. (1984). Efficacy of benzathine penicillin G in group A streptococcal pharyngitis. The Journal of Pediatrics, 105(1), 118-22. Retrieved from [Link]
-
Drugs.com. (2025, June 2). Penicillin G Benzathine / Procaine Penicillin Dosage. Retrieved from [Link]
-
Neely, M., et al. (2014). A Population Pharmacokinetic Modeling Approach Shows that Serum Penicillin G Concentrations Are Below Inhibitory Concentrations by Two Weeks after Benzathine Penicillin G Injection in the Majority of Young Adults. Antimicrobial Agents and Chemotherapy, 58(11), 6735-6741. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Penicillin G Benzathine? Retrieved from [Link]
-
Medscape. (n.d.). Bicillin LA, Permapen (penicillin G benzathine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Riedner, G., et al. (2003). Single-Dose Azithromycin versus Penicillin G Benzathine for the Treatment of Early Syphilis. The New England Journal of Medicine, 348, 1941-1948. Retrieved from [Link]
-
Saraya, S., et al. (1984). Pharmacokinetics of Benzathine Penicillin G. Journal of Basic and Applied Pharmacology, 6(4). Retrieved from [Link]
-
Uemura, M., et al. (2024). Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants. Journal of Clinical Pharmacology, 64(10), 1259-1266. Retrieved from [Link]
-
Hook, E. W. 3rd, et al. (1999). Azithromycin compared with penicillin G benzathine for treatment of incubating syphilis. Annals of Internal Medicine, 131(12), 873-7. Retrieved from [Link]
-
Riedner, G., et al. (2005). Effectiveness of syphilis treatment using azithromycin and/or benzathine penicillin in Rakai, Uganda. Sexually Transmitted Diseases, 32(11), 658-62. Retrieved from [Link]
-
Cochrane. (2022, April 1). Azithromycin versus penicillin G benzathine for early syphilis. Retrieved from [Link]
-
Glew, R. H., & Moellering, R. C. Jr. (1979). Effect of protein binding on the activity of penicillins in combination with gentamicin against enterococci. Antimicrobial Agents and Chemotherapy, 15(1), 87-92. Retrieved from [Link]
-
Van der Auwera, P., et al. (1985). In vitro synergy of combinations of beta-lactams with macrolides in Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 16 Suppl A, 139-47. Retrieved from [Link]
-
White, R. L., et al. (1999). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 43(8), 1914-8. Retrieved from [Link]
-
Forrest, A., et al. (2011). Rifampin Combination Therapy for Nonmycobacterial Infections. Clinical Microbiology Reviews, 24(1), 11-61. Retrieved from [Link]
-
Friedland, I. R., et al. (1994). Time-kill studies of antibiotic combinations against penicillin-resistant and -susceptible Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 34(2), 231-7. Retrieved from [Link]
-
Wareham, D. W., & Wilson, P. (2010). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 54(11), 4677-4681. Retrieved from [Link]
-
ResearchGate. (n.d.). Time Kill assays on selected strains with antagonistic interactions. Retrieved from [Link]
-
Shrestha, S., et al. (2021). In vitro Antimicrobial Synergy Testing of Extensively Drug-Resistant Clinical Isolates at an Organ Transplant Center in Nepal. Infection and Drug Resistance, 14, 1695-1707. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-concentration profiles of penicillin G in patients receiving.... Retrieved from [Link]
-
Drago, L., et al. (2011). Comparative evaluation of synergy of combinations of beta-lactams with fluoroquinolones or a macrolide in Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 66(4), 845-9. Retrieved from [Link]
-
McCloskey, R. V., et al. (1974). Treatment of diphtheria carriers: benzathine penicillin, erythromycin, and clindamycin. Annals of Internal Medicine, 81(6), 788-91. Retrieved from [Link]
-
Hardy, D. J., et al. (1989). New macrolides active against Streptococcus pyogenes with inducible or constitutive type of macrolide-lincosamide-streptogramin B resistance. Antimicrobial Agents and Chemotherapy, 33(1), 78-81. Retrieved from [Link]
-
Drugs.com. (2025, May 26). Penicillin G benzathine Uses, Side Effects & Warnings. Retrieved from [Link]
-
Li, Y., et al. (2020). In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes. Frontiers in Microbiology, 11, 584988. Retrieved from [Link]
-
Neri, L., & Cardinelli, D. (2022). Two classes of antibiotics, beta-lactams and macrolides, which are commonly used for the treatment of infections. Biolife, 10(2). Retrieved from [Link]
-
Orhan, G., et al. (2005). Synergy tests by E test and checkerboard methods of antimicrobial combinations against Brucella melitensis. Journal of Clinical Microbiology, 43(1), 140-3. Retrieved from [Link]
-
Manno, G., et al. (2005). Use of the E test to Assess Synergy of Antibiotic Combinations Against Isolates of Burkholderia cepacia-Complex from Patients with Cystic Fibrosis. European Journal of Clinical Microbiology & Infectious Diseases, 24(10), 687-91. Retrieved from [Link]
-
Brook, I., et al. (1984). Synergism between penicillin, clindamycin, or metronidazole and gentamicin against species of the Bacteroides melaninogenicus and Bacteroides fragilis groups. Antimicrobial Agents and Chemotherapy, 25(1), 71-7. Retrieved from [Link]
-
Drago, L., et al. (2011). Comparative evaluation of synergy of combinations of β-lactams with fluoroquinolones or a macrolide in Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 66(4), 845-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Time kill assay of synergistic combinations of penicillin and ZA-S against MRSA M-4. Retrieved from [Link]
-
Brennan-Krohn, T., & Kirby, J. E. (2022, May 30). Antimicrobial Synergy Testing: Inkjet Printer-Assisted Automated Checkerboard Array. JoVE. Retrieved from [Link]
-
Kerry, S., et al. (1981). Rifampicin-containing antibiotic combinations in the treatment of difficult infections. The Journal of Antimicrobial Chemotherapy, 8(6), 481-7. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
Sources
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 3. A population pharmacokinetic modeling approach shows that serum penicillin G concentrations are below inhibitory concentrations by two weeks after benzathine penicillin G injection in the majority of young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Population Pharmacokinetic Modeling Approach Shows that Serum Penicillin G Concentrations Are Below Inhibitory Concentrations by Two Weeks after Benzathine Penicillin G Injection in the Majority of Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 6. Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Penicillin plus rifampin eradicates pharyngeal carriage of group A streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kiberis.ru [kiberis.ru]
- 10. In Vitro Antimicrobial Effects of Various Combinations of Penicillin and Clindamycin against Four Strains of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. drugs.com [drugs.com]
A Comparative Guide to the Pharmacokinetics of Penicillin G Benzathine in Veterinary Species
Prepared by a Senior Application Scientist
Introduction: The Enduring Role of a Long-Acting Antibiotic
Penicillin G, the cornerstone of beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] While highly effective against a range of gram-positive and some gram-negative organisms, its primary limitation is a very short elimination half-life, often around 30 minutes, necessitating frequent administration to maintain therapeutic concentrations.[2] To overcome this, repository formulations were developed. Penicillin G benzathine is a sparingly soluble salt of penicillin G, which, when administered via intramuscular (IM) injection, forms a depot at the injection site.[1][2] This depot slowly releases the active drug into systemic circulation, providing sustained, low-level concentrations for an extended period.[1][2]
This guide provides a comparative analysis of the pharmacokinetic profiles of Penicillin G benzathine across key veterinary species. Understanding these species-specific differences is paramount for researchers and drug development professionals to establish safe and effective dosing regimens, ensuring therapeutic success while minimizing the risk of antimicrobial resistance.
The Mechanism of Prolonged Action: A Depot Effect
The principle behind Penicillin G benzathine's long-acting nature lies in its low aqueous solubility. Following deep intramuscular injection, the suspension forms a localized depot from which the penicillin G salt slowly dissolves into the interstitial fluid, allowing for gradual absorption into the bloodstream. This process is significantly slower than the absorption of highly soluble salts like potassium or sodium penicillin G.[1] The result is a lower peak plasma concentration (Cmax) but a much more prolonged duration of detectable drug levels.[2]
Caption: Mechanism of sustained release for Penicillin G benzathine.
Comparative Pharmacokinetic Profiles
The disposition of Penicillin G benzathine varies considerably among animal species due to differences in physiology, including muscle mass, blood flow at the injection site, and renal function. It is important to note that many commercial preparations combine Penicillin G benzathine with the more rapidly absorbed Penicillin G procaine to achieve higher initial concentrations.[1][3] The data presented often reflects these combination products, as benzathine-only formulations are less common for treating acute infections in food-producing animals.[4]
Cattle
In cattle, the absorption of long-acting penicillins is influenced by the injection site. Intramuscular injections in the neck muscle tend to result in more rapid absorption compared to the gluteal muscle.[1] Studies on yearling beef steers using a combination of benzathine and procaine penicillin G showed that after IM injection, the elimination half-life (t½) could range from approximately 40 to 58 hours.[3] The time to reach maximum concentration (Tmax) for these combined formulations is typically observed within 1 to 4 hours, largely driven by the procaine component.[3]
Swine
Data on the pharmacokinetics of penicillin in pigs are relatively sparse.[5] However, available studies indicate that after administration, penicillin G has a plasma half-life of approximately 19.5 minutes and fits a two-compartment model.[5] The volume of distribution is reported to be around 0.53 L/kg.[5] For repository formulations, subcutaneous (SC) administration in piglets has been shown to result in lower peak concentrations but a longer duration above the minimum inhibitory concentration (MIC) compared to the IM route, suggesting delayed absorption which could be favorable for prophylaxis.[5]
Horses
In horses, the injection site significantly impacts the absorption of procaine penicillin G, with injections into the front shoulder resulting in a higher area under the curve (AUC) and a shorter half-life (around 8 hours) compared to other sites.[3] While specific data for pure benzathine penicillin G is limited, the slower absorption profile compared to procaine penicillin G is a consistent principle.[6] The half-life of intravenously administered penicillin G is short, around 48 to 53 minutes, underscoring the need for long-acting formulations.[1]
Sheep and Goats
Following intravenous administration, the elimination half-life of penicillin G in sheep is approximately 42 minutes, with a volume of distribution of about 0.6 L/kg.[1] Protein binding in sheep is around 30.4%.[1] As in other species, the use of benzathine penicillin G is intended to prolong the therapeutic window, though specific comparative studies detailing its pharmacokinetics in sheep and goats are less common in the literature. The general principle of slow absorption from an IM depot applies.
Summary of Key Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Penicillin G in various species. It is crucial to recognize that these values can be significantly influenced by the specific formulation (e.g., benzathine alone vs. combination products), dose, and experimental conditions.[2]
| Parameter | Cattle | Swine | Horses | Sheep |
| Elimination Half-Life (t½) | ~40-58 hours (IM, combo)[3] | ~19.5 minutes (IV)[5] | ~48-53 minutes (IV)[1] | ~42 minutes (IV)[1] |
| Volume of Distribution (Vd) | N/A | ~0.53 L/kg[5] | ~0.72 L/kg[1] | ~0.60 L/kg[1] |
| Time to Peak (Tmax) | ~1-4 hours (IM, combo)[3] | N/A | ~4 hours (IM, procaine)[6] | N/A |
| Plasma Protein Binding | ~28.5%[1] | N/A | ~52-54%[1] | ~30.4%[1] |
| Note: "combo" refers to formulations containing both Penicillin G benzathine and Penicillin G procaine. "IV" refers to intravenous administration of a soluble salt like potassium penicillin G and is provided as a baseline for the drug's intrinsic elimination rate. |
Experimental Protocol: A Guide to a Veterinary Pharmacokinetic Study
Conducting a robust pharmacokinetic study is essential for determining the disposition of a drug in a target species. The following outlines a validated, step-by-step methodology.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Penicillin G benzathine following a single intramuscular injection in the target animal species.
Methodology:
-
Animal Selection and Acclimation:
-
Select a cohort of healthy animals (e.g., 6-8 individuals) of the target species, uniform in age and weight.
-
Acclimate the animals to the study environment for at least one week to minimize stress-related physiological changes.
-
Ensure animals are healthy through a veterinary examination prior to the study. Causality: Stress can alter blood flow and metabolic rates, affecting drug pharmacokinetics. Acclimation ensures baseline physiological conditions.
-
-
Catheterization and Dosing:
-
Place an intravenous catheter (e.g., in the jugular vein) for serial blood sampling. This avoids repeated venipuncture, which can cause stress and hematomas.
-
Administer a single, precise dose of the Penicillin G benzathine formulation via deep intramuscular injection. The dose should be calculated based on the animal's body weight. Record the exact time of injection.
-
Causality: A patent catheter ensures the integrity of the blood samples and the accuracy of the timing, which is critical for pharmacokinetic modeling.
-
-
Serial Blood Sampling:
-
Collect blood samples into heparinized tubes at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-dose.
-
Causality: The sampling schedule must be designed to capture the absorption, distribution, and elimination phases. More frequent sampling is needed around the expected Tmax, with sparser sampling during the long elimination tail.
-
-
Sample Processing and Analysis:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis to ensure drug stability.
-
Quantify the concentration of penicillin G in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The method must include a standard curve and quality control samples for accuracy and precision.
-
-
Pharmacokinetic Data Analysis:
-
Plot the mean plasma concentration versus time data.
-
Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½ (elimination half-life), CL (clearance), and Vd (volume of distribution).
-
Caption: Standard workflow for a veterinary pharmacokinetic study.
Clinical and Developmental Implications
The marked differences in the pharmacokinetics of Penicillin G benzathine across species have direct implications for clinical use and drug development.
-
Dose and Interval Determination: A primary goal is to maintain drug concentrations above the MIC for the target pathogen for a sufficient portion of the dosing interval. Due to slower clearance or different absorption rates, one species might require a different dosing interval than another to achieve this. For example, the long half-life observed in cattle with combination products supports dosing intervals of 48 hours or more.[2][3]
-
Formulation Challenges: The very low plasma concentrations achieved with benzathine penicillin G may be insufficient for treating systemic infections caused by moderately susceptible organisms.[2][4] This has led some regulatory bodies to question its efficacy in food-producing animals for indications other than prophylaxis or treatment of highly susceptible pathogens.[4]
-
Withdrawal Times: For food-producing animals, the prolonged persistence of the drug at the injection site is a primary concern for establishing withdrawal times to ensure food safety and prevent violative residues.[7]
Conclusion
Penicillin G benzathine remains a valuable tool in veterinary medicine due to its ability to provide sustained antibiotic activity from a single injection. However, its pharmacokinetic profile is not uniform across species. Factors such as absorption rate, distribution volume, and elimination half-life vary significantly, influencing the optimal dosing strategy for each animal. A thorough understanding of these comparative pharmacokinetics, grounded in robust experimental data, is essential for any researcher or professional involved in the development and application of veterinary antimicrobial therapies.
References
- MSD Veterinary Manual. (n.d.). Penicillins Use in Animals - Pharmacology.
- ResearchGate. (2022). Benzathine Penicillin G and Procaine Penicillin G in Piglets: Comparison of Intramuscular and Subcutaneous Injection.
- The United States Pharmacopeial Convention. (2007). PENICILLIN G (Veterinary—Systemic).
- SciELO México. (n.d.). A pharmacological perspective on the use of benzylpenicillin-G in the production of veterinary medicine in Latin America.
- Food and Agriculture Organization of the United Nations. (n.d.). PROCAINE BENZYLPENICILLIN.
- National Center for Biotechnology Information. (2023). Benzathine Penicillin - StatPearls.
- Journal of Veterinary Pharmacology and Therapeutics. (2019). Interspecies Mixed-Effect Pharmacokinetic Modeling of Penicillin G in Cattle and Swine.
- Veterinaria México OA. (n.d.). A pharmacological perspective on the use of Benzylpenicillin-G in the production of veterinary medicine in Latin America.
- AVMA Journals. (n.d.). Pharmacokinetics of penicillin G procaine versus penicillin G potassium and procaine hydrochloride in horses.
Sources
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. Penicillins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. fao.org [fao.org]
- 4. A pharmacological perspective on the use of benzylpenicillin-G in the production of veterinary medicine in Latin America [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. journals.asm.org [journals.asm.org]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling Penicillin G Benzathine (USP)
This guide provides comprehensive, field-tested protocols for the safe handling of Penicillin G benzathine (USP), a potent beta-lactam antibiotic. As a substance recognized for its potential to cause severe allergic sensitization, rigorous adherence to safety protocols is not merely a matter of compliance, but a critical necessity for protecting the health and well-being of laboratory personnel.[1][2][3][4] This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring a foundational understanding of risk mitigation.
The primary hazards associated with Penicillin G benzathine are its potent sensitizing properties.[1][2][4][5] Exposure, particularly through inhalation of aerosolized powder or direct skin contact, can lead to the development of severe, life-long allergic reactions, including dermatitis and respiratory distress such as asthma.[2][3][4][6] Once an individual is sensitized, even minuscule subsequent exposures can trigger a severe, potentially life-threatening reaction.[7][8] Therefore, the core principle of this guide is the prevention of initial exposure through a multi-layered approach encompassing engineering controls, stringent work practices, and the correct use of Personal Protective Equipment (PPE).
I. The Core Principle: A Hierarchy of Controls
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. The foundation of safety when handling sensitizing agents like Penicillin G benzathine lies in the hierarchy of controls. This approach prioritizes eliminating or reducing the hazard at its source.
-
Engineering Controls : The most effective control. All manipulations of Penicillin G benzathine powder (e.g., weighing, reconstituting) must be performed within a certified containment device. A powder containment hood, a Class I Biological Safety Cabinet (BSC), or a Containment Ventilated Enclosure (CVE) is mandatory to prevent the aerosolization and escape of fine particles into the laboratory environment.[9] These systems must be externally vented or equipped with redundant HEPA filters.[9]
-
Administrative Controls : These are the policies and procedures that minimize exposure. This includes restricting access to areas where the compound is handled, providing comprehensive training on its specific hazards, and implementing rigorous cleaning and decontamination protocols.[10]
-
Personal Protective Equipment (PPE) : When engineering and administrative controls cannot eliminate all risk of exposure, PPE provides a critical barrier. The remainder of this guide will focus on the specifics of a robust PPE program for Penicillin G benzathine.
II. PPE Specification and Rationale
The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE for various tasks involving Penicillin G benzathine.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Powder | Double Gloving (ASTM D6978 rated) | Disposable, solid-front, back-closing gown (low-permeability) | Chemical splash goggles AND a face shield | NIOSH-approved N95 or higher-level respirator (fit-tested) |
| Solution Preparation | Double Gloving (ASTM D6978 rated) | Disposable, solid-front, back-closing gown (low-permeability) | Chemical splash goggles | Required if not performed in a containment hood |
| Administering Solutions | Double Gloving (ASTM D6978 rated) | Disposable, solid-front, back-closing gown (low-permeability) | Chemical splash goggles or face shield (risk of splash) | Not typically required if no aerosolization is anticipated |
| Spill Cleanup (Powder) | Double Gloving (ASTM D6978 rated) | Disposable, solid-front, back-closing gown (low-permeability) | Chemical splash goggles AND a face shield | NIOSH-approved N95 or higher-level respirator (fit-tested) |
| Waste Disposal | Single or Double Gloving | Lab coat or disposable gown | Safety glasses | Not typically required |
-
Double Gloving : The use of two pairs of chemotherapy-rated gloves (tested to ASTM D6978 standard) provides a significant safety margin.[10] The outer glove absorbs the initial contamination, while the inner glove provides protection in case of a tear or puncture in the outer layer. This is critical as penicillins can degrade some glove materials over time. Gloves should be changed every 30-60 minutes or immediately if compromised.[10][11]
-
Low-Permeability Gown : A disposable, solid-front gown with a back closure and tight-fitting cuffs is essential to protect personal clothing and skin from contamination.[10] The low-permeability fabric prevents penetration by splashes or fine powders.
-
Eye and Face Protection : Fine powders can easily become airborne and contact the mucous membranes of the eyes. Chemical splash goggles provide a seal around the eyes. When handling larger quantities of powder or when there is a significant risk of splashing, a full face shield should be worn in addition to goggles for maximum protection.[1][2][4]
-
Respiratory Protection : This is arguably the most critical piece of PPE when handling powdered Penicillin G benzathine due to the high risk of respiratory sensitization.[2][3][4] An N95 respirator is the minimum requirement, and it must be properly fit-tested to the individual user to ensure a tight seal.[9] This prevents the inhalation of fine, aerosolized particles that are inevitably generated when manipulating powders.
III. Procedural Guide: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Caption: Sequential process for donning PPE before handling Penicillin G benzathine.
Caption: Sequential process for doffing PPE to prevent self-contamination.
IV. Spill Management and Disposal Plan
Accidents happen, and a clear, concise plan for managing spills is non-negotiable.
In Case of a Powder Spill:
-
Alert and Secure : Immediately alert others in the area and restrict access.
-
Don PPE : If not already wearing it, don the full PPE ensemble as described for handling powder, including respiratory protection.
-
Contain : Do NOT use a dry sweeping method, as this will generate dust.[1] Gently cover the spill with damp paper towels or absorbent pads to wet the powder.
-
Clean : Working from the outside in, carefully wipe up the contained spill. Place all contaminated materials into a designated hazardous waste bag.
-
Decontaminate : Clean the spill area with a suitable detergent, followed by a disinfectant if required by your facility's protocols.
-
Dispose : All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous pharmaceutical waste according to local, state, and federal regulations.[1][2] Puncture containers to prevent reuse.[1]
Waste Disposal:
-
Sharps : Needles and other sharps must be disposed of in a designated sharps container according to FDA guidelines.[12]
-
Trace Contaminated Waste : All used PPE, empty vials, and cleaning materials are considered trace-contaminated waste. They must be placed in clearly labeled, sealed hazardous waste containers.
-
Unused Product : Expired or unused Penicillin G benzathine must be disposed of as hazardous pharmaceutical waste.[12] Do not dispose of it down the drain or in regular trash.
By embedding these principles of hazard understanding, rigorous procedure, and meticulous technique into your laboratory's culture, you can effectively manage the risks associated with Penicillin G benzathine. This commitment ensures not only regulatory compliance but, more importantly, the long-term health and safety of the scientific professionals driving innovation.
References
-
Penicillin G Benzathine Patient Drug Record. NIH - Clinical Info .HIV.gov. [Link]
-
Hazardous drugs in health care: NIOSH updates list. Safety+Health magazine. [Link]
-
USP 800: Clinical. ProCE, Inc. [Link]
-
Navigating the New Requirements for USP 800 Drugs. The Oncology Nurse. [Link]
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention. [Link]
-
Benzathine Benzylpenicillin 2.4 million IU powder and solvent for suspension. World Health Organization. [Link]
-
Ensuring Healthcare Worker Safety When Handling Hazardous Drugs and Therapies. Hematology/Oncology Pharmacy Association. [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
SOP: Safe Use & Handling of Sensitizing Agents. University of Cape Town Faculty of Science. [Link]
-
USP<800> FAQs. Utah Department of Commerce. [Link]
-
<800> HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS. USP-NF. [Link]
-
Infection prevention and control for multidrug-resistant organisms in adult social care settings. GOV.UK. [Link]
-
Personal Protective Equipment. StatPearls - NCBI Bookshelf. [Link]
-
Sensitizers in the Workplace. ICC Compliance Center. [Link]
-
The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. PubMed Central. [Link]
-
Personal Protective Equipment for Infection Control. U.S. Food and Drug Administration. [Link]
-
Personal Protective Equipment. NI Infection Control Manual. [Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration. [Link]
-
Sensitisers. University of St Andrews Health and Safety Department. [Link]
-
Occupational toxicology and the control of exposure to pharmaceutical agents at work. Taylor & Francis Online. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aksci.com [aksci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. biosynth.com [biosynth.com]
- 5. The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitisers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. thecompliancecenter.com [thecompliancecenter.com]
- 9. commerce.utah.gov [commerce.utah.gov]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. 2101401.fs1.hubspotusercontent-na1.net [2101401.fs1.hubspotusercontent-na1.net]
- 12. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
